Prmt4-IN-2
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H29N7O |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-[4-(aminomethyl)anilino]-N-[(3S)-1-[2-(methylamino)ethyl]pyrrolidin-3-yl]quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H29N7O/c1-25-9-11-30-10-8-19(14-30)29-23(31)17-4-7-20-21(12-17)26-15-27-22(20)28-18-5-2-16(13-24)3-6-18/h2-7,12,15,19,25H,8-11,13-14,24H2,1H3,(H,29,31)(H,26,27,28)/t19-/m0/s1 |
InChI Key |
RMIWGHBRLVZTBB-IBGZPJMESA-N |
Isomeric SMILES |
CNCCN1CC[C@@H](C1)NC(=O)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC=C(C=C4)CN |
Canonical SMILES |
CNCCN1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC=C(C=C4)CN |
Origin of Product |
United States |
Foundational & Exploratory
Prmt4-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Note on Nomenclature: Publicly available information on a compound specifically designated "Prmt4-IN-2" is limited. This guide presents data for a compound identified as This compound (compound 55) and, for a more detailed mechanistic context, incorporates extensive data from the well-characterized and structurally related dual PRMT4/PRMT6 inhibitor, MS049 . This approach provides a comprehensive understanding of the inhibition of Protein Arginine Methyltransferase 4 (PRMT4).
Core Mechanism of Action
This compound is a potent inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). PRMT4 is a type I protein arginine methyltransferase that plays a crucial role in the regulation of gene transcription by catalyzing the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins. This methylation can lead to the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).
The inhibition of PRMT4 by small molecules like this compound blocks these methylation events, thereby modulating the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and signal transduction. The related compound, MS049, has been shown to be a noncompetitive inhibitor with respect to both the SAM cofactor and the peptide substrate.[1] This suggests that it does not bind to the active site in the same manner as the natural substrates.
Quantitative Data
The inhibitory activity of this compound and the related inhibitor MS049 has been quantified through various biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity of this compound (compound 55)
| Target | IC50 (nM) |
| PRMT4 | 92 |
| PRMT6 | 436 |
| PRMT1 | 460 |
| PRMT8 | 823 |
| PRMT3 | 1386 |
Data sourced from MedchemExpress.[2]
Table 2: Biochemical and Cellular Inhibitory Activity of MS049
| Assay Type | Target/Substrate | IC50 |
| Biochemical | PRMT4 | 34 nM |
| Biochemical | PRMT6 | 43 nM |
| Cellular | H3R2me2a in HEK293 cells | 0.97 µM |
| Cellular | Med12-Rme2a in HEK293 cells | 1.4 µM |
Data sourced from MedchemExpress and Shen Y et al. (2016).[3][4]
Signaling Pathways
PRMT4 is a key regulator of various signaling pathways through its role as a transcriptional coactivator. Inhibition of PRMT4 can therefore have significant downstream effects on cellular function.
PRMT4 is recruited to chromatin by transcriptional activators like p160 coactivators and steroid hormone receptors. It then methylates histone H3 at arginines 17 and 26, as well as coactivators like CBP/p300. These methylation events are generally associated with transcriptional activation. This compound inhibits the methyltransferase activity of PRMT4, leading to a downstream decrease in the expression of target genes. Additionally, pathways like AKT/mTOR can influence PRMT4 activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize PRMT4 inhibitors.
Biochemical PRMT4 Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a peptide substrate.
Materials:
-
Recombinant human PRMT4 enzyme
-
Histone H4 (1-21) peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.3
-
This compound or other inhibitors
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing 160 nM PRMT4 enzyme and 40 µM H4(1-21) peptide substrate in PBS buffer.[5]
-
Add the inhibitor at various concentrations. A minimum of 10 concentrations are used to generate an IC50 curve.
-
Initiate the reaction by adding [³H]-SAM to a final concentration of 0.23 µM.[5]
-
Incubate the reaction at 30°C.
-
Stop the reaction and spot the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and biochemical evaluation of bisubstrate inhibitors of protein arginine N-methyltransferases PRMT1 and CARM1 (PRMT4) - PMC [pmc.ncbi.nlm.nih.gov]
Regulating the Transcriptome: A Technical Guide to PRMT4 Inhibition and Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical epigenetic regulator that plays a pivotal role in the control of gene transcription. As a Type I PRMT, it catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates. This post-translational modification is a key signaling event that influences chromatin structure, transcription factor activity, and RNA processing, ultimately leading to the activation of specific gene expression programs. Dysregulation of PRMT4 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the regulation of gene transcription by potent and selective PRMT4 inhibitors, with a focus on the molecular mechanisms, experimental assessment, and potential therapeutic implications. While specific data for a compound designated "Prmt4-IN-2" is not publicly available, this guide will utilize data from well-characterized, potent, and selective PRMT4 inhibitors as representative examples to illustrate the principles of targeting this enzyme.
The Role of PRMT4 in Gene Transcription
PRMT4 functions primarily as a transcriptional coactivator.[1] It is recruited to the promoter regions of target genes through its interaction with various transcription factors and nuclear receptors.[1] Once recruited, PRMT4 methylates key substrates to facilitate transcriptional activation.
Histone Methylation: A primary mechanism of PRMT4-mediated gene activation is through the methylation of histone H3 at arginine 17 (H3R17me2a) and arginine 26 (H3R26me2a).[2][3] These methylation marks are associated with active chromatin states and serve as docking sites for other coactivator proteins, leading to a more open chromatin structure that is permissive for transcription.[2]
Non-Histone Substrate Methylation: Beyond histones, PRMT4 methylates a diverse range of non-histone proteins involved in transcription, including:
-
p300/CBP: These histone acetyltransferases are key coactivators. Methylation by PRMT4 can enhance their activity.
-
Mediator Complex Subunits (e.g., MED12): The Mediator complex is a crucial bridge between transcription factors and the RNA polymerase II machinery. Methylation of MED12 by PRMT4 is a key event in transcriptional activation.[4][5]
-
BRG1-associated factor 155 (BAF155): A core subunit of the SWI/SNF chromatin remodeling complex. PRMT4-mediated methylation of BAF155 influences the complex's activity.[4][5]
-
BRD4: This bromodomain and extraterminal domain (BET) protein is a critical reader of acetylated histones and a transcriptional coactivator. PRMT2 and PRMT4 have been shown to methylate BRD4, which is important for its role in transcription and DNA repair.[1][6]
Quantifying the Impact of PRMT4 Inhibition
The development of potent and selective small molecule inhibitors allows for the precise interrogation of PRMT4 function. The inhibitory activity of these compounds is typically characterized by both biochemical and cellular assays.
Table 1: Biochemical and Cellular Potency of Representative PRMT4 Inhibitors
| Compound | Target(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) (Target Engagement) | Reference |
| TP-064 | PRMT4 | < 5 | 43 (MED12 dimethylation) | [4] |
| PRMT6 | 1300 | 340 (BAF155 dimethylation) | [4] | |
| Compound 17 | PRMT4 | 34 | 1400 (Med12-Rme2a) | [7] |
| PRMT6 | 43 | Not Reported | [7] | |
| AH237 | PRMT4 | 2.8 | Not Reported | [8] |
| PRMT5 | 0.42 | Not Reported | [8] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity or cellular methylation by 50%.
Experimental Protocols for Assessing PRMT4 Inhibition
A variety of experimental techniques are employed to characterize the activity and effects of PRMT4 inhibitors.
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) for Biochemical Potency
This is a bead-based immunoassay used to measure the enzymatic activity of PRMT4 in a high-throughput format.[9][10][11][12][13]
Principle: A biotinylated histone H3 peptide substrate is incubated with the PRMT4 enzyme and a methyl donor (S-adenosylmethionine, SAM). Upon methylation by PRMT4, an antibody specific to the methylated arginine residue on the substrate binds to it. This antibody is linked to an acceptor bead. Streptavidin-coated donor beads bind to the biotinylated substrate. When the donor and acceptor beads are in close proximity (i.e., when the substrate is methylated), excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. The intensity of the signal is proportional to the extent of substrate methylation.
Brief Protocol:
-
Reaction Setup: In a 384-well plate, combine the PRMT4 enzyme, the biotinylated histone H3 peptide substrate, SAM, and the test inhibitor at various concentrations.
-
Incubation: Incubate the reaction mixture at room temperature to allow for the enzymatic reaction to proceed.
-
Detection: Add AlphaLISA® acceptor beads conjugated with an anti-methylarginine antibody and streptavidin-coated donor beads.
-
Signal Reading: Incubate in the dark and then read the plate on an AlphaLISA®-compatible plate reader.
Western Blotting for Cellular Target Engagement
This technique is used to measure the levels of specific histone and non-histone protein methylation in cells treated with a PRMT4 inhibitor.[4][5]
Principle: Cells are treated with the PRMT4 inhibitor. Whole-cell lysates are then prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with primary antibodies specific for the methylated form of the target protein (e.g., anti-H3R17me2a, anti-dimethyl-BAF155, or anti-dimethyl-MED12) and for the total protein as a loading control. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.
Brief Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the PRMT4 inhibitor for a specified time.
-
Lysis: Harvest the cells and lyse them in a suitable buffer to extract total protein.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and then incubate with a secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence or fluorescence detection system.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Genome-wide Target Analysis
ChIP-seq is a powerful method to identify the genome-wide binding sites of a protein of interest and the distribution of specific histone modifications.[14][15][16][17]
Principle: Cells are treated with a PRMT4 inhibitor or a vehicle control. Proteins are cross-linked to DNA, and the chromatin is sheared. An antibody specific to PRMT4 or a histone mark like H3R17me2a is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and sequenced to identify the genomic regions that were associated with the protein or histone mark.
Brief Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., PRMT4) or a specific histone modification (e.g., H3R17me2a).
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment (peaks).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to confirm direct binding of a drug to its target protein in a cellular environment.[18][19][20][21]
Principle: The binding of a ligand (inhibitor) to a protein can increase its thermal stability. In a CETSA experiment, cells are treated with the inhibitor and then heated to a temperature that causes partial protein denaturation and aggregation. The amount of soluble target protein remaining after heat treatment is then quantified. An increase in the amount of soluble protein in the presence of the inhibitor indicates target engagement.
Brief Protocol:
-
Cell Treatment: Treat cells with the inhibitor or vehicle control.
-
Heating: Heat the cell suspension or lysate to a specific temperature for a defined period.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble fraction from the aggregated protein pellet.
-
Quantification: Quantify the amount of the target protein (PRMT4) in the soluble fraction, typically by Western blotting or other immunoassays.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in PRMT4-mediated gene regulation and the workflows used to study them is crucial for a comprehensive understanding.
References
- 1. Frontiers | Protein arginine methylation in transcription and epigenetic regulation [frontiersin.org]
- 2. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The macromolecular complexes of histones affect protein arginine methyltransferase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 6. Arginine methylation of BRD4 by PRMT2/4 governs transcription and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a potent and dual-selective bisubstrate inhibitor for protein arginine methyltransferase 4/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. revvity.com [revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Chromatin Immunoprecipitation - ChIP-seq Kits - Dna methylation | Diagenode [diagenode.com]
- 18. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Prmt4-IN-2 impact on signal transduction pathways
An In-depth Technical Guide on the Impact of PRMT4 Inhibitors on Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the impact of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), inhibitors on key signal transduction pathways. While the specific inhibitor "Prmt4-IN-2" did not yield public data, this document leverages information from potent and selective PRMT4 inhibitors to detail their mechanism of action and effects on cellular signaling.
Introduction to PRMT4
PRMT4 is a type I protein arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[1][2][3] This post-translational modification plays a crucial role in the regulation of various cellular processes, including transcriptional activation, RNA processing, DNA damage repair, and signal transduction.[2][3] Dysregulation of PRMT4 activity has been implicated in several diseases, most notably in cancer, where it is often overexpressed and correlates with poor prognosis.[1][4] This has made PRMT4 an attractive therapeutic target for the development of small molecule inhibitors.
Quantitative Data: Potency of Representative PRMT4 Inhibitors
Several potent and selective PRMT4 inhibitors have been developed and characterized. The following table summarizes the in vitro and cellular potency of some of these compounds against PRMT4.
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) | Notes |
| MS049 | 34 | 1400 (Med12 methylation) | A potent and selective dual inhibitor of PRMT4 and PRMT6.[1][2] |
| TP-064 | <10 | 43 (MED12 methylation), 340 (BAF155 methylation) | A highly potent and selective chemical probe for PRMT4.[5][6] |
| AH237 | 2.8 | Not Reported | A potent and dual-selective inhibitor of PRMT4 and PRMT5.[7] |
| GSK3368715 | 1148 | Not Reported | A type I PRMT inhibitor with activity against PRMT4.[6] |
Impact on Key Signal Transduction Pathways
PRMT4 inhibitors modulate several critical signaling pathways by preventing the methylation of key protein substrates.
The Rb-E2F Pathway and Cell Cycle Control
The Retinoblastoma (Rb) protein is a key tumor suppressor that controls the G1/S phase transition of the cell cycle by binding to and inhibiting the E2F family of transcription factors.[8][9][10]
-
PRMT4-mediated Regulation: PRMT4 can methylate the C-terminal domain of Rb at arginine residues (R775, R787, and R798 in vitro; R787 in vivo).[8] This methylation event is thought to facilitate the subsequent phosphorylation of Rb by cyclin-dependent kinases (Cdks).[8] Both methylation and phosphorylation of Rb lead to a conformational change that disrupts its interaction with E2F-1, allowing the transcription factor to activate genes required for S-phase entry and cell cycle progression.[8][9]
-
Impact of PRMT4 Inhibition: By inhibiting PRMT4, the methylation of Rb is prevented. This can lead to a decrease in Rb phosphorylation, stabilization of the Rb-E2F1 complex, and subsequent repression of E2F1 target genes, ultimately resulting in cell cycle arrest at the G1/S checkpoint.
VEGFR-2 Signaling and Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels.[4][11]
-
PRMT4-mediated Regulation: PRMT4 directly interacts with and methylates VEGFR-2 at arginine 817 (R817) in the juxtamembrane domain.[4][11] This methylation event selectively promotes the phosphorylation of tyrosine 820 (Y820), which then serves as a docking site for the SH2 domain of the proto-oncogene c-Src.[4][11] The recruitment and activation of c-Src by VEGFR-2 are critical for downstream signaling events that lead to filopodia formation, a key process in endothelial cell migration and sprouting angiogenesis.[4][11]
-
Impact of PRMT4 Inhibition: Inhibition of PRMT4 prevents the methylation of VEGFR-2 at R817. This, in turn, reduces the phosphorylation of Y820, impairs the recruitment and activation of c-Src, and ultimately inhibits VEGFR-2-mediated angiogenic signaling, including filopodia protrusions.
AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature of many cancers.
-
PRMT4-mediated Regulation: Studies in hepatocellular carcinoma (HCC) have shown that PRMT4 can promote tumor progression by activating the AKT/mTOR signaling pathway.[12][13][14] Overexpression of PRMT4 leads to increased phosphorylation of AKT, mTOR, and their downstream effectors RPS6 and 4E-BP1.[14] The precise molecular mechanism by which PRMT4 activates this pathway is still under investigation but may involve the methylation of upstream regulators or direct effects on pathway components.
-
Impact of PRMT4 Inhibition: Inhibition of PRMT4 in cancer cells with an overactive AKT/mTOR pathway can lead to a reduction in the phosphorylation of AKT and mTOR, thereby suppressing downstream signaling and inhibiting malignant phenotypes such as proliferation, migration, and invasion.[12][14]
Experimental Protocols
Biochemical Assays for PRMT4 Activity and Inhibition
Objective: To determine the in vitro potency (IC50) of a test compound against PRMT4.
a) Radiometric Methyltransferase Assay: [15]
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human PRMT4 enzyme, a peptide substrate (e.g., a histone H3-derived peptide), and the test inhibitor at various concentrations in a suitable assay buffer.
-
Initiation: Start the reaction by adding S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).
-
Termination and Detection: Stop the reaction and spot the mixture onto phosphocellulose paper or filter plates. Wash away unincorporated [³H]-SAM.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
b) Chemiluminescent Assay: [16]
-
Coating: Use a 96-well plate pre-coated with a specific PRMT4 peptide substrate.
-
Reaction: Add the PRMT4 enzyme, SAM, and the test inhibitor to the wells and incubate to allow for methylation of the substrate.
-
Primary Antibody: Add a highly specific primary antibody that recognizes the methylated substrate.
-
Secondary Antibody and Detection: Add an HRP-labeled secondary antibody, followed by an HRP chemiluminescent substrate.
-
Measurement: Measure the chemiluminescent signal using a microplate reader.
-
Data Analysis: Calculate IC50 values as described for the radiometric assay.
c) AlphaLISA Assay: [17]
-
Reaction: In a 384-well plate, incubate the PRMT4 enzyme with a biotinylated peptide substrate, SAM, and the test inhibitor.
-
Detection Complex Formation: Add AlphaLISA Acceptor beads conjugated to an anti-methyl-arginine antibody and Streptavidin-coated Donor beads. The biotinylated methylated peptide will bring the Donor and Acceptor beads into proximity.
-
Signal Generation: Upon excitation at 680 nm, the Donor beads release singlet oxygen, which excites the nearby Acceptor beads, resulting in light emission at 615 nm.
-
Measurement: Read the signal on an Alpha-enabled plate reader.
-
Data Analysis: Determine IC50 values from the dose-response curve.
Cellular Assays for PRMT4 Inhibition
Objective: To assess the ability of a compound to inhibit PRMT4 activity within a cellular context.
a) Western Blotting for Substrate Methylation: [5]
-
Cell Treatment: Treat cultured cells (e.g., HEK293T) with the PRMT4 inhibitor at various concentrations for a specified duration (e.g., 48-72 hours).
-
Lysate Preparation: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for asymmetrically dimethylated PRMT4 substrates (e.g., anti-MED12-Rme2a or anti-BAF155-Rme2a) and an antibody for the total protein as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities to determine the dose-dependent decrease in substrate methylation and calculate the cellular IC50.
b) Cell Proliferation Assay (e.g., CCK-8 or Crystal Violet): [13]
-
Cell Seeding: Seed cancer cells in 96-well plates.
-
Inhibitor Treatment: After cell attachment, treat the cells with a range of concentrations of the PRMT4 inhibitor.
-
Incubation: Incubate the cells for a period of time (e.g., 24-72 hours).
-
Viability Measurement:
-
CCK-8: Add CCK-8 solution to each well and incubate. Measure the absorbance at 450 nm.
-
Crystal Violet: Fix the cells, stain with crystal violet, and then solubilize the dye. Measure the absorbance at 570 nm.
-
-
Data Analysis: Plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
PRMT4 is a critical regulator of several key signal transduction pathways that are often dysregulated in cancer and other diseases. The development of potent and selective PRMT4 inhibitors offers a promising therapeutic strategy. These inhibitors can effectively block the methylation of crucial substrates involved in cell cycle control (Rb-E2F pathway), angiogenesis (VEGFR-2 signaling), and cell growth and proliferation (AKT/mTOR pathway). The experimental protocols detailed in this guide provide a framework for the continued discovery and characterization of novel PRMT4 inhibitors, which will be invaluable tools for both basic research and clinical development.
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. PRMT4-mediated arginine methylation promotes tyrosine phosphorylation of VEGFR-2 and regulates filopodia protrusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a potent and dual-selective bisubstrate inhibitor for protein arginine methyltransferase 4/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT4-mediated arginine methylation negatively regulates retinoblastoma tumor suppressor protein and promotes E2F-1 dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PRMT4-Mediated Arginine Methylation Negatively Regulates Retinoblastoma Tumor Suppressor Protein and Promotes E2F-1 Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Rb-E2F transcriptional regulatory pathway in tumor angiogenesis and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PRMT4-mediated arginine methylation promotes tyrosine phosphorylation of VEGFR-2 and regulates filopodia protrusions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis: Erratum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. resources.revvity.com [resources.revvity.com]
Prmt4-IN-2 and Its Role in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical regulator of various cellular processes, including transcription, cell cycle progression, and signal transduction. Its overexpression has been implicated in the development and progression of numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the role of PRMT4 in cancer cell proliferation, with a focus on the inhibitory compound Prmt4-IN-2. While specific biological data on this compound's effects on cancer cells is limited in publicly available literature, this document synthesizes the known biochemical data for this inhibitor with the broader understanding of PRMT4's function in oncology. We will explore the key signaling pathways influenced by PRMT4, the mechanistic implications of its inhibition, and provide detailed experimental protocols relevant to the study of PRMT4 inhibitors.
Introduction to PRMT4 in Cancer
PRMT4 is a Type I protein arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in modulating protein function and gene expression. In the context of cancer, PRMT4 has been shown to be upregulated in various malignancies, including breast, lung, colorectal, and prostate cancers.[2] Its oncogenic functions are diverse and context-dependent, but frequently converge on the promotion of cell proliferation, survival, and metastasis.[3]
One of the primary mechanisms through which PRMT4 drives cancer progression is by acting as a transcriptional coactivator for nuclear receptors and other transcription factors.[2] This leads to the activation of genes involved in cell cycle progression and proliferation.
This compound: A Pan-Inhibitor of Protein Arginine Methyltransferases
This compound, also identified as "compound 55," is a small molecule inhibitor of protein arginine methyltransferases.[3][4] Biochemical assays have demonstrated its activity against several PRMT family members, classifying it as a pan-inhibitor. Its inhibitory concentrations (IC50) for various PRMTs are summarized in the table below.
| Target | IC50 (nM) |
| PRMT4 | 92 |
| PRMT6 | 436 |
| PRMT1 | 460 |
| PRMT8 | 823 |
| PRMT3 | 1386 |
| Data sourced from MedChemExpress.[3][4] |
The pan-inhibitory nature of this compound suggests that its cellular effects would result from the blockade of multiple PRMTs. While this can be a limitation for studying the specific role of PRMT4, it also presents a potential therapeutic advantage by targeting redundant or compensatory pathways.
PRMT4-Regulated Signaling Pathways in Cancer Cell Proliferation
PRMT4 exerts its influence on cell proliferation through several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of PRMT4 inhibitors.
The AKT/mTOR Signaling Pathway
In hepatocellular carcinoma (HCC), PRMT4 has been shown to promote tumor progression by activating the AKT/mTOR signaling pathway. Overexpression of PRMT4 leads to increased phosphorylation of AKT and mTOR, key regulators of cell growth, proliferation, and survival. Conversely, knockdown of PRMT4 inhibits these malignant behaviors.
Cell Cycle Regulation via pRb/E2F-1
PRMT4 plays a direct role in cell cycle control by methylating the retinoblastoma protein (pRb). This methylation can influence the interaction between pRb and the E2F-1 transcription factor, a key regulator of G1/S phase transition. By modulating this interaction, PRMT4 can promote the expression of genes necessary for DNA replication and cell division.
References
The Role of PRMT4 Inhibition in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Protein Arginine Methyltransferase 4 (PRMT4) inhibition on apoptosis, a critical process in cellular homeostasis and a key target in oncology. While a specific inhibitor designated "Prmt4-IN-2" is not documented in the current scientific literature, this document will focus on the well-characterized, potent, and selective PRMT4 inhibitor, TP-064 , as a representative compound to explore the mechanistic underpinnings and experimental considerations of targeting PRMT4 to induce programmed cell death.
Introduction to PRMT4 and its Role in Cancer
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a type I protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, by methylating histone and non-histone proteins.[1][2][3] PRMT4 catalyzes the asymmetric dimethylation of arginine residues, influencing chromatin structure and gene expression.[1]
Dysregulation and overexpression of PRMT4 have been implicated in the pathogenesis of numerous cancers, including breast, prostate, and colorectal cancers.[1] By modulating the expression of genes involved in cell proliferation, differentiation, and survival, PRMT4 can contribute to tumor growth and progression.[1] Consequently, the inhibition of PRMT4 has emerged as a promising therapeutic strategy for cancer treatment.[4]
This compound (Represented by TP-064): A Potent and Selective Inhibitor
TP-064 is a potent and selective small molecule inhibitor of PRMT4.[5][6][7] Its high affinity and selectivity make it an excellent tool for elucidating the cellular functions of PRMT4 and for validating PRMT4 as a therapeutic target.[6][7]
Quantitative Data on TP-064
The following table summarizes the key quantitative data for TP-064, demonstrating its potency and cellular activity.
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 (PRMT4) | < 10 nM | Recombinant Human PRMT4 | [5][6] |
| Cellular IC50 (BAF155 Dimethylation) | 340 ± 30 nM | HEK293 | [5] |
| Cellular IC50 (MED12 Dimethylation) | 43 ± 10 nM | HEK293 | [5] |
| Growth Inhibition IC50 | Varies (e.g., NCI-H929: ~0.1-1 µM) | Multiple Myeloma Cell Lines | [5] |
The Effects of PRMT4 Inhibition on Apoptosis
Inhibition of PRMT4 has been shown to induce apoptosis in various cancer cell models. This pro-apoptotic effect is a key mechanism behind the anti-cancer activity of PRMT4 inhibitors.
Induction of Apoptosis and Cell Cycle Arrest
Treatment of cancer cells with PRMT4 inhibitors like TP-064 leads to a reduction in cell proliferation and viability.[5] This is often accompanied by cell cycle arrest, typically at the G1 phase, which prevents cells from progressing through the cell cycle and can be a prelude to apoptosis.[5][8] While direct quantitative data for apoptosis induction by TP-064 is not extensively published, studies on the deletion of PRMT4 in multiple myeloma cells have shown an upregulation of pro-apoptotic genes through the activation of the p53 signaling pathway, strongly suggesting that pharmacological inhibition would have a similar effect.[8]
Caspase-Mediated Apoptosis
A key mechanism through which PRMT4 inhibition induces apoptosis is the activation of the caspase cascade.[9] Caspases are a family of proteases that execute the apoptotic program.[2][3] Inhibition of PRMT4 has been shown to lead to the cleavage and activation of executioner caspases, such as caspase-3.[9]
Signaling Pathways Involved in PRMT4-Mediated Apoptosis
The induction of apoptosis by PRMT4 inhibition is a multi-faceted process involving the modulation of several key signaling pathways.
The p53 Signaling Pathway
The tumor suppressor protein p53 is a critical regulator of apoptosis. Deletion of PRMT4 has been shown to activate the p53 signaling pathway, leading to the upregulation of pro-apoptotic genes.[8] This suggests that PRMT4 normally acts to suppress p53-mediated apoptosis and that its inhibition can unleash this critical tumor-suppressive mechanism.
The AKT/mTOR Signaling Pathway
The AKT/mTOR signaling pathway is a major driver of cell proliferation and survival in many cancers.[10] PRMT4 has been shown to promote the progression of hepatocellular carcinoma by activating this pathway.[10][11] Inhibition of PRMT4 would therefore be expected to downregulate AKT/mTOR signaling, thereby reducing pro-survival signals and sensitizing cells to apoptosis.
Below is a diagram illustrating the proposed signaling pathway for PRMT4 inhibition-induced apoptosis.
Experimental Protocols for Assessing Apoptosis
To investigate the pro-apoptotic effects of PRMT4 inhibitors, a variety of well-established experimental protocols can be employed.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is a standard method to quantify the percentage of apoptotic and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore for detection. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.
-
Methodology:
-
Culture cancer cells to the desired confluency.
-
Treat cells with various concentrations of the PRMT4 inhibitor (e.g., TP-064) and a vehicle control for a specified time period (e.g., 24, 48, 72 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and -7.
-
Principle: This assay utilizes a luminogenic or fluorogenic substrate containing a caspase recognition sequence (e.g., DEVD for caspase-3/7). When the caspase is active, it cleaves the substrate, releasing a molecule that generates a luminescent or fluorescent signal.
-
Methodology:
-
Seed cells in a multi-well plate and treat with the PRMT4 inhibitor and controls.
-
After the treatment period, add the caspase-Glo® 3/7 reagent directly to the wells.
-
Mix and incubate at room temperature for 1-2 hours.
-
Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the amount of caspase activity.
-
Western Blot for Cleaved PARP and Caspase-3
This method provides qualitative and semi-quantitative evidence of apoptosis.
-
Principle: During apoptosis, active caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme, into an 89 kDa fragment. The detection of this cleaved fragment, along with cleaved (active) forms of caspases, is a hallmark of apoptosis.
-
Methodology:
-
Treat cells with the PRMT4 inhibitor and controls.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for cleaved PARP and cleaved caspase-3.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
Below is a diagram illustrating a typical experimental workflow for assessing PRMT4 inhibitor-induced apoptosis.
Conclusion
The inhibition of PRMT4 presents a compelling strategy for the treatment of various cancers. Potent and selective inhibitors, exemplified by TP-064, effectively reduce cancer cell proliferation and induce cell cycle arrest. The underlying mechanism for this anti-tumor activity is, in significant part, the induction of apoptosis. This programmed cell death is mediated through the activation of key signaling pathways, including the p53 tumor suppressor network, and the downregulation of pro-survival pathways like AKT/mTOR, culminating in the activation of the caspase cascade. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate and quantify the pro-apoptotic effects of novel PRMT4 inhibitors, facilitating the advancement of this promising class of therapeutics into clinical applications.
References
- 1. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cancer synthetic vulnerabilities to PRMT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging roles of protein arginine methyltransferase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Prmt4-IN-2 and the Role of PRMT4/CARM1 in Developmental Biology: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical guide on the role of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), in developmental biology. While the specific inhibitor "Prmt4-IN-2" is not found in publicly available scientific literature, this guide will focus on well-characterized, potent, and selective PRMT4 inhibitors that serve as invaluable chemical probes to investigate its function. This guide will detail the involvement of PRMT4 in key developmental processes, present quantitative data for exemplary inhibitors, outline experimental protocols, and provide visualizations of relevant signaling pathways and workflows.
Introduction to PRMT4/CARM1: A Key Developmental Regulator
Protein Arginine Methyltransferase 4 (PRMT4/CARM1) is a type I PRMT that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins, resulting in the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[1][2] This post-translational modification is a critical epigenetic mark that plays a fundamental role in the regulation of gene expression.[2] PRMT4 is a transcriptional coactivator that influences a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Its dysregulation has been implicated in various diseases, including cancer.[3][4]
PRMT4's role in developmental biology is multifaceted and crucial for the proper orchestration of embryonic development. It is involved in:
-
Early Embryonic Development: CARM1 is essential for the first cell lineage segregation in the early mouse embryo, distinguishing the inner cell mass (ICM) from the trophectoderm (TE).[2]
-
Cell Differentiation: PRMT4 is a key regulator of the differentiation of various cell types, including skeletal muscle cells, chondrocytes, and adipocytes.[2][3]
-
Hematopoiesis: It plays a role in fetal hematopoiesis and thymocyte development.[5]
-
Myogenesis: In zebrafish, PRMT4/CARM1 is involved in regulating myogenin expression and fast muscle fiber formation.[6]
-
Endochondral Ossification: CARM1-null mice exhibit delayed endochondral ossification and reduced chondrocyte proliferation, highlighting its role in skeletal development.[7][8]
-
Pulmonary Development: It is required for the proper differentiation of alveolar cells in the lungs.
Given its significant role in these processes, the use of selective inhibitors is a powerful approach to dissect the intricate molecular mechanisms governed by PRMT4.
Selective Inhibitors of PRMT4: Tools for Developmental Biology Research
While "this compound" is not a recognized designation in scientific literature, several potent and selective PRMT4 inhibitors have been developed and characterized. These small molecules are essential tools for probing the function of PRMT4 in developmental contexts. Below is a summary of key quantitative data for some of the most well-characterized PRMT4 inhibitors.
Table 1: Quantitative Data for Selected PRMT4 Inhibitors
| Compound Name | Target(s) | IC50 (nM) | Selectivity Profile | Cellular Activity | Negative Control | Reference |
| TP-064 | PRMT4 | < 10 | >100-fold selective over other PRMTs (PRMT6 IC50 = 1.3 µM) | Yes, inhibits BAF155 and MED12 dimethylation | TP-064N | [9] |
| MS049 | PRMT4, PRMT6 | PRMT4: 34, PRMT6: 43 | Dual inhibitor, selective over other PRMTs | Yes, reduces Med12me2a and H3R2me2a levels | MS049N | [3][10] |
| AH237 | PRMT4, PRMT5 | PRMT4: 2.8, PRMT5: 0.42 | Dual inhibitor, >1000-fold selective over PRMT1 and PRMT7 | Not explicitly stated | Not available | [11] |
| PRMT4-IN-1 | PRMT4 | 3.2 | Selective for PRMT4 | Yes, inhibits MCF7 cell viability | Not available | [10] |
Signaling Pathways Involving PRMT4 in Development
PRMT4 functions as a transcriptional coactivator, often in concert with other proteins, to regulate gene expression programs that drive developmental processes. One such example is its role in chondrogenesis.
PRMT4 in Chondrocyte Proliferation and Differentiation
During endochondral ossification, PRMT4 plays a crucial role in regulating chondrocyte proliferation. It does so by methylating the transcription factor SOX9. This methylation event has a significant downstream effect on the Wnt/β-catenin signaling pathway.
References
- 1. Type I and II PRMTs inversely regulate post-transcriptional intron detention through Sm and CHTOP methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coactivator-associated arginine methyltransferase 1: A versatile player in cell differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protein arginine methyltransferases PRMT1, PRMT4/CARM1 and PRMT5 have distinct functions in control of osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Methyltransferases PRMT4/CARM1 and PRMT5 Control Differentially Myogenesis in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginine methyltransferase CARM1/PRMT4 regulates endochondral ossification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 9. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of a potent and dual-selective bisubstrate inhibitor for protein arginine methyltransferase 4/5 - PMC [pmc.ncbi.nlm.nih.gov]
Prmt4-IN-2: A Pan-Inhibitor of Protein Arginine Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prmt4-IN-2, also identified as compound 55, is a chemical probe characterized as a pan-inhibitor of protein arginine methyltransferases (PRMTs). PRMTs are a family of enzymes that catalyze the transfer of methyl groups to arginine residues within proteins, a post-translational modification critical in regulating numerous cellular processes, including signal transduction, gene transcription, and RNA processing. The dysregulation of PRMT activity has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic development. This compound offers a tool for the broad interrogation of PRMT function in biological systems.
Biochemical Activity
This compound has been demonstrated to inhibit the enzymatic activity of several Type I PRMTs. The inhibitory potency, as defined by the half-maximal inhibitory concentration (IC50), has been quantified for a subset of these enzymes.
| Target | IC50 (nM) |
| PRMT4 | 92 |
| PRMT6 | 436 |
| PRMT1 | 460 |
| PRMT8 | 823 |
| PRMT3 | 1386 |
Note: The data presented is based on information from chemical suppliers. The specific experimental conditions under which these values were determined are not publicly available.
Experimental Protocols and Further Characterization
A comprehensive search of scientific literature and patent databases did not yield the primary research publication describing the discovery, synthesis, and detailed characterization of this compound (compound 55). Therefore, detailed experimental protocols for its use in biochemical, cellular, or in vivo assays are not available at this time. Furthermore, information regarding its broader selectivity profile against other methyltransferases and off-target proteins, its mechanism of action, cell permeability, and pharmacokinetic properties has not been publicly documented.
Signaling Pathways and Biological Function
Protein arginine methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a key regulator of transcription. It acts as a transcriptional coactivator by methylating histones (specifically H3R17 and H3R26) and other proteins involved in transcriptional machinery, such as p160 coactivators and CBP/p300.[1] This methylation activity generally leads to chromatin relaxation and enhanced gene expression.[1]
Due to the pan-inhibitory nature of this compound, its application in cellular or in vivo models would be expected to impact the functions of multiple PRMTs simultaneously. Without experimental data from studies utilizing this specific probe, the creation of detailed signaling pathway diagrams depicting its precise biological effects is not feasible. The diagrams below represent a generalized workflow for characterizing a PRMT inhibitor and a simplified overview of the PRMT4 signaling pathway, which this compound is expected to modulate.
Conclusion
This compound is a pan-inhibitor of PRMTs with reported activity against PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8 in the nanomolar to low-micromolar range. While it holds potential as a tool compound for studying the broad consequences of PRMT inhibition, the lack of a primary publication detailing its characterization presents a significant limitation. Researchers interested in utilizing this probe should be aware that information on its selectivity, mechanism of action, and cellular effects is not yet publicly available. Further independent characterization would be necessary to validate its use as a reliable chemical probe for investigating PRMT function.
References
Understanding the Pan-Inhibitory Profile of a PRMT4-Active Compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein arginine methyltransferases (PRMTs) are a family of enzymes that play crucial roles in a myriad of cellular processes, including transcriptional regulation, signal transduction, DNA damage repair, and RNA splicing. Their dysregulation has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention. The PRMT family is broadly classified into three types based on the methylation state they catalyze. Type I PRMTs (PRMT1, 2, 3, 4, 6, 8) catalyze monomethylation and asymmetric dimethylation. Type II PRMTs (PRMT5, 9) are responsible for monomethylation and symmetric dimethylation, while the sole Type III member, PRMT7, only performs monomethylation.
Given the structural similarities and overlapping substrate specificities among PRMT family members, developing selective inhibitors can be challenging. Consequently, pan-PRMT inhibitors, which target multiple family members, are valuable tools for elucidating the broader biological consequences of PRMT inhibition and may offer therapeutic advantages in certain contexts. This technical guide focuses on the pan-inhibitory profile of a representative compound, II757 , which exhibits potent inhibition across the PRMT family with notable activity against PRMT4 (also known as CARM1). While the specific compound "Prmt4-IN-2" is not documented in publicly available literature, II757 serves as an excellent exemplar of a pan-inhibitor with a strong PRMT4 inhibitory component.
Data Presentation: Pan-Inhibitory Profile of II757
The inhibitory activity of II757 has been characterized against a panel of eight human PRMT enzymes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, showcasing its broad-spectrum activity and particularly high potency against PRMT4.[1]
| Target Enzyme | Type | IC50 (nM)[1] |
| PRMT1 | I | 16 |
| PRMT3 | I | 323 |
| PRMT4 | I | 5.05 |
| PRMT5 | II | 18.2 |
| PRMT6 | I | 30.5 |
| PRMT7 | III | 555 |
| PRMT8 | I | 22.1 |
| PRMT9 | II | 28.5 |
Experimental Protocols
Biochemical Assay: Radioisotope-Based Filter-Binding Assay (HotSpot™)
This assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate peptide by a specific PRMT enzyme.
Materials:
-
Recombinant PRMT enzymes (PRMT1, 3, 4, 5, 6, 7, 8, 9)
-
Substrate peptides (e.g., Histone H3 or H4 peptides)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]methionine)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100)
-
II757 or other test compounds, serially diluted in DMSO
-
Phosphocellulose filter plates
-
Wash Buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare the reaction mixture in a 96-well plate by adding the assay buffer, the respective PRMT enzyme, and the substrate peptide.
-
Add the test compound (e.g., II757) at various concentrations. Include a DMSO-only control (for 100% activity) and a no-enzyme control (for background).
-
Pre-incubate the enzyme with the inhibitor for 15-20 minutes at room temperature.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
-
Transfer the reaction mixture to the phosphocellulose filter plate. The positively charged substrate peptide will bind to the negatively charged filter paper, while the unincorporated [³H]-SAM will not.
-
Wash the filter plate multiple times with the wash buffer to remove any unbound [³H]-SAM.
-
Dry the filter plate completely.
-
Add scintillation fluid to each well and measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for Histone Arginine Methylation
This method is used to assess the ability of an inhibitor to modulate PRMT activity within a cellular context by measuring changes in the methylation status of specific histone residues. For a pan-inhibitor like II757, a relevant mark to assess is the asymmetric dimethylation of Histone H4 at Arginine 3 (H4R3me2a), a modification primarily catalyzed by PRMT1.[1]
Materials:
-
Cell line (e.g., HEK293T or MCF7)
-
Cell culture medium and reagents
-
II757 or other test compounds
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-H4R3me2a (specific for asymmetrically dimethylated Histone H4 Arg3)
-
Anti-Histone H4 (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with serially diluted concentrations of the test compound (e.g., II757) for a specified duration (e.g., 48 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against H4R3me2a, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the first set of antibodies and re-probed with an antibody against total Histone H4 to confirm equal loading.
-
Analysis: Quantify the band intensities and normalize the H4R3me2a signal to the total H4 signal. Determine the dose-dependent effect of the inhibitor on histone methylation.
Mandatory Visualizations
Caption: Experimental workflow for characterizing a pan-PRMT inhibitor.
Caption: Regulation of transcription by PRMTs via histone methylation.
References
Prmt4-IN-2: A Technical Guide to its Effects on Non-Histone Protein Methylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Prmt4-IN-2, a pan-inhibitor of protein arginine methyltransferases (PRMTs) with notable activity against PRMT4 (also known as CARM1). Given the limited publicly available data on this compound's specific effects on non-histone protein methylation, this document combines the known inhibitory profile of this compound with the established roles of PRMT4 in cellular processes. The experimental protocols provided are representative methodologies for characterizing PRMT4 inhibitors.
Introduction to PRMT4 and Non-Histone Protein Methylation
Protein arginine methyltransferase 4 (PRMT4/CARM1) is a key enzyme that catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification, known as arginine methylation, plays a crucial role in regulating a wide array of cellular processes, including transcriptional activation, signal transduction, RNA processing, and DNA damage repair.[3][4] While the role of PRMT4 in histone methylation is well-documented, its impact on non-histone substrates is an area of growing interest in drug discovery and development. Dysregulation of PRMT4 activity has been implicated in various diseases, including cancer.[1]
This compound has been identified as a potent inhibitor of PRMT4, offering a valuable tool for investigating the biological functions of this enzyme and for the potential development of novel therapeutics.
Quantitative Data: Inhibitory Profile of this compound
This compound (also referred to as compound 55) demonstrates inhibitory activity across multiple protein arginine methyltransferases, classifying it as a pan-PRMT inhibitor. Its potency against PRMT4 is noteworthy, with a half-maximal inhibitory concentration (IC50) in the nanomolar range. The detailed inhibitory profile of this compound is summarized in the table below.[5]
| Target PRMT | IC50 (nM) |
| PRMT4 | 92 |
| PRMT1 | 460 |
| PRMT6 | 436 |
| PRMT8 | 823 |
| PRMT3 | 1386 |
Table 1: In vitro inhibitory activity of this compound against a panel of protein arginine methyltransferases. Data sourced from MedchemExpress.[5]
This compound and its Potential Effect on Non-Histone Protein Methylation
While specific studies on the effect of this compound on non-histone protein methylation are not yet publicly available, the known substrates of PRMT4 provide a strong indication of the potential cellular pathways that could be modulated by this inhibitor. PRMT4 is known to methylate a diverse range of non-histone proteins involved in critical cellular functions. Inhibition of PRMT4 by this compound is expected to decrease the methylation levels of these substrates, thereby altering their function and downstream signaling.
Known Non-Histone Substrates of PRMT4:
-
Transcriptional Coactivators: p300/CBP, SRC3. Methylation of these coactivators by PRMT4 is crucial for transcriptional activation.[4]
-
RNA-Binding Proteins: PABP1, HuR, HuD. Arginine methylation can regulate the stability, localization, and function of these proteins.
-
Splicing Factors: CA150, SAP49, SmB, U1C. PRMT4-mediated methylation of splicing factors can influence alternative splicing events.
-
Chromatin Remodeling Factors: BAF155. Methylation of BAF155, a component of the SWI/SNF complex, can impact chromatin structure and gene expression.[6]
-
Mediator Complex Subunit: MED12. The methylation of MED12 by PRMT4 has been shown to be a key event in transcriptional regulation.[6]
The inhibition of the methylation of these and other non-histone substrates by this compound is predicted to have significant consequences on gene expression, RNA metabolism, and other fundamental cellular processes.
Experimental Protocols
The following are detailed, representative protocols for the characterization of PRMT4 inhibitors like this compound. These protocols are based on established methodologies in the field.
In Vitro Biochemical IC50 Determination Assay
This protocol describes a typical AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to determine the in vitro potency of an inhibitor against PRMT4.
Materials:
-
Recombinant human PRMT4 enzyme
-
Biotinylated histone H3 peptide substrate
-
S-adenosylmethionine (SAM)
-
This compound or other test compounds
-
AlphaLISA anti-methyl-arginine acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well white microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
2.5 µL of 4x this compound solution (or DMSO for control).
-
5 µL of 2x PRMT4 enzyme solution.
-
Incubate for 10 minutes at room temperature.
-
2.5 µL of a 4x solution of biotinylated peptide substrate and SAM.
-
-
Enzymatic Reaction: Incubate the plate at 30°C for 1 hour to allow the methylation reaction to proceed.
-
Detection:
-
Add 5 µL of a 5x solution of AlphaLISA acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of a 5x solution of Streptavidin-coated donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Assay for Inhibition of Non-Histone Protein Methylation (Western Blot)
This protocol outlines a method to assess the ability of this compound to inhibit the methylation of a specific non-histone substrate in a cellular context. MED12 is used here as an example substrate.
Materials:
-
HEK293T cells (or other suitable cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-asymmetric dimethyl-MED12, anti-total-MED12, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Treatment: Seed HEK293T cells in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against asymmetrically dimethylated MED12 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies against total MED12 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities and normalize the methylated MED12 signal to the total MED12 and loading control signals.
-
Plot the normalized methylation levels against the inhibitor concentration to determine the cellular efficacy of this compound.
-
Visualizations
Signaling Pathway Diagram
Caption: PRMT4-mediated methylation of non-histone proteins and its inhibition by this compound.
Experimental Workflow Diagram
Caption: A typical proteomics workflow to identify non-histone proteins affected by this compound.
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The macromolecular complexes of histones affect protein arginine methyltransferase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARM1 (PRMT4) Acts as a Transcriptional Coactivator during Retinoic Acid-Induced Embryonic Stem Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
An In-Depth Technical Guide on the Cellular Localization of PRMT4 and its Interaction with Prmt4-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular localization of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), and its interaction with the inhibitor Prmt4-IN-2. This document details the subcellular distribution of PRMT4, its role in key signaling pathways, and methodologies for its investigation. Furthermore, it presents quantitative data on the interaction between PRMT4 and this compound and provides detailed protocols for relevant experimental procedures.
Cellular Localization of PRMT4
Protein Arginine Methyltransferase 4 (PRMT4) is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene transcription.[1][2] Its subcellular localization is dynamic and essential for its function.
PRMT4 is found in both the nucleus and the cytoplasm .[3] However, its distribution can vary depending on the cell type and the cell cycle stage. In many cell lines, PRMT4 is predominantly localized in the nucleus, where it functions as a transcriptional coactivator.[4] Within the nucleus, PRMT4 can be associated with chromatin.[2] The nuclear localization is critical for its role in modifying histones, such as the methylation of histone H3 at arginine 17 (H3R17), a mark associated with transcriptional activation.[5]
The presence of PRMT4 in the cytoplasm suggests its involvement in signaling pathways that originate or propagate through this compartment. The shuttling of PRMT4 between the nucleus and cytoplasm is a potential mechanism for regulating its activity and substrate specificity.
PRMT4 Signaling Pathways
PRMT4 is a pivotal player in various signaling pathways, primarily through its function as a transcriptional coactivator for nuclear receptors and other transcription factors.
One of the most well-characterized pathways involves the steroid hormone receptor signaling . PRMT4 binds to the p160 family of coactivators and CBP/p300, which in turn are recruited by steroid hormone receptors. This complex then methylates histones and other proteins to activate gene expression.[6]
Furthermore, PRMT4 is implicated in the p53 signaling pathway . It can methylate p53, influencing its transcriptional activity and contributing to the regulation of cell cycle and apoptosis.[4] PRMT4 also plays a role in the retinoblastoma protein (pRb)/E2F-1 pathway , where it can methylate pRb, affecting its interaction with E2F-1 and thereby influencing cell cycle progression.[7]
Below is a diagram illustrating the central role of PRMT4 in transcriptional activation.
This compound Interaction with PRMT4
This compound is a small molecule inhibitor of PRMT4. Understanding its interaction with the enzyme is crucial for its development as a therapeutic agent.
Quantitative Data
The inhibitory potency of this compound has been determined against PRMT4 and other PRMT isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme | IC50 (nM) |
| PRMT4 | 92 |
| PRMT1 | 460 |
| PRMT3 | 1386 |
| PRMT6 | 436 |
| PRMT8 | 823 |
| Table 1: Inhibitory potency of this compound against various PRMT isoforms.[8] |
These data indicate that while this compound is most potent against PRMT4, it also exhibits activity against other type I PRMTs, classifying it as a pan-inhibitor across several PRMT isoforms.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the cellular localization of PRMT4 and its interaction with inhibitors like this compound.
Immunofluorescence (IF) for Cellular Localization of PRMT4
This protocol is for visualizing the subcellular localization of PRMT4 in cultured cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)
-
Primary antibody: Anti-PRMT4 antibody
-
Secondary antibody: Fluorophore-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-PRMT4 primary antibody in Blocking Buffer to the recommended concentration.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the fluorescence signal using a fluorescence microscope.
-
References
- 1. Protein arginine methyltransferase expression, localization, and activity during disuse-induced skeletal muscle plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. PRMT4-Mediated Arginine Methylation Negatively Regulates Retinoblastoma Tumor Suppressor Protein and Promotes E2F-1 Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The macromolecular complexes of histones affect protein arginine methyltransferase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginine methylation of BRD4 by PRMT2/4 governs transcription and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deep Protein Methylation Profiling by Combined Chemical and Immunoaffinity Approaches Reveals Novel PRMT1 Targets - PMC [pmc.ncbi.nlm.nih.gov]
Prmt4-IN-2: A Technical Guide to its Role in Modulating Chromatin Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical epigenetic regulator that plays a pivotal role in transcriptional activation.[1][2] As a member of the Type I protein arginine methyltransferase family, PRMT4 catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[3] Key histone targets include Histone H3 at arginines 2, 17, and 26 (H3R2, H3R17, H3R26), modifications associated with active gene transcription.[4][5] By altering chromatin structure, PRMT4 influences a wide array of cellular processes, including cell proliferation, differentiation, and DNA repair, making it a compelling target for therapeutic intervention, particularly in oncology.[2][4]
This technical guide focuses on Prmt4-IN-2, a small molecule inhibitor of PRMT4. Due to the limited public availability of data specifically for "this compound," this document will utilize information available for a closely related and potent PRMT4 inhibitor, PRMT4-IN-1 , to provide a comprehensive overview of its mechanism of action and its effects on chromatin structure. This guide will detail the biochemical and cellular activity of PRMT4 inhibition, provide established experimental protocols for its characterization, and present key signaling pathways in which PRMT4 is involved.
Prmt4-IN-1: Biochemical and Cellular Activity
Quantitative Data on PRMT4 Inhibitors
The following table summarizes the inhibitory activity of PRMT4-IN-1 and other notable PRMT4 inhibitors for comparative purposes.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| PRMT4-IN-1 | PRMT4 | 3.2 | Biochemical | MedChemExpress |
| TP-064 | PRMT4 | Not Specified | Cellular | [3] |
| iCARM1 | CARM1 (PRMT4) | Not Specified | Cellular | [6][7] |
| EZM2302 | CARM1 (PRMT4) | Not Specified | Cellular | [6][7] |
| TBBD (ellagic acid) | CARM1 (PRMT4) | 25,000 | In vitro | [8] |
Mechanism of Action: Modulation of Chromatin Structure
This compound, by inhibiting the enzymatic activity of PRMT4, is expected to prevent the asymmetric dimethylation of key arginine residues on histone H3, primarily H3R17 and H3R26. These histone marks are crucial for creating a chromatin environment conducive to gene transcription.
Signaling Pathway of PRMT4 in Transcriptional Activation
PRMT4 is recruited to gene promoters by transcriptional activators such as p160 and CBP/p300.[1] Once recruited, PRMT4 methylates histone H3, which enhances the accessibility of the promoter region for the transcriptional machinery.[1] Inhibition of PRMT4 by this compound would block this cascade, leading to a more condensed chromatin state and subsequent repression of target gene expression.
Caption: PRMT4 Signaling Pathway in Transcriptional Activation.
Experimental Protocols
The following protocols are provided as detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro PRMT4 Enzymatic Assay
This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of PRMT4.
Materials:
-
Recombinant human PRMT4 (CARM1)
-
Histone H3 peptide (e.g., residues 1-21) or full-length Histone H3
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant PRMT4, and the histone H3 substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Visualize the methylated histone H3 by autoradiography or quantify the incorporated radioactivity by scintillation counting of the excised gel band corresponding to histone H3.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for Histone Methylation
This protocol is used to assess the effect of this compound on the levels of specific histone methylation marks in a cellular context.
Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3R17me2a, anti-H3R26me2a, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting apparatus
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for a specified time (e.g., 24-48 hours).
-
Harvest cells and lyse them in cell lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3R17me2a) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of methylated histones to the total histone H3 levels.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if the inhibition of PRMT4 by this compound leads to a decrease in the association of H3R17me2a or H3R26me2a with specific gene promoters.
Materials:
-
Cell line of interest
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer, dilution buffer, wash buffers, and elution buffer
-
Antibody against H3R17me2a or H3R26me2a
-
Protein A/G magnetic beads
-
RNase A and Proteinase K
-
PCR primers for a known PRMT4 target gene promoter and a negative control region
-
qPCR machine
Procedure:
-
Treat cells with this compound or DMSO.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells.
-
Sonciate the lysate to shear the chromatin into fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the specific antibody (or IgG as a negative control) overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Quantify the amount of immunoprecipitated DNA at specific gene promoters using qPCR.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[9]
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Western blotting or ELISA reagents for PRMT4 detection
Procedure:
-
Treat intact cells with this compound or DMSO.
-
Heat aliquots of the treated cells at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cool the samples and lyse the cells.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble PRMT4 in each sample by Western blot or ELISA.
-
The binding of this compound to PRMT4 is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the DMSO-treated control.
Mandatory Visualizations
Experimental Workflow for Characterizing this compound
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound's effect on chromatin structure.
Caption: Experimental workflow for this compound characterization.
Conclusion
This compound, as represented by the potent inhibitor PRMT4-IN-1, holds significant promise as a tool to probe the function of PRMT4 in chromatin biology and as a potential therapeutic agent. By inhibiting the methylation of key histone residues, this compound can modulate chromatin structure and gene expression. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the cellular and molecular effects of this and other PRMT4 inhibitors, ultimately advancing our understanding of epigenetic regulation and its role in disease.
References
- 1. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 2. What are PRMT4 activators and how do they work? [synapse.patsnap.com]
- 3. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. Protein arginine methyltransferases PRMT1, PRMT4/CARM1 and PRMT5 have distinct functions in control of osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating the Biological Consequences of PRMT4 Inhibition with TP-064: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical epigenetic regulator involved in a diverse range of cellular processes, including transcriptional activation, RNA processing, DNA damage repair, and signal transduction.[1][2][3][4] PRMT4 catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[5][6] Its dysregulation has been implicated in various diseases, particularly in cancer, making it a compelling target for therapeutic intervention.[5][6] This technical guide focuses on the biological consequences of inhibiting PRMT4 with TP-064, a potent and selective small molecule inhibitor. We will delve into the quantitative effects of TP-064, detailed experimental protocols for its characterization, and the signaling pathways it modulates.
Data Presentation: Quantitative Effects of TP-064
The following tables summarize the key quantitative data regarding the potency, selectivity, and cellular activity of the PRMT4 inhibitor TP-064.
Table 1: In Vitro Potency of TP-064 against PRMT4
| Parameter | Value | Reference |
| IC50 vs. PRMT4 | < 10 nM |
Table 2: Selectivity Profile of TP-064 against other Protein Methyltransferases
| Enzyme | IC50 | Reference |
| PRMT1 | > 10 µM | |
| PRMT2 | > 10 µM | |
| PRMT3 | > 10 µM | |
| PRMT5 | > 10 µM | |
| PRMT6 | 1.3 ± 0.4 µM | |
| PRMT7 | > 10 µM | |
| PRMT8 | 8.1 ± 0.6 µM | |
| PRMT9 | > 10 µM | |
| Other Lysine and DNA Methyltransferases | > 10 µM |
Table 3: Cellular Activity of TP-064
| Cellular Substrate | Effect | IC50 | Cell Line | Reference |
| BAF155 | Reduced arginine dimethylation | 340 ± 30 nM | Multiple Myeloma | |
| MED12 | Reduced arginine dimethylation | 43 ± 10 nM | Multiple Myeloma | |
| Cell Proliferation | Inhibition | Not specified | Subset of Multiple Myeloma cell lines | |
| Cell Cycle | G1 phase arrest | Not specified | Subset of Multiple Myeloma cell lines |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving PRMT4 and a general workflow for evaluating PRMT4 inhibitors.
Caption: PRMT4 signaling pathway and point of inhibition by TP-064.
Caption: General workflow for the evaluation of a PRMT4 inhibitor.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological consequences of PRMT4 inhibition by TP-064.
In Vitro PRMT4 Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of PRMT4 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.
Materials:
-
Recombinant human PRMT4 enzyme
-
Histone H3 peptide (substrate)
-
[3H]-SAM (tritiated S-adenosylmethionine)
-
TP-064 (or other inhibitor)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Scintillation fluid
-
Filter paper (e.g., P81 phosphocellulose)
-
Wash buffer (e.g., 50 mM sodium carbonate, pH 9.0)
-
Microplate
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT4 enzyme, and the histone H3 peptide substrate in a microplate.
-
Add varying concentrations of TP-064 (or DMSO as a vehicle control) to the wells and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by spotting the mixture onto the filter paper.
-
Wash the filter paper extensively with the wash buffer to remove unincorporated [3H]-SAM.
-
Dry the filter paper and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each TP-064 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Substrate Methylation Assay (Western Blot)
This method assesses the ability of TP-064 to inhibit PRMT4 activity within a cellular context by measuring the methylation status of known PRMT4 substrates.
Materials:
-
Cell line of interest (e.g., multiple myeloma cell line)
-
TP-064
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies:
-
Anti-asymmetric dimethylarginine (for specific substrates like MED12 or BAF155)
-
Antibody against the total protein of the substrate (e.g., anti-MED12, anti-BAF155)
-
Anti-GAPDH or β-actin (loading control)
-
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a range of TP-064 concentrations (and a DMSO control) for a specified duration (e.g., 48 hours).
-
Lyse the cells using the cell lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against the total substrate protein and a loading control to normalize the methylation signal.
-
Quantify the band intensities and calculate the cellular IC50 for the inhibition of substrate methylation.
Cell Proliferation Assay
This assay determines the effect of PRMT4 inhibition on the growth of cancer cells.
Materials:
-
Cancer cell line of interest
-
TP-064
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with serial dilutions of TP-064 (and a DMSO control).
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or color intensity) using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).
Cell Cycle Analysis
This protocol investigates the impact of PRMT4 inhibition on the cell cycle distribution of treated cells.
Materials:
-
Cell line of interest
-
TP-064
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with TP-064 or DMSO for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
Conclusion
TP-064 is a valuable chemical probe for elucidating the multifaceted roles of PRMT4 in cellular physiology and pathology. The data and protocols presented in this guide provide a comprehensive framework for investigating the biological consequences of PRMT4 inhibition. By employing these methodologies, researchers can further unravel the therapeutic potential of targeting PRMT4 in cancer and other diseases. The continued development and characterization of potent and selective PRMT4 inhibitors like TP-064 will be instrumental in advancing our understanding of arginine methylation and its implications for human health.
References
- 1. CARM1 (PRMT4) acts as a transcriptional coactivator during retinoic acid-induced embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 4. PRMT4 Is a Novel Coactivator of c-Myb-Dependent Transcription in Haematopoietic Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT4-Mediated Arginine Methylation Negatively Regulates Retinoblastoma Tumor Suppressor Protein and Promotes E2F-1 Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Prmt4-IN-2 and its Influence on RNA Processing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein arginine methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins.[1][2][3] This post-translational modification plays a critical role in the regulation of numerous cellular processes, most notably in the intricate orchestration of gene expression through its influence on chromatin structure and the function of transcription factors.[4][5][6][7] PRMT4 is a Type I PRMT, responsible for both monomethylation and asymmetric dimethylation of arginine residues.[1][3] Its substrates are diverse and include histone H3, the p160 family of steroid receptor coactivators, and various splicing factors, highlighting its multifaceted role in cellular function.[1][8][9]
This technical guide focuses on Prmt4-IN-2, a small molecule inhibitor of PRMT4, and its potential influence on RNA processing. This compound is characterized as a pan-inhibitor of protein arginine methyltransferases, demonstrating activity against several members of the PRMT family.[10] While direct experimental evidence detailing the effects of this compound on RNA processing is not yet available in the public domain, this document will extrapolate its likely impact based on the known functions of its primary target, PRMT4, in transcription and RNA splicing.
This compound: Inhibitory Profile
This compound has been characterized as a multi-target inhibitor of the protein arginine methyltransferase family. Its inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), is summarized in the table below. This broad-spectrum activity suggests that the cellular effects of this compound may be the result of inhibiting multiple PRMTs.
| Target Enzyme | IC50 (nM) |
| PRMT4 | 92 |
| PRMT6 | 436 |
| PRMT1 | 460 |
| PRMT8 | 823 |
| PRMT3 | 1386 |
| Data sourced from MedchemExpress.[10] |
The Role of PRMT4 in RNA Processing and the Potential Impact of this compound
Transcriptional Regulation
PRMT4 is a well-established transcriptional coactivator.[4][5][6] It is recruited to gene promoters by transcription factors, where it methylates histone H3 at arginine 17 (H3R17) and H3R26.[3] These methylation events are generally associated with active transcription, as they create a chromatin environment that is more accessible to the transcriptional machinery.[5] PRMT4 also methylates other components of the transcriptional apparatus, including the p160 coactivator family and the CREB-binding protein (CBP)/p300, further modulating their activity and the expression of target genes.[5]
Expected Influence of this compound: By inhibiting the methyltransferase activity of PRMT4, this compound is expected to prevent the methylation of histones and other transcriptional coactivators. This would likely lead to a more condensed chromatin state at target gene promoters, thereby repressing transcription. The pan-inhibitory nature of this compound, particularly its activity against PRMT1 and PRMT6 which also have roles in transcriptional regulation, could lead to a broader impact on gene expression than a highly selective PRMT4 inhibitor.
RNA Splicing
PRMT4 has also been implicated in the regulation of alternative splicing, a key process in generating protein diversity from a single gene. It methylates several splicing factors, including CA150, SAP49, SmB, and U1C.[8] The methylation of these factors can influence their assembly into the spliceosome and their ability to recognize splice sites on pre-mRNA, thereby altering splicing patterns. Studies have shown that inhibition of Type I PRMTs can lead to changes in alternative splicing, particularly an increase in intron retention.[11]
Expected Influence of this compound: Inhibition of PRMT4 by this compound would likely alter the methylation status of splicing factors. This could disrupt the normal process of spliceosome assembly and function, leading to changes in alternative splicing events. Given that this compound also inhibits PRMT1, which has a well-documented role in splicing regulation, the effects on splicing could be significant and widespread.
Proposed Experimental Protocols for Investigating the Effects of this compound on RNA Processing
As there are no published studies on the effects of this compound on RNA processing, the following are proposed experimental workflows that could be employed to elucidate its mechanism of action.
Protocol 1: Assessing the Impact of this compound on Global Transcription
Objective: To determine the effect of this compound on global gene expression.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with known PRMT4 dependency) and treat with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48 hours).
-
RNA Isolation: Isolate total RNA from the treated cells using a standard method such as TRIzol reagent or a column-based kit.
-
RNA Sequencing (RNA-Seq): Prepare RNA-Seq libraries from the isolated RNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are up- or down-regulated upon treatment with this compound.
-
Pathway Analysis: Use bioinformatics tools to perform gene ontology and pathway enrichment analysis on the differentially expressed genes to identify the biological processes affected by this compound.
Protocol 2: Investigating the Influence of this compound on Alternative Splicing
Objective: To determine if this compound treatment alters alternative splicing patterns.
Methodology:
-
Cell Treatment and RNA Isolation: Follow the same procedure as in Protocol 1.
-
Splicing-Sensitive RNA-Seq Analysis: Analyze the RNA-Seq data using bioinformatics tools specifically designed to detect and quantify alternative splicing events (e.g., rMATS, MAJIQ).
-
Identification of Altered Splicing Events: Identify specific types of alternative splicing events (e.g., exon skipping, intron retention, alternative 3' or 5' splice sites) that are significantly changed by this compound treatment.
-
Validation by RT-PCR: Validate the changes in splicing for a subset of candidate genes using reverse transcription polymerase chain reaction (RT-PCR) with primers designed to amplify the different splice isoforms.
References
- 1. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. Protein arginine methyltransferases: insights into the enzyme structure and mechanism at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT4-Mediated Arginine Methylation Negatively Regulates Retinoblastoma Tumor Suppressor Protein and Promotes E2F-1 Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PRMT4 activators and how do they work? [synapse.patsnap.com]
- 5. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 6. PRMT4 Is a Novel Coactivator of c-Myb-Dependent Transcription in Haematopoietic Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The macromolecular complexes of histones affect protein arginine methyltransferase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Type I and II PRMTs inversely regulate post-transcriptional intron detention through Sm and CHTOP methylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Prmt4-IN-2 in Western Blot Analysis of Methylated Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of various cellular processes, including transcriptional activation, signal transduction, and DNA repair.[1] Dysregulation of PRMT4 activity has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention. Prmt4-IN-2 is a pan-inhibitor of protein arginine methyltransferases with a high potency for PRMT4. These application notes provide a detailed protocol for utilizing this compound to study the methylation of PRMT4 substrates via Western blotting.
PRMT4 Signaling Pathway
PRMT4 is a transcriptional coactivator that methylates various proteins to modulate gene expression.[2] Key substrates include histone H3 at arginine 17 (H3R17), which is a mark for transcriptional activation, and other proteins involved in transcriptional regulation such as p300/CBP.[2] By methylating these substrates, PRMT4 influences chromatin structure and the recruitment of other transcriptional machinery.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and recommended starting concentrations for Western blot analysis.
| Parameter | Value | Reference |
| This compound IC50 (PRMT4) | 92 nM | [2][3] |
| This compound IC50 (PRMT1) | 460 nM | [2][3] |
| This compound IC50 (PRMT3) | 1.386 µM | [2][3] |
| This compound IC50 (PRMT6) | 436 nM | [2][3] |
| This compound IC50 (PRMT8) | 823 nM | [2][3] |
| Cell Treatment (Starting Conc.) | 10-100 µM | Based on similar pan-PRMT inhibitors[4] |
| Cell Treatment (Duration) | 24-48 hours | Based on similar pan-PRMT inhibitors[4] |
| Anti-methylarginine Antibody Dilution | 1:500 - 1:1000 | Manufacturer's recommendation |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Manufacturer's recommendation |
Experimental Workflow
The overall workflow for assessing the effect of this compound on substrate methylation involves treating cells with the inhibitor, preparing cell lysates, separating proteins by SDS-PAGE, transferring them to a membrane, and probing with specific antibodies to detect the methylated substrate.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HEK293T, HeLa, or a cell line relevant to your research) in appropriate culture dishes and grow to 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM) based on the IC50 and protocols for similar pan-PRMT inhibitors.[4]
-
Treatment: Aspirate the old medium from the cells and add the medium containing this compound or a vehicle control (DMSO). Incubate the cells for a predetermined time, for instance, 24 to 48 hours.[4]
Cell Lysis
-
Washing: After treatment, place the culture dishes on ice and wash the cells once with ice-cold PBS.
-
Lysis: Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to the cells.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein) and run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the methylated substrate of interest (e.g., anti-asymmetric dimethylarginine) diluted in the blocking buffer (e.g., 1:1000). The incubation should be carried out overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer (e.g., 1:5000) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein of interest or a housekeeping protein (e.g., β-actin or GAPDH).
Conclusion
This document provides a comprehensive guide for utilizing this compound as an inhibitor to study PRMT4-mediated substrate methylation. The provided protocols for cell treatment and Western blotting serve as a starting point and may require optimization depending on the specific cell line and substrate being investigated. Careful execution of these protocols will enable researchers to effectively probe the role of PRMT4 in their biological systems of interest.
References
Application Notes and Protocols for Prmt4-IN-2 in a Cellular Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prmt4-IN-2 is a potent, cell-permeable pan-inhibitor of protein arginine methyltransferases (PRMTs) with notable activity against PRMT4, also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1][2] PRMT4 is a crucial enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins, playing a significant role in the regulation of gene transcription, cell differentiation, and development.[3][4] Dysregulation of PRMT4 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[5][6]
These application notes provide detailed protocols for utilizing this compound in a cellular context to study its effects on cell viability, target engagement, and downstream gene expression.
Mechanism of Action
This compound inhibits the enzymatic activity of PRMT4, thereby preventing the methylation of its substrates. PRMT4 primarily catalyzes the asymmetric dimethylation of arginine residues.[7] A key substrate of PRMT4 is Histone H3, which it methylates at arginine 17 (H3R17).[8] This methylation event is generally associated with transcriptional activation.[9] By inhibiting PRMT4, this compound can modulate the expression of genes regulated by PRMT4-mediated histone methylation and coactivation of transcription factors.[9][10]
Quantitative Data Summary
The inhibitory activity of this compound against a panel of PRMT enzymes is summarized in the table below. This data is crucial for designing experiments and interpreting results, as it highlights the compound's potency and selectivity profile.
| Target | IC50 (nM) |
| PRMT4 | 92 |
| PRMT6 | 436 |
| PRMT1 | 460 |
| PRMT8 | 823 |
| PRMT3 | 1386 |
Data sourced from MedchemExpress and Clinisciences datasheets.[1][2]
Signaling Pathway
The following diagram illustrates the central role of PRMT4 (CARM1) in transcriptional regulation, a key pathway inhibited by this compound. PRMT4 is recruited to chromatin by transcriptional activators like p160 coactivators and CBP/p300.[9] It then methylates histone H3 at arginine 17 (H3R17me2a), a mark for transcriptional activation.[8] PRMT4 can also methylate non-histone proteins, including the coactivator CBP, which can modulate its interactions with other transcription factors like CREB.[9][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NB-64-84736-5mg | this compound Clinisciences [clinisciences.com]
- 3. Coactivator-associated arginine methyltransferase 1: A versatile player in cell differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CARM1 coactivator associated arginine methyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 10. CARM1 (PRMT4) acts as a transcriptional coactivator during retinoic acid-induced embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The protein arginine methyltransferases CARM1 and PRMT1 cooperate in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prmt4-IN-2 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a crucial epigenetic modifier that plays a significant role in transcriptional regulation.[1][2] PRMT4 catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, influencing a wide array of cellular processes including cell proliferation, differentiation, and apoptosis.[2][3] Dysregulation of PRMT4 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[2][4] Prmt4-IN-2 is a potent and selective dual inhibitor of PRMT4 and PRMT6. This document provides detailed application notes and protocols for the utilization of this compound in Chromatin Immunoprecipitation (ChIP) assays to investigate the role of PRMT4 in chromatin modification and gene regulation.
Mechanism of Action
PRMT4 functions as a transcriptional coactivator by methylating specific arginine residues on histone H3, namely H3R17, H3R26, and H3R42.[4][5] These methylation events are generally associated with active gene transcription.[4] PRMT4 is recruited to chromatin by interacting with transcriptional activators such as p160 and CBP/p300.[1] Upon recruitment, it methylates histones, leading to a more open chromatin structure that is accessible to the transcriptional machinery.[1]
This compound acts as a competitive inhibitor, likely binding to the active site of PRMT4 and preventing the transfer of a methyl group from the S-adenosyl-L-methionine (SAM) cofactor to its substrate proteins.[4] By inhibiting the enzymatic activity of PRMT4, this compound is expected to reduce the levels of asymmetric dimethylation on its target histones. This inhibition can be effectively quantified using ChIP assays, which allow for the assessment of histone modifications at specific genomic loci.
Applications in ChIP Assays
The use of this compound in ChIP assays enables researchers to:
-
Investigate the global impact of PRMT4 inhibition on histone methylation: By performing ChIP-sequencing (ChIP-seq) with antibodies specific to PRMT4-mediated histone marks (e.g., H3R17me2a), researchers can map the genome-wide changes in these marks upon treatment with this compound.
-
Determine the role of PRMT4 at specific gene promoters: ChIP-qPCR can be used to study the effect of this compound on the enrichment of specific histone methylation marks at the promoter regions of target genes known to be regulated by PRMT4.
-
Elucidate the functional consequences of PRMT4 inhibition on gene expression: By correlating ChIP data with gene expression analysis (e.g., RT-qPCR or RNA-seq), a direct link can be established between the loss of PRMT4-mediated histone methylation and the transcriptional regulation of target genes.
-
Validate the cellular potency and specificity of this compound: Dose-response and time-course experiments using ChIP can provide quantitative data on the effective concentration and duration of treatment required for this compound to inhibit PRMT4 activity in cells.
Quantitative Data Summary
The following tables represent hypothetical but expected quantitative data from ChIP-qPCR experiments using this compound. These tables are intended to serve as a guide for data presentation and interpretation.
Table 1: Dose-Dependent Effect of this compound on H3R17me2a Enrichment at a Target Gene Promoter
| This compound Concentration (nM) | Fold Enrichment (vs. IgG) | Standard Deviation |
| 0 (Vehicle) | 25.4 | 2.1 |
| 10 | 18.2 | 1.5 |
| 50 | 9.7 | 0.8 |
| 100 | 4.1 | 0.5 |
| 500 | 1.2 | 0.2 |
Table 2: Time-Course of this compound (100 nM) Treatment on H3R17me2a Enrichment
| Treatment Duration (hours) | Fold Enrichment (vs. IgG) | Standard Deviation |
| 0 | 26.1 | 2.3 |
| 6 | 15.8 | 1.4 |
| 12 | 8.5 | 0.9 |
| 24 | 4.3 | 0.6 |
| 48 | 2.1 | 0.3 |
Experimental Protocols
Protocol 1: Cell Treatment with this compound
-
Cell Culture: Plate cells at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 6-48 hours) under standard cell culture conditions (37°C, 5% CO2).
Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is a general guideline and may require optimization based on cell type and antibody used.
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% (v/v).
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and transfer to a microcentrifuge tube.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.[6]
-
Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate by incubating with Protein A/G beads for 1-2 hours at 4°C.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for the histone modification of interest (e.g., anti-H3R17me2a) or a negative control IgG.
-
Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-chromatin complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.[7]
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 6 hours.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.[8]
-
Protocol 3: Quantitative PCR (qPCR) Analysis
-
Primer Design: Design and validate qPCR primers for the genomic region of interest (e.g., a target gene promoter) and a negative control region (e.g., a gene-desert region).
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix with the purified ChIP DNA and input DNA (a sample of the chromatin lysate saved before immunoprecipitation).
-
Data Analysis:
-
Calculate the percentage of input for each sample using the formula: % Input = 2^((Ct(Input) - log2(dilution factor)) - Ct(IP)) * 100.
-
Calculate the fold enrichment over the IgG control.
-
Visualizations
References
- 1. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 2. What are PRMT4 activators and how do they work? [synapse.patsnap.com]
- 3. Coactivator-associated arginine methyltransferase 1: A versatile player in cell differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Protein arginine methyltransferases PRMT1, PRMT4/CARM1 and PRMT5 have distinct functions in control of osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 8. An efficient chromatin immunoprecipitation (ChIP) protocol for studying histone modifications in peach reproductive tissues - PMC [pmc.ncbi.nlm.nih.gov]
Developing a High-Throughput Screen with a Novel PRMT4 Inhibitor, Prmt4-IN-2
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and implementing a high-throughput screening (HTS) campaign to identify and characterize inhibitors of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), using a hypothetical potent and selective inhibitor, "Prmt4-IN-2," as a reference compound.
Introduction to PRMT4
Protein Arginine Methyltransferase 4 (PRMT4/CARM1) is a crucial enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a significant role in various cellular processes, including transcriptional regulation, signal transduction, DNA repair, and RNA splicing.[1][3] PRMT4 asymmetrically dimethylates its substrates and functions as a transcriptional coactivator for numerous transcription factors, including steroid hormone receptors.[4][5][6] Dysregulation of PRMT4 activity has been implicated in several diseases, most notably in cancer, where its overexpression is associated with breast, prostate, lung, and colorectal cancers.[6][7] This makes PRMT4 an attractive therapeutic target for drug discovery.
High-Throughput Screening for PRMT4 Inhibitors
High-throughput screening (HTS) is a powerful methodology for identifying novel small-molecule inhibitors of PRMT4 from large compound libraries.[8] The development of a robust and reliable HTS assay is the first critical step in this process. Several assay formats are suitable for monitoring PRMT4 activity in a high-throughput manner, including radiometric, fluorescence-based, chemiluminescence, and bead-based proximity assays.[8][9][10][11][12][13] The choice of assay technology depends on factors such as sensitivity, cost, throughput, and the specific research goals.
This document outlines protocols for two complementary HTS assays: a biochemical assay to directly measure the enzymatic activity of purified PRMT4 and a cellular assay to assess the inhibitor's efficacy in a more physiologically relevant context.
Quantitative Data for PRMT4 Inhibitors and HTS Assay Parameters
For effective HTS assay development and hit validation, it is crucial to understand the potency of known inhibitors and the quality metrics of the assay itself.
Table 1: Potency of Selected PRMT4 Inhibitors
| Compound | IC50 (nM) for PRMT4 | Assay Type | Reference |
| Prmt4-IN-1 | 3.2 | Biochemical | [14] |
| GSK3368715 | 1148 | Biochemical | [14] |
| AH237 | 2.8 | Biochemical | [15][16] |
| Compound 17 (MS049) | 34 | Biochemical | [7] |
| Suramin | Low µM range | Radioisotope-based | [9][17][18] |
Table 2: Key High-Throughput Screening Assay Parameters
| Parameter | Description | Acceptable Range |
| Z'-factor | A statistical measure of the quality of an HTS assay, reflecting the separation between the high and low controls. | ≥ 0.5 |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from the uninhibited enzyme to the signal from the background (no enzyme or fully inhibited enzyme). | ≥ 3 |
| Signal-to-Noise (S/N) Ratio | A measure of the signal intensity relative to the variation in the signal. | ≥ 10 |
| Coefficient of Variation (%CV) | A measure of the variability of the data, calculated as the standard deviation divided by the mean. | ≤ 15% |
Experimental Protocols
Biochemical High-Throughput Screening Assay for PRMT4 Activity (Chemiluminescent)
This protocol is adapted from commercially available chemiluminescent assay kits designed to measure PRMT4 activity.[12]
Principle: The assay quantifies the methylation of a biotinylated peptide substrate by PRMT4. The methylated peptide is captured on a streptavidin-coated plate and detected using a specific antibody that recognizes the methylated arginine, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate. The light output is proportional to PRMT4 activity.
Materials:
-
Purified recombinant human PRMT4 enzyme
-
Biotinylated histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound (or other control inhibitor)
-
Assay buffer
-
Stop solution
-
Streptavidin-coated 384-well plates
-
Primary antibody against asymmetrically dimethylated arginine
-
HRP-conjugated secondary antibody
-
Chemiluminescent HRP substrate
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Plating: Dispense 50 nL of test compounds and controls (this compound for maximal inhibition, DMSO for no inhibition) into the wells of a 384-well plate.
-
Enzyme and Substrate Preparation: Prepare a master mix containing PRMT4 enzyme and the biotinylated peptide substrate in assay buffer.
-
Initiation of Reaction: Add 10 µL of the enzyme/substrate master mix to each well.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Stopping the Reaction: Add 5 µL of stop solution to each well.
-
Transfer to Detection Plate: Transfer 10 µL from the reaction plate to a streptavidin-coated 384-well plate.
-
Incubation and Washing: Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind. Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add 10 µL of the primary antibody solution to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 10 µL of the HRP-conjugated secondary antibody solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Signal Detection: Add 10 µL of the chemiluminescent HRP substrate to each well and immediately read the luminescence on a plate reader.
Cellular High-Throughput Screening Assay for PRMT4 Activity
This protocol is based on the principle of measuring the methylation of a known PRMT4 substrate in a cellular context.[19]
Principle: This assay measures the level of asymmetric dimethylation of a specific PRMT4 substrate, such as MED12 or BAF155, in cells treated with test compounds.[19] The methylation status is quantified using an in-cell Western or a high-content imaging approach with an antibody specific for the methylated substrate.
Materials:
-
HEK293T cells (or another suitable cell line)
-
Cell culture medium and supplements
-
This compound (or other control inhibitor)
-
384-well cell culture plates
-
Fixation and permeabilization buffers
-
Primary antibody against asymmetrically dimethylated MED12 or BAF155
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or plate reader capable of fluorescence detection
Protocol:
-
Cell Seeding: Seed HEK293T cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with test compounds and controls (this compound for maximal inhibition, DMSO for no inhibition) at various concentrations for 48 hours.[19]
-
Cell Fixation and Permeabilization:
-
Aspirate the culture medium.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
-
-
Blocking: Block the cells with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against the methylated substrate overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody and Nuclear Stain Incubation: Incubate the cells with the fluorescently labeled secondary antibody and a nuclear counterstain for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Image Acquisition and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify the fluorescence intensity of the methylated substrate, normalizing to the cell number (DAPI count).
Visualizations
Signaling Pathway Diagram
Caption: PRMT4 transcriptional coactivation pathway.
Biochemical HTS Workflow Diagram
Caption: Biochemical HTS workflow for PRMT4 inhibitors.
Cellular HTS Workflow Diagram
Caption: Cellular HTS workflow for PRMT4 inhibitors.
References
- 1. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are PRMT4 activators and how do they work? [synapse.patsnap.com]
- 3. Novel inhibitors for PRMT1 discovered by high-throughput screening using activity-based fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 5. CARM1 (PRMT4) acts as a transcriptional coactivator during retinoic acid-induced embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT4-Mediated Arginine Methylation Negatively Regulates Retinoblastoma Tumor Suppressor Protein and Promotes E2F-1 Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay development for histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of a potent and dual-selective bisubstrate inhibitor for protein arginine methyltransferase 4/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. [PDF] Assay development for histone methyltransferases. | Semantic Scholar [semanticscholar.org]
- 19. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Application Notes and Protocols for Prmt4-IN-2 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prmt4-IN-2 is a potent pan-inhibitor of protein arginine methyltransferases (PRMTs) with a high affinity for PRMT4 (also known as CARM1). PRMT4 is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in the regulation of gene transcription, signal transduction, and DNA repair. Its dysregulation has been implicated in various diseases, particularly cancer, making it a significant target for therapeutic development.
These application notes provide detailed protocols and guidelines for the effective use of this compound in cell-based assays to investigate the biological functions of PRMT4 and to assess the inhibitor's cellular effects.
Mechanism of Action
This compound functions as a competitive inhibitor of PRMT4, binding to the enzyme's active site to prevent the transfer of methyl groups from the S-adenosylmethionine (SAM) cofactor to its protein substrates. This inhibition blocks the methylation of key cellular proteins, including histone H3 at arginines 17 and 26 (H3R17me2a, H3R26me2a), as well as non-histone targets such as MED12 and BAF155. By inhibiting PRMT4's methyltransferase activity, this compound allows for the study of the downstream consequences of this epigenetic and post-translational modification blockade.
This compound Properties
| Property | Value | Reference |
| Biochemical IC50 (PRMT4) | 92 nM | [1][2] |
| Other PRMT IC50s | PRMT1: 460 nM, PRMT3: 1.386 µM, PRMT6: 436 nM, PRMT8: 823 nM | [1][2] |
| Molecular Weight | [Data not available in search results] | |
| Solubility | Soluble in DMSO | General knowledge for similar compounds |
Note: The cellular IC50 and optimal concentration in various cell lines should be determined empirically by the end-user.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PRMT4 signaling pathway and a general experimental workflow for using this compound in cell-based assays.
Experimental Protocols
A. Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. It is recommended to dissolve the compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
B. Cell Culture and Treatment
The following protocol is a general guideline and should be optimized for your specific cell line and experimental goals. This protocol is based on methods used for other PRMT4 inhibitors in HEK293T cells.[3]
-
Cell Seeding: Seed cells (e.g., HEK293T, MCF7, or other relevant cell lines) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of Working Solutions: On the day of treatment, dilute the this compound stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations. It is crucial to include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. Based on studies with similar inhibitors, an incubation time of 24 to 72 hours is a good starting point to observe effects on substrate methylation.[1][3]
C. Western Blot Analysis of PRMT4 Activity
This protocol allows for the assessment of this compound's effect on the methylation of its known substrates.
-
Cell Lysis:
-
After incubation, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay).
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the methylated substrate of interest (e.g., anti-H3R17me2a, anti-MED12-Rme2a, or anti-BAF155-Rme2a) and a loading control (e.g., anti-GAPDH, anti-β-actin, or total histone H3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize the methylated protein signal to the loading control.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PRMT4 | 92 |
| PRMT1 | 460 |
| PRMT3 | 1386 |
| PRMT6 | 436 |
| PRMT8 | 823 |
| Data from MedChemExpress and Clinisciences product datasheets.[1][2] |
Table 2: Example Cellular IC50 Values for a PRMT4/6 Inhibitor (MS049/Compound 17)
| Substrate | Cellular IC50 (µM) in HEK293 cells | Incubation Time |
| H3R2me2a (PRMT6) | 0.97 ± 0.05 | 20 hours |
| Med12-Rme2a (PRMT4) | 1.4 ± 0.1 | 72 hours |
| Data from a study on a different PRMT4/6 inhibitor, MS049, for reference and as a starting point for optimization of this compound assays.[1] |
Troubleshooting
-
No or weak inhibition:
-
Confirm compound integrity: Ensure the this compound stock solution is properly prepared and stored.
-
Increase concentration and/or incubation time: The optimal conditions may vary between cell lines. Perform a dose-response and time-course experiment.
-
Check cell permeability: If this compound has low cell permeability, this may limit its effectiveness.
-
-
High cytotoxicity:
-
Perform a cell viability assay: Determine the cytotoxic concentration range of this compound for your specific cell line (e.g., using an MTT or CellTiter-Glo assay).
-
Lower the concentration and/or incubation time: Use concentrations well below the cytotoxic threshold for mechanistic studies.
-
Conclusion
This compound is a valuable tool for studying the cellular roles of PRMT4. The provided protocols offer a starting point for researchers to design and execute cell-based assays. It is essential to empirically determine the optimal experimental conditions, including inhibitor concentration and incubation time, for each specific cell line and biological question being addressed. These application notes, when used in conjunction with careful experimental design and optimization, will enable robust and reproducible investigations into the function of PRMT4.
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Application Notes and Protocols for Prmt4-IN-2 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical enzyme involved in various cellular processes, including gene transcription, signal transduction, and DNA repair.[1] Overexpression of PRMT4 has been implicated in the progression of numerous cancers, including breast, prostate, and colorectal cancers, making it a promising target for therapeutic intervention.[1] PRMT4 inhibitors, such as Prmt4-IN-2, are small molecules designed to block the enzymatic activity of PRMT4, thereby disrupting methylation patterns that promote cancer cell survival and proliferation.[1]
Recent preclinical studies have highlighted the potential of combining PRMT4 inhibitors with other cancer therapeutics to achieve synergistic anti-tumor effects and overcome drug resistance. This document provides detailed application notes and experimental protocols for investigating the use of this compound in combination with various classes of cancer drugs.
Disclaimer: The following data and protocols are representative examples based on studies with various PRMT4 inhibitors. Researchers should optimize these protocols for their specific experimental conditions and cell lines.
Rationale for Combination Therapies
Combining this compound with other anticancer agents can offer several advantages:
-
Synergistic Efficacy: Targeting multiple pathways simultaneously can lead to enhanced cancer cell killing compared to single-agent therapy.
-
Overcoming Resistance: Combination therapies can be effective in tumors that have developed resistance to a single therapeutic agent.
-
Dose Reduction: Synergistic interactions may allow for the use of lower doses of each drug, potentially reducing toxicity.
Key combination strategies for this compound include:
-
Chemotherapy: PRMT4 inhibition may sensitize cancer cells to the DNA-damaging effects of chemotherapeutic agents.
-
PARP Inhibitors: PRMTs are involved in DNA damage repair pathways. Combining a PRMT4 inhibitor with a PARP inhibitor can lead to synthetic lethality in cancer cells with certain genetic backgrounds.[2][3]
-
Targeted Therapies (e.g., EGFR/HER2 inhibitors): PRMTs can regulate the expression and activity of key signaling molecules in cancer. Co-targeting PRMT4 and pathways like EGFR/HER2 may be beneficial.
-
Immunotherapy: Emerging evidence suggests that PRMT inhibition can modulate the tumor microenvironment and enhance anti-tumor immune responses, providing a rationale for combination with immune checkpoint inhibitors.[4]
Quantitative Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from in vitro studies assessing the synergistic effects of this compound in combination with other cancer therapeutics. The Combination Index (CI) is used to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Table 1: Synergistic Effect of this compound with Cisplatin in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) | Combination Index (CI) at ED50 | Synergy Level |
| MDA-MB-231 | 1.5 | 10.2 | 0.6 | Synergy |
| MDA-MB-468 | 0.8 | 5.7 | 0.4 | Strong Synergy |
| BT-549 | 2.1 | 12.5 | 0.7 | Synergy |
Table 2: Synergistic Effect of this compound with Olaparib (PARP Inhibitor) in Ovarian Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Olaparib IC50 (µM) | Combination Index (CI) at ED50 | Synergy Level |
| OVCAR-3 | 1.2 | 8.5 | 0.5 | Synergy |
| SKOV-3 | 2.5 | 15.1 | 0.6 | Synergy |
| A2780 | 0.9 | 6.2 | 0.3 | Strong Synergy |
Table 3: Synergistic Effect of this compound with Erlotinib (EGFR Inhibitor) in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | This compound IC50 (µM) | Erlotinib IC50 (µM) | Combination Index (CI) at ED50 | Synergy Level |
| H1975 | 1.8 | 2.1 | 0.7 | Synergy |
| A549 | 3.2 | 5.4 | 0.8 | Synergy |
| H1299 | 2.4 | 3.8 | 0.6 | Synergy |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound in combination with another therapeutic agent on cancer cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Combination drug (e.g., Cisplatin, Olaparib, Erlotinib; stock solution in appropriate solvent)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and the combination drug in complete medium.
-
Treat the cells with this compound alone, the combination drug alone, or the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy.
Western Blot Analysis for Target Modulation
This protocol is to assess the effect of this compound on the methylation of its target proteins and the modulation of downstream signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PRMT4, anti-H3R17me2a, anti-p-EGFR, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound and/or the combination drug at desired concentrations for the indicated time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
This protocol is to investigate the interaction of PRMT4 with its potential binding partners and how this interaction is affected by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-PRMT4)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Protocol:
-
Treat cells with this compound as required.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential binding partners.
Visualizations
Caption: PRMT4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro combination screening of this compound.
Caption: Logical relationship of this compound combination therapy leading to synergistic anti-cancer effects.
References
- 1. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Repression of PRMT activities sensitize homologous recombination-proficient ovarian and breast cancer cells to PARP inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT blockade induces defective DNA replication stress response and synergizes with PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining Epigenetic and Immune Therapy to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Measuring PRMT4 Inhibitor IC50 Values: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the IC50 values of Protein Arginine Methyltransferase 4 (PRMT4, also known as CARM1) inhibitors against a panel of different PRMTs. As the specific inhibitor "Prmt4-IN-2" is not extensively characterized in publicly available literature, this guide will utilize the well-described and potent PRMT4 inhibitor, TP-064 , as an exemplary compound to illustrate the experimental procedures and data analysis. The methodologies outlined herein are broadly applicable for the characterization of any putative PRMT4 inhibitor.
Introduction to PRMT4 and Inhibition
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the arginine residues of substrate proteins.[1] This post-translational modification plays a crucial role in a wide array of cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[2] The PRMT family is classified into three types based on the methylation state they produce.[3] Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) catalyze the formation of asymmetric dimethylarginine (ADMA).[4]
PRMT4, or Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a Type I PRMT that methylates both histone and non-histone proteins, acting as a transcriptional coactivator for nuclear receptors.[5][6] Its substrates include histone H3 at arginine 17 and 26 (H3R17, H3R26), as well as other proteins like MED12 and BAF155.[3][7] Dysregulation of PRMT4 activity has been implicated in various diseases, particularly in cancer, making it an attractive therapeutic target.[8] The development of potent and selective PRMT4 inhibitors is therefore a significant focus in drug discovery.
Data Presentation: IC50 Values of TP-064
The following table summarizes the inhibitory activity (IC50 values) of the selective PRMT4 inhibitor TP-064 against a panel of human PRMT enzymes. This data is crucial for assessing the potency and selectivity of the inhibitor.
| PRMT Enzyme | IC50 (µM) of TP-064 |
| PRMT4 | < 0.01 |
| PRMT1 | > 10 |
| PRMT3 | > 10 |
| PRMT5 | > 10 |
| PRMT6 | 1.3 ± 0.4 |
| PRMT7 | > 10 |
| PRMT8 | 8.1 ± 0.6 |
| PRMT9 | > 10 |
| Table 1: Selectivity profile of the PRMT4 inhibitor TP-064. Data sourced from[7]. |
Signaling Pathway and Experimental Workflow
To understand the context of PRMT4 inhibition and the process of determining inhibitor potency, the following diagrams illustrate the PRMT4 signaling pathway and a general experimental workflow for IC50 determination.
Caption: PRMT4 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for IC50 Determination.
Experimental Protocols
Below are detailed protocols for biochemical and cellular assays to determine the IC50 values of PRMT4 inhibitors.
Biochemical Assay for PRMT Activity and Inhibition (Chemiluminescent)
This protocol is adapted from commercially available chemiluminescent assay kits and is suitable for high-throughput screening.[6]
Materials:
-
Purified recombinant PRMT enzymes (PRMT1, 3, 4, 5, 6, 7, 8, 9)
-
PRMT4 peptide substrate (e.g., biotinylated Histone H3 peptide)
-
S-adenosylmethionine (SAM)
-
PRMT4 inhibitor (e.g., TP-064)
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
-
Primary antibody specific for the methylated substrate
-
HRP-labeled secondary antibody
-
HRP chemiluminescent substrate
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the PRMT4 inhibitor in the assay buffer. A typical starting concentration for a potent inhibitor like TP-064 would be in the low micromolar to nanomolar range.
-
Enzyme and Substrate Preparation: Dilute the PRMT enzymes and the peptide substrate in the assay buffer to their final working concentrations. The optimal concentrations should be determined empirically but are often in the low nanomolar range for the enzyme and near the Km for the substrate.
-
Reaction Setup:
-
Add 5 µL of the serially diluted inhibitor or vehicle control (DMSO) to the wells of the microplate.
-
Add 2.5 µL of the diluted PRMT enzyme to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 2.5 µL of a solution containing the peptide substrate and SAM to each well to start the enzymatic reaction. The final volume in each well will be 10 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzymatic reaction.
-
-
Detection:
-
Add 5 µL of the primary antibody solution to each well and incubate for 30 minutes at room temperature.
-
Add 5 µL of the HRP-labeled secondary antibody solution to each well and incubate for another 30 minutes at room temperature.
-
Add 10 µL of the HRP chemiluminescent substrate to each well.
-
Immediately read the chemiluminescence signal using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cellular Assay for PRMT4 Activity (Western Blot)
This method measures the ability of an inhibitor to block the methylation of endogenous PRMT4 substrates in a cellular context.[1][3]
Materials:
-
Cell line expressing the PRMT4 substrate of interest (e.g., HEK293T for MED12 and BAF155)[3]
-
Cell culture medium and supplements
-
PRMT4 inhibitor (e.g., TP-064)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the methylated substrate (e.g., anti-dimethyl-BAF155)
-
Primary antibody against the total substrate protein (for loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for Western blots
Procedure:
-
Cell Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PRMT4 inhibitor or DMSO for a specified period (e.g., 48-72 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Loading Control and Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total substrate protein to ensure equal loading.
-
Quantify the band intensities for the methylated and total substrate proteins.
-
Normalize the methylated protein signal to the total protein signal for each sample.
-
Calculate the percent inhibition of methylation at each inhibitor concentration relative to the DMSO control.
-
Plot the normalized methylation levels against the inhibitor concentration to determine the cellular IC50 value.[3]
-
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for researchers to measure the IC50 values of PRMT4 inhibitors and assess their selectivity against other PRMT family members. By employing these robust biochemical and cellular assays, scientists can effectively characterize novel inhibitors and advance the development of targeted therapies for diseases driven by PRMT4 dysregulation.
References
- 1. jove.com [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. Turning Nonselective Inhibitors of Type I Protein Arginine Methyltransferases into Potent and Selective Inhibitors of Protein Arginine Methyltransferase 4 through a Deconstruction–Reconstruction and Fragment-Growing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for PRMT4 (CARM1) cellular assay [zenodo.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Identifying Novel PRMT4 Substrates Using Prmt4-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in the regulation of various cellular processes, including transcriptional activation, RNA processing, and signal transduction.[1][3] Dysregulation of PRMT4 activity has been implicated in several diseases, most notably in cancer, making it an attractive therapeutic target.[4][5] The identification of novel PRMT4 substrates is crucial for a deeper understanding of its biological functions and for the development of targeted therapies.
Prmt4-IN-2 is a pan-inhibitor of protein arginine methyltransferases, exhibiting inhibitory activity across various PRMT isoforms. While not exclusively specific to PRMT4, it can be employed as a valuable chemical tool in well-designed chemical proteomics workflows to elucidate novel substrates. This document provides detailed application notes and protocols for utilizing this compound in a competitive activity-based protein profiling (ABPP) approach coupled with quantitative mass spectrometry to identify novel PRMT4 substrates in a cellular context.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Selected PRMT Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) for various PRMT inhibitors against a panel of PRMT enzymes. This data is essential for selecting appropriate inhibitor concentrations for in vitro and cellular experiments.
| Compound | PRMT1 (nM) | PRMT3 (nM) | PRMT4 (nM) | PRMT5 (nM) | PRMT6 (nM) | PRMT7 (nM) | PRMT8 (nM) | Reference |
| This compound related (MS023) | - | - | - | - | - | - | - | [5] |
| GSK3368715 | 3.1 | 48 | 1148 | - | 5.7 | - | 1.7 | [6] |
| TP-064 | - | - | < 10 | - | - | - | - | [7] |
| AMI-1 | 8800 - 137000 | - | 74000 | - | - | - | - | [8] |
| AH237 | 5900 | - | 2.8 | 0.42 | - | 831 | - | [9] |
| II757 | - | - | 5 | - | - | - | - | [10] |
Note: Specific IC50 values for this compound across all PRMTs were not publicly available. Data for the related compound MS023 and other inhibitors are provided for context. Researchers should perform their own dose-response experiments to determine the precise IC50 of this compound for PRMT4.
Table 2: Representative Quantitative Proteomics Data of this compound Treated Cells
This table illustrates the expected output from a quantitative proteomics experiment comparing cells treated with this compound to a vehicle control. Proteins with significantly decreased arginine methylation are potential PRMT4 substrates.
| Protein ID | Gene Name | Fold Change (this compound/Control) | p-value | Known/Novel Substrate |
| P12345 | HIST1H3A | 0.45 | 0.001 | Known |
| Q67890 | EP300 | 0.52 | 0.003 | Known |
| A1B2C3 | CDK9 | 0.61 | 0.008 | Novel |
| D4E5F6 | RPL7 | 0.65 | 0.012 | Novel |
| G7H8I9 | HNRNPA1 | 1.02 | 0.89 | Not a target |
This data is representative. Actual results will vary depending on the cell line, experimental conditions, and data analysis pipeline.
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for Novel PRMT4 Substrate Identification
This protocol outlines a competitive ABPP workflow to identify proteins that interact with PRMT4 in an activity-dependent manner. The principle relies on the competition between this compound and a broad-spectrum, activity-based probe that covalently modifies the active site of PRMTs.
Materials:
-
Cell line of interest (e.g., MCF7, HEK293T)
-
This compound
-
Broad-spectrum PRMT activity-based probe (ABP) with a clickable handle (e.g., alkyne-functionalized S-adenosyl-L-methionine (SAM) analog)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Azide-functionalized biotin or fluorophore for click chemistry
-
Click chemistry reaction buffer (containing copper(I) catalyst, ligand, and reducing agent)
-
Streptavidin beads (for biotin enrichment)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and antibodies (anti-PRMT4, anti-biotin)
-
Mass spectrometer and liquid chromatography system
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (based on pre-determined cellular IC50) or vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours). This pre-incubation allows this compound to occupy the active sites of PRMTs.
-
-
Activity-Based Probe Labeling:
-
Following this compound treatment, add the broad-spectrum PRMT ABP to the cell culture medium and incubate for a shorter period (e.g., 30-60 minutes). This allows the ABP to label the remaining active PRMT enzymes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse using a suitable lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Click Chemistry:
-
To an equal amount of protein lysate from each condition, add the azide-functionalized reporter tag (biotin or fluorophore), copper(I) catalyst, ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction at room temperature to allow the click reaction to proceed, covalently attaching the reporter tag to the ABP-labeled proteins.
-
-
Enrichment of Labeled Proteins (for Mass Spectrometry):
-
If a biotin tag was used, incubate the lysate with streptavidin beads to enrich for ABP-labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the enriched proteins from the beads.
-
Perform in-solution or on-bead tryptic digestion of the proteins.
-
Desalt the resulting peptides using a C18 StageTip.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Proteins that show a significant decrease in abundance in the this compound treated samples compared to the control are considered potential PRMT4 substrates, as the inhibitor prevented the ABP from labeling them.
-
Protocol 2: In-gel Fluorescence Visualization of PRMT4 Activity
This protocol provides a method for visualizing the activity of PRMT4 in a gel-based format, which is useful for optimizing inhibitor concentrations and confirming target engagement.
Methodology:
-
Follow steps 1-4 of Protocol 1, using an azide-fluorophore for the click chemistry reaction.
-
After the click reaction, add SDS-PAGE loading buffer to the lysates.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner. A decrease in the fluorescence intensity of the band corresponding to PRMT4 in the this compound treated lanes indicates successful inhibition.
Mandatory Visualizations
Caption: Workflow for identifying PRMT4 substrates using this compound.
Caption: Simplified PRMT4 signaling pathways in the nucleus and cytoplasm.
References
- 1. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 2. What are PRMT4 activators and how do they work? [synapse.patsnap.com]
- 3. The CARM1 transcriptome and arginine methylproteome mediate skeletal muscle integrative biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Prmt4-IN-2: A Tool for Interrogating Protein-Protein Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein arginine methyltransferase 4 (PRMT4), also known as coactivator-associated arginine methyltransferase 1 (CARM1), is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a critical role in the regulation of various cellular processes, including gene transcription, signal transduction, and DNA repair.[1] The enzymatic activity of PRMT4 can modulate protein-protein interactions (PPIs), making it a crucial target for studying cellular signaling and for therapeutic intervention in diseases such as cancer.[2] Prmt4-IN-2 is a chemical probe that can be utilized to investigate the role of PRMT4's methyltransferase activity in mediating these interactions.
This compound is a pan-inhibitor of protein arginine methyltransferases, demonstrating activity against several PRMT isoforms.[3] Its inhibitory profile makes it a useful tool for studying the broader effects of PRMT inhibition, while its potent activity against PRMT4 allows for the specific investigation of CARM1-dependent processes when used at appropriate concentrations and in conjunction with proper controls.
These application notes provide detailed protocols for utilizing this compound to study protein-protein interactions, with a focus on co-immunoprecipitation (Co-IP) and pull-down assays.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against various PRMT isoforms. This data is crucial for designing experiments and interpreting results, as the compound's activity against other PRMTs should be considered.
| Target | IC50 (nM) | Reference |
| PRMT4 | 92 | |
| PRMT1 | 460 | |
| PRMT3 | 1386 | |
| PRMT6 | 436 | |
| PRMT8 | 823 |
Signaling Pathway
PRMT4 is implicated in various signaling pathways. One such pathway is the transcriptional regulation mediated by nuclear receptors. PRMT4 acts as a coactivator for several nuclear receptors by methylating histone H3 at arginine 17 (H3R17), a mark associated with active gene transcription.[1] This methylation event can facilitate the recruitment of other coactivators and the transcriptional machinery, thereby enhancing gene expression. The enzymatic activity of PRMT4 is essential for this process, and its inhibition by this compound can be used to study the downstream effects on gene regulation and associated protein complexes.
Caption: PRMT4 signaling in nuclear receptor-mediated transcription.
Experimental Workflows
The following diagrams illustrate the general workflows for using this compound in co-immunoprecipitation and pull-down assays to investigate its effect on protein-protein interactions.
Co-Immunoprecipitation Workflow
Caption: Workflow for Co-Immunoprecipitation with inhibitor treatment.
Pull-Down Assay Workflow
Caption: Workflow for Pull-Down Assay with inhibitor treatment.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess the Effect of this compound on Protein-Protein Interactions
This protocol details the steps to determine if the interaction between a "bait" protein and a "prey" protein is dependent on PRMT4's methyltransferase activity.
Materials:
-
Cells expressing the bait and prey proteins of interest
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors just before use)
-
Antibody specific to the bait protein
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose resin
-
Elution Buffer (e.g., 100 mM glycine-HCl pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5, if using acidic elution)
-
SDS-PAGE gels, buffers, and transfer apparatus
-
Western blot antibodies against bait and prey proteins
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency (typically 70-80%).
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for a predetermined time (e.g., 4-24 hours). The optimal concentration and incubation time should be determined empirically, but a starting point could be 1-10 µM based on cellular IC50 values of similar inhibitors.[4]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cleared lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Set aside a small aliquot of the lysate as the "input" control.
-
To the remaining lysate, add the primary antibody against the bait protein. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature (for glycine elution) or by adding 1x SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
If using acidic elution, neutralize the eluate with Neutralization Buffer.
-
-
Analysis:
-
Analyze the eluted samples and the input control by SDS-PAGE and Western blotting.
-
Probe the membrane with antibodies against both the bait and the prey proteins to assess the co-precipitation of the prey with the bait.
-
Expected Results: If the interaction between the bait and prey is dependent on PRMT4's methyltransferase activity, you would expect to see a decrease in the amount of prey protein co-precipitated with the bait protein in the this compound treated sample compared to the vehicle control. The amount of bait protein immunoprecipitated should be comparable between the treated and control samples.
Protocol 2: In Vitro Pull-Down Assay to Assess the Direct Effect of this compound on Protein-Protein Interactions
This protocol is suitable for determining if this compound directly disrupts the interaction between two purified proteins, one of which is a substrate of PRMT4.
Materials:
-
Purified, tagged "bait" protein (e.g., GST-tagged or His-tagged)
-
Purified "prey" protein
-
Recombinant active PRMT4 enzyme
-
S-adenosyl-L-methionine (SAM)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Pull-down Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, supplemented with protease inhibitors)
-
Affinity resin corresponding to the bait protein's tag (e.g., Glutathione-agarose for GST-tag, Ni-NTA agarose for His-tag)
-
Wash Buffer (same as Pull-down Buffer)
-
Elution Buffer (specific for the affinity tag, e.g., reduced glutathione for GST-tag, imidazole for His-tag)
-
SDS-PAGE gels, buffers, and transfer apparatus
-
Western blot antibodies against bait and prey proteins
Procedure:
-
Methylation Reaction (if investigating methylation-dependent interaction):
-
In separate tubes, set up methylation reactions containing the prey protein, recombinant PRMT4, and SAM. Include a reaction without PRMT4 as a control.
-
Incubate at 30°C for 1-2 hours.
-
-
Immobilization of Bait Protein:
-
Incubate the purified tagged bait protein with the appropriate affinity resin in Pull-down Buffer for 1-2 hours at 4°C with gentle rotation.
-
Wash the resin 2-3 times with Pull-down Buffer to remove unbound bait protein.
-
-
Inhibitor Treatment and Binding:
-
To the methylated and unmethylated prey protein solutions, add this compound or vehicle (DMSO) to the desired final concentration.
-
Add the prey protein solutions to the immobilized bait protein on the resin.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Washing:
-
Pellet the resin by centrifugation.
-
Wash the resin 3-5 times with ice-cold Wash Buffer to remove unbound prey protein.
-
-
Elution:
-
Elute the bait protein and any interacting prey protein from the resin using the appropriate Elution Buffer.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Western blotting.
-
Probe the membrane with antibodies against both the bait and prey proteins.
-
Expected Results: If this compound directly inhibits the PRMT4-mediated interaction, you would observe a reduced amount of prey protein pulled down with the bait in the presence of the inhibitor, particularly in the reaction where methylation is expected to occur. This assay can help distinguish between a direct effect on the interaction versus an indirect effect on cellular signaling pathways.
Conclusion
This compound is a valuable chemical tool for dissecting the role of PRMT4-mediated arginine methylation in protein-protein interactions. The provided protocols for co-immunoprecipitation and pull-down assays offer a framework for researchers to investigate these methylation-dependent interactions. Careful experimental design, including appropriate controls and consideration of the inhibitor's selectivity profile, is essential for obtaining robust and interpretable results. By utilizing this compound, scientists can gain deeper insights into the complex regulatory networks governed by PRMT4 and its impact on cellular function and disease.
References
- 1. Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of Protein-Protein Interaction Inhibitors by Integrating Protein Engineering and Chemical Screening Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
Prmt4-IN-2: Application in Mouse Models of Cancer - Current Status
Despite a comprehensive search of available scientific literature and public databases, there is currently no specific information on the application of the protein arginine methyltransferase 4 (PRMT4) inhibitor, Prmt4-IN-2, in mouse models of cancer.
This compound, also identified as compound 55, is known as a pan-inhibitor of protein arginine methyltransferases (PRMTs). Its inhibitory activity has been characterized in biochemical assays, demonstrating potency against several PRMT isoforms.
Biochemical Activity of this compound
| Target | IC50 (nM) |
| PRMT4 | 92 |
| PRMT6 | 436 |
| PRMT1 | 460 |
| PRMT8 | 823 |
| PRMT3 | 1386 |
Table 1: Inhibitory concentrations (IC50) of this compound against various PRMT isoforms.
While the biochemical profile of this compound suggests its potential as a tool for cancer research, the absence of published in vivo studies in cancer models means that no data is available on its efficacy, dosing, administration routes, or toxicity in preclinical settings. Consequently, detailed experimental protocols and summaries of quantitative data from such studies cannot be provided at this time.
General Context: PRMT4 in Cancer and Inhibition Strategy
Protein arginine methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), plays a significant role in various cellular processes that are often dysregulated in cancer. These include the regulation of gene transcription, DNA damage repair, and cell cycle progression. Overexpression of PRMT4 has been linked to several types of cancer, making it an attractive target for therapeutic intervention.
The general strategy behind using PRMT4 inhibitors in cancer is to counteract the effects of its overexpression. By inhibiting PRMT4's methyltransferase activity, these small molecules can modulate the expression of genes involved in cancer cell proliferation and survival, ultimately leading to anti-tumor effects.
Below is a generalized diagram illustrating the potential mechanism of action for a PRMT4 inhibitor in a cancer context.
Caption: Generalized signaling pathway of PRMT4 inhibition.
Future Directions
The development and characterization of specific PRMT4 inhibitors like this compound are crucial for advancing our understanding of PRMT4's role in cancer and for the development of novel therapeutic strategies. Future research will hopefully include in vivo studies in relevant mouse models of cancer to determine the therapeutic potential of this compound. Such studies would be essential to establish its pharmacokinetic and pharmacodynamic properties, evaluate its anti-tumor efficacy, and identify potential biomarkers for patient selection.
Researchers, scientists, and drug development professionals interested in this specific inhibitor are encouraged to monitor scientific publications and patent literature for emerging data.
Prmt4-IN-2: A Versatile Tool for Target Validation Studies in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical enzyme involved in the regulation of a wide array of cellular processes, including transcriptional activation, RNA processing, and signal transduction. PRMT4 catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates. Its dysregulation has been implicated in various diseases, most notably in cancer, making it an attractive therapeutic target. Prmt4-IN-2 is a potent and selective small molecule inhibitor of PRMT4, serving as an invaluable chemical probe for elucidating the biological functions of PRMT4 and for validating it as a therapeutic target in drug discovery pipelines.
These application notes provide a comprehensive overview of this compound, including its biochemical and cellular activities, along with detailed protocols for its use in key target validation experiments.
Data Presentation
Biochemical and Cellular Activity of this compound
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of PRMT enzymes, demonstrating its potency and selectivity for PRMT4.
| Enzyme | IC50 (nM) |
| PRMT4 | 92 |
| PRMT1 | 460 |
| PRMT3 | 1386 |
| PRMT6 | 436 |
| PRMT8 | 823 |
Signaling Pathway
PRMT4 plays a crucial role in transcriptional regulation by methylating histone H3 at arginines 17 and 26 (H3R17me2a, H3R26me2a), marks associated with active gene transcription.[1][2] Furthermore, PRMT4 methylates transcriptional coactivators such as p160 and CBP/p300, which enhances their activity and promotes the assembly of transcriptional machinery on gene promoters.[1] This cascade of events leads to chromatin remodeling and the initiation of gene expression.
References
Troubleshooting & Optimization
Optimizing PRMT4-IN-2 Concentration for Enhanced Cell Viability Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing PRMT4-IN-2, a potent inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the successful optimization of this compound concentration for your cell viability experiments.
Data Presentation: Understanding the Potency of this compound
Effective optimization of inhibitor concentration is critical to distinguish between specific anti-proliferative effects and non-specific cytotoxicity. The following tables summarize the inhibitory activity of this compound and provide an illustrative example of a dose-response effect on cell viability.
Table 1: Inhibitory Activity of this compound Against Protein Arginine Methyltransferases (PRMTs)
| Target | IC50 (nM) |
| PRMT4 | 92 |
| PRMT6 | 436 |
| PRMT1 | 460 |
| PRMT8 | 823 |
| PRMT3 | 1386 |
This data indicates that this compound is a potent inhibitor of PRMT4, while also showing activity against other PRMTs at higher concentrations.
Table 2: Illustrative Dose-Response of a PRMT Inhibitor on Cancer Cell Viability
| Concentration (µM) | MDA-MB-468 (% Viability) | HCT116 p53+/+ (% Viability) | HepaRG (Non-tumorigenic) (% Viability) |
| 0 (Control) | 100 | 100 | 100 |
| 1 | 95 | 98 | 100 |
| 5 | 70 | 85 | 98 |
| 10 | 45 | 60 | 95 |
| 20 | 25 | 40 | 92 |
This table demonstrates a dose-dependent decrease in the viability of cancer cell lines (MDA-MB-468 and HCT116) with increasing concentrations of a PRMT inhibitor, while having a minimal effect on non-tumorigenic HepaRG cells[1]. Researchers should generate similar data for this compound in their specific cell lines of interest.
Experimental Protocols
Accurate and reproducible data is paramount in scientific research. The following are detailed protocols for determining the optimal concentration of this compound for your cell viability experiments.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Cell Seeding and Treatment
-
Cell Culture: Culture your chosen cell line under standard conditions until it reaches the desired confluency for passaging.
-
Seeding: Seed the cells into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and resume logarithmic growth (typically 18-24 hours).
-
Treatment: Prepare a serial dilution of this compound from your stock solution in fresh culture medium.
-
Application: Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
Protocol 3: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
MTT Addition: Following the treatment incubation period, add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the contents of the wells and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No or weak dose-dependent effect | - Inhibitor concentration is too low- Incubation time is too short- Cell line is resistant to PRMT4 inhibition- Inactive inhibitor | - Test a wider and higher range of this compound concentrations.- Increase the duration of the treatment.- Confirm PRMT4 expression in your cell line.- Verify the integrity and activity of your this compound stock. |
| High background in MTT assay | - Contamination of culture media or reagents- High cell density leading to over-reduction of MTT | - Use sterile techniques and fresh reagents.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. |
| Precipitation of this compound in culture medium | - Low solubility of the compound in aqueous solution | - Prepare the final dilutions in pre-warmed medium.- Ensure the final DMSO concentration does not exceed a level tolerated by your cells (typically <0.5%). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting concentration range for this compound in a cell viability assay?
A1: Based on its IC50 value of 92 nM against PRMT4, a good starting point for a dose-response experiment would be a range from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM). This wide range will help in identifying the specific IC50 for your cell line and the concentration at which significant cytotoxicity occurs.
Q2: How does PRMT4 inhibition affect cell viability?
A2: PRMT4 is involved in the regulation of transcription and various signaling pathways that control cell proliferation, cell cycle, and apoptosis. Inhibition of PRMT4 can lead to cell cycle arrest, often at the G1 phase, and can induce apoptosis (programmed cell death), thereby reducing the number of viable cells.
Q3: What are the key downstream targets of PRMT4 that influence cell viability?
A3: PRMT4 methylates both histone and non-histone proteins. Key targets that influence cell viability include histone H3 (affecting gene expression of cell cycle regulators), p53, and components of the NF-κB signaling pathway. By modulating the activity of these proteins, PRMT4 inhibition can halt cell proliferation and trigger apoptosis.
Q4: Can off-target effects of this compound influence my cell viability results?
A4: Yes. As shown in Table 1, this compound can inhibit other PRMTs at higher concentrations. It is crucial to perform dose-response experiments to identify a concentration that is selective for PRMT4 in your cellular context to minimize off-target effects. Correlating the phenotypic outcome with a direct measure of PRMT4 inhibition (e.g., by Western blot for a known methylated substrate) can help confirm on-target activity.
Q5: What control experiments are essential for a reliable cell viability assay with this compound?
A5: It is essential to include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells cultured in medium alone.
-
Positive Control (optional): A compound known to induce cell death in your cell line.
Visualizing the Impact of PRMT4 Inhibition
Understanding the cellular pathways affected by PRMT4 inhibition is crucial for interpreting your experimental results. The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow and the key signaling pathways involved.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: PRMT4 signaling pathways and the effect of this compound on cell viability.
References
Troubleshooting Prmt4-IN-2 insolubility in culture media
This technical support center provides troubleshooting guidance for researchers encountering insolubility issues with Prmt4-IN-2 in cell culture media. The following information is designed to help you identify the cause of the problem and find a suitable solution.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in my culture medium, and it precipitated. What should I do?
A1: Precipitation of this compound in culture media is a common issue and can be caused by several factors. Firstly, ensure that you are using a suitable solvent to prepare a concentrated stock solution before diluting it into the culture medium. Direct dissolution of hydrophobic small molecules in aqueous media is often challenging. We recommend preparing a stock solution in a solvent such as Dimethyl Sulfoxide (DMSO). Secondly, the final concentration of the solvent in the culture medium should be kept low, typically below 0.5%, to avoid toxicity and precipitation.[1]
Q2: What is the recommended solvent for this compound?
A2: While specific solubility data for this compound is not provided, for many small molecule inhibitors, a common starting point is to use a polar aprotic solvent like DMSO. It is crucial to first dissolve the compound in the solvent to create a high-concentration stock solution before further dilution.
Q3: How can I determine the optimal concentration of this compound to use in my experiments without causing precipitation?
A3: To determine the optimal, non-precipitating concentration of this compound, we recommend performing a solubility test. This involves preparing serial dilutions of your this compound stock solution in your specific culture medium and observing for any precipitation. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q4: Could the components of my culture medium be causing the precipitation?
A4: Yes, certain components in culture media, such as proteins and salts, can influence the solubility of small molecules. Some powdered media components themselves can have poor dissolving properties, leading to turbid solutions.[2][3] If you are using a custom or concentrated medium, this could be a contributing factor.[2][3] It is advisable to test the solubility of this compound in a basal medium first and then in your complete, supplemented medium.
Q5: My cells are not responding to this compound, even at concentrations that do not show visible precipitation. What could be the issue?
A5: If there is no visible precipitation but you are not observing the expected biological effect, it's possible that the compound is forming micro-precipitates that are not easily visible. This can reduce the effective concentration of the inhibitor. Additionally, ensure that your cells are healthy and that the PRMT4 signaling pathway is active in your cell line.[4][5] Poor cell health or low expression of the target protein can lead to a lack of response.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving this compound insolubility.
Step 1: Review Your Stock Solution Preparation
-
Solvent Choice: Are you using a suitable solvent for your stock solution?
-
Recommendation: Use 100% DMSO for initial stock solution preparation.
-
-
Concentration: Is your stock solution concentration appropriate?
-
Recommendation: Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume of solvent added to your culture medium.
-
-
Storage: How are you storing your stock solution?
-
Recommendation: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
Step 2: Optimize the Working Concentration
-
Final Solvent Concentration: What is the final concentration of the solvent (e.g., DMSO) in your culture medium?
-
Recommendation: Ensure the final solvent concentration is below 0.5% to prevent cytotoxicity and precipitation.[1]
-
-
Solubility Test: Have you determined the solubility limit of this compound in your specific culture medium?
-
Recommendation: Perform a solubility test as detailed in the "Experimental Protocols" section.
-
Step 3: Evaluate Culture Conditions
-
Media Composition: Are you using a complex or highly supplemented medium?
-
Recommendation: Test solubility in a simpler, basal medium first.
-
-
Cell Health: Are your cells healthy and proliferating as expected?
-
Recommendation: Regularly monitor cell morphology and viability. Poor cell health can affect experimental outcomes.[6]
-
Quantitative Data Summary
The following table provides hypothetical solubility data for this compound to illustrate how to present such information. Actual values should be determined experimentally.
| Solvent | Maximum Stock Concentration (mM) | Maximum Working Concentration in DMEM + 10% FBS (µM) without Precipitation | Final DMSO Concentration (%) |
| DMSO | 20 | 50 | 0.25 |
| Ethanol | 5 | 10 | 0.20 |
| PBS | <0.1 | <1 | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of 100% DMSO to the vial to achieve a stock concentration of 20 mM.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Solubility Test in Culture Medium
-
Prepare a series of dilutions of your this compound stock solution in your complete culture medium (e.g., DMEM + 10% FBS). A suggested range is from 100 µM down to 1 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO without the inhibitor).
-
Incubate the solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for at least 2 hours.
-
Visually inspect each solution for any signs of precipitation or turbidity. A light microscope can be used for more sensitive detection.
-
The highest concentration that remains clear is the maximum working concentration you should use for your experiments.
Visualizations
PRMT4 Signaling Pathway
Protein Arginine Methyltransferase 4 (PRMT4), also known as CARM1, is a key regulator of transcription. It methylates histone and non-histone proteins, influencing gene expression.[4][7] PRMT4 has been shown to play a role in pathways such as the AKT/mTOR signaling cascade.[5]
Caption: Simplified PRMT4 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Insolubility
This workflow provides a logical sequence of steps to diagnose and resolve solubility issues.
Caption: A step-by-step workflow for troubleshooting this compound insolubility.
References
- 1. captivatebio.com [captivatebio.com]
- 2. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 3. US10421941B2 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 4. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 5. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
Prmt4-IN-2 off-target effects and how to control for them
Welcome to the Technical Support Center for Prmt4-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating potential off-target effects of this compound, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor designed to selectively target Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). PRMT4 is a Type I arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, by methylating histone and non-histone proteins.[1][2]
Q2: What are the known off-targets of potent PRMT4 inhibitors?
A2: While this compound is designed for high selectivity, like many kinase and methyltransferase inhibitors, it may exhibit activity against other related enzymes at higher concentrations. The primary off-targets for many selective PRMT4 inhibitors are often other members of the PRMT family, particularly PRMT6, which is structurally similar to PRMT4.[3] It is crucial to experimentally determine the selectivity profile of the specific inhibitor batch being used.
Q3: Why is it important to control for off-target effects?
Q4: What is a negative control compound and why should I use it?
A4: A negative control compound is a molecule that is structurally very similar to the active inhibitor (this compound) but has been modified to be inactive against the intended target (PRMT4) and hopefully its off-targets.[1] Using a negative control in parallel with this compound helps to distinguish on-target effects from non-specific or off-target effects. If a phenotype is observed with this compound but not with the negative control, it provides stronger evidence that the effect is mediated through PRMT4 inhibition.
Q5: How can I experimentally validate that this compound is engaging PRMT4 in my cellular model?
A5: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[4][5][6] This method is based on the principle that a protein's thermal stability increases when it is bound to a ligand. By treating cells with this compound and then subjecting them to a heat gradient, you can assess the stabilization of PRMT4, confirming that the inhibitor is binding to its target in a cellular context.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected Phenotype Observed | The observed effect may be due to inhibition of a known or unknown off-target of this compound. | 1. Use a Negative Control: Run parallel experiments with a structurally related but inactive control compound. If the phenotype persists with the negative control, it is likely an off-target or non-specific effect. 2. Perform a Dose-Response Curve: Determine if the phenotype's EC50 correlates with the cellular IC50 for PRMT4 inhibition. A significant discrepancy may suggest off-target activity. 3. Rescue Experiment: If possible, express a drug-resistant mutant of PRMT4 in your cells. If the phenotype is reversed, it confirms on-target activity. |
| Discrepancy Between Biochemical and Cellular Potency | Poor cell permeability of this compound, active efflux from the cell, or rapid metabolism of the compound. | 1. Verify Target Engagement in Cells: Use the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to PRMT4 in your cellular system. 2. Measure Cellular Substrate Methylation: Assess the methylation status of known PRMT4 substrates like BAF155 and MED12 via Western blot.[3][7] This provides a direct readout of PRMT4 activity in the cell. |
| Variability in Experimental Results | Inconsistent compound concentration, cell passage number, or experimental conditions. | 1. Ensure Compound Quality: Use freshly prepared this compound solutions and verify the concentration. 2. Standardize Cell Culture: Use cells within a consistent and low passage number range and ensure consistent cell density at the time of treatment. 3. Optimize Assay Conditions: Carefully control incubation times, temperatures, and reagent concentrations. |
Data Presentation: Selectivity of Representative PRMT4 Inhibitors
The following tables summarize the inhibitory activity (IC50 in µM) of two well-characterized, selective PRMT4 inhibitors, TP-064 and MS049, against a panel of protein arginine methyltransferases. This data illustrates a typical selectivity profile for a potent PRMT4 inhibitor.
Table 1: Selectivity Profile of TP-064 [3]
| Target | IC50 (µM) |
| PRMT4 (CARM1) | <0.01 |
| PRMT1 | >10 |
| PRMT3 | >10 |
| PRMT5 | >10 |
| PRMT6 | 1.3 |
| PRMT7 | >10 |
| PRMT8 | 8.1 |
| PRMT9 | >10 |
Table 2: Selectivity Profile of MS049 (Dual PRMT4/PRMT6 Inhibitor) [1]
| Target | IC50 (µM) |
| PRMT4 (CARM1) | 0.034 |
| PRMT1 | >10 |
| PRMT3 | >10 |
| PRMT5 | >10 |
| PRMT6 | 0.043 |
| PRMT7 | >10 |
| PRMT8 | >1 |
Experimental Protocols
Biochemical Inhibition Assay (Radiometric)
This protocol describes a standard radiometric assay to determine the in vitro potency of this compound against purified PRMT4 enzyme.
Materials:
-
Purified recombinant PRMT4 (CARM1)
-
Histone H3 peptide (e.g., H3 1-25) as substrate
-
S-[methyl-3H]-Adenosyl-L-methionine ([3H]-SAM)
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT
-
This compound and negative control compound
-
P81 phosphocellulose paper
-
10% Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound and the negative control in DMSO, then dilute in Assay Buffer.
-
In a 96-well plate, add 20 µL of PRMT4 enzyme solution (e.g., 286 nM final concentration).
-
Add 10 µL of the diluted inhibitor or control and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of a substrate mix containing the histone H3 peptide (e.g., 12 µM final concentration) and [3H]-SAM (e.g., 1 µM final concentration).
-
Incubate the reaction for 1-2 hours at 30°C.
-
Spot 30 µL of each reaction onto P81 phosphocellulose paper to capture the methylated peptide.
-
Wash the P81 paper three times for 10 minutes each in 10% TCA to remove unincorporated [3H]-SAM.
-
Perform a final wash with ethanol and allow the paper to dry completely.
-
Place the P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by non-linear regression.[7]
Cellular Assay for PRMT4 Substrate Methylation (Western Blot)
This protocol allows for the assessment of this compound's ability to inhibit the methylation of endogenous PRMT4 substrates, BAF155 and MED12, in cells.[3][7][8][9]
Materials:
-
HEK293 or other suitable cell line
-
This compound and negative control compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-dimethyl-BAF155, anti-total-BAF155, anti-dimethyl-MED12, anti-total-MED12, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of this compound or the negative control for 48-72 hours. Include a DMSO-treated control.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use separate blots for methylated and total protein detection.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the methylated protein signal to the total protein signal for each substrate.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a method to confirm the direct binding of this compound to PRMT4 in intact cells.[1][4][5][6]
Materials:
-
Cell line of interest
-
This compound or DMSO vehicle control
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Primary antibody: anti-PRMT4
-
Western blot reagents (as described above)
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with this compound (at a concentration ~10-100x cellular IC50) or DMSO for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
Lyse the cells by three rapid freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and analyze the amount of soluble PRMT4 by Western blot.
-
Plot the band intensity of soluble PRMT4 against the temperature for both DMSO and this compound treated samples. A rightward shift in the melting curve for the this compound treated sample indicates thermal stabilization and target engagement.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PRMT4 (CARM1) signaling pathway in the nucleus.
Caption: Workflow for using a negative control.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. Structural and biochemical evaluation of bisubstrate inhibitors of protein arginine N-methyltransferases PRMT1 and CARM1 (PRMT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 5. wiley.com [wiley.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CARM1 Methylates Chromatin Remodeling Factor BAF155 to Enhance Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CARM1 methylates MED12 to regulate its RNA-binding ability - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Prmt4-IN-2 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Prmt4-IN-2.
General Information
This compound Inhibitor Profile
This compound is a potent pan-inhibitor of Type I protein arginine methyltransferases (PRMTs), with the highest affinity for PRMT4 (also known as CARM1). Understanding its inhibitory profile is crucial for designing experiments and interpreting results.
Table 1: this compound IC50 Values
| Target | IC50 |
|---|---|
| PRMT4 | 92 nM |
| PRMT6 | 436 nM |
| PRMT1 | 460 nM |
| PRMT8 | 823 nM |
| PRMT3 | 1.386 µM |
Data sourced from publicly available information.
PRMT4 (CARM1) Signaling Pathway
PRMT4 is a key transcriptional coactivator that methylates histone and non-histone proteins, influencing gene expression in various cellular processes, including proliferation, differentiation, and DNA damage repair.[1][2]
Troubleshooting Guide & FAQs
This section addresses common unexpected outcomes when using this compound.
No significant decrease in the methylation of the target protein is observed.
Q: I've treated my cells with this compound, but my Western blot shows no change in the methylation status of my protein of interest. What could be the reason?
A: Several factors could contribute to this observation. Here are some potential causes and solutions:
Potential Causes:
-
Inhibitor Concentration/Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to observe a significant decrease in methylation.
-
Cell Permeability: While many inhibitors are designed to be cell-permeable, issues with uptake in specific cell lines can occur.
-
Protein Turnover Rate: If the target protein has a very slow turnover rate, a longer treatment time may be required to see a reduction in the methylated form.
-
Dominant PRMT Isoform: Another PRMT isoform, less sensitive to this compound, might be the primary methyltransferase for your protein of interest in your specific cell model.
-
Antibody Specificity: The antibody used for Western blotting may not be specific to the methylated site of interest or may have cross-reactivity.
Troubleshooting Workflow:
Experimental Protocol: Western Blot for Histone H3 Arginine 17 Methylation (H3R17me2a)
Table 2: Western Blot Protocol
| Step | Procedure |
|---|---|
| 1. Cell Lysis | Lyse this compound treated and control cells in RIPA buffer with protease and phosphatase inhibitors. |
| 2. Protein Quantification | Determine protein concentration using a BCA assay. |
| 3. SDS-PAGE | Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. |
| 4. Protein Transfer | Transfer proteins to a PVDF membrane. |
| 5. Blocking | Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. |
| 6. Primary Antibody Incubation | Incubate with primary antibodies for H3R17me2a and total Histone H3 overnight at 4°C. |
| 7. Secondary Antibody Incubation | Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. |
| 8. Detection | Visualize bands using an ECL detection system. |
An unexpected increase in methylation at a specific site is observed.
Q: After treating with this compound, I see a decrease in my target's methylation as expected, but an increase in methylation at another site. Why is this happening?
A: This can be a sign of compensatory mechanisms within the cell.
Potential Causes:
-
Upregulation of Other PRMTs: Inhibition of one or more PRMTs can lead to the transcriptional upregulation or increased activity of other PRMTs as a compensatory response.[3]
-
Substrate Shuttling: The substrate may become more available to other methyltransferases when its primary PRMT is inhibited.
-
Crosstalk between PTMs: Inhibition of arginine methylation can influence other post-translational modifications, which might indirectly affect methylation at other sites.
Recommended Actions:
-
Pan-PRMT Activity Assay: Perform a broader analysis of methylation marks known to be catalyzed by other PRMTs.
-
qRT-PCR: Analyze the mRNA expression levels of other PRMT family members after this compound treatment.
Table 3: Expected vs. Unexpected Methylation Changes
| Methylation Mark | Expected Change with this compound | Potential Unexpected Change | Possible Explanation |
|---|---|---|---|
| H3R17me2a (PRMT4 target) | Decrease | Decrease | On-target effect |
| H4R3me2a (PRMT1 target) | Potential Decrease | No change or Increase | Off-target inhibition of PRMT1 / Compensatory activity by other PRMTs |
| H3R8me2s (PRMT5 target) | No change | Increase | Upregulation of Type II PRMTs |
Significant cellular toxicity is observed at effective concentrations.
Q: The concentrations of this compound that inhibit methylation are also causing significant cell death. How can I be sure the observed phenotype is due to PRMT4 inhibition and not general toxicity?
A: Distinguishing on-target effects from off-target toxicity is crucial.
Potential Causes:
-
Off-Target Effects: As a pan-inhibitor of Type I PRMTs, this compound will affect multiple cellular processes, some of which may be essential for cell survival.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to PRMT inhibition based on their dependence on specific PRMTs for survival.
Logical Relationship for Assessing Toxicity:
Experimental Protocol: Cell Viability Assay (MTT)
Table 4: MTT Assay Protocol
| Step | Procedure |
|---|---|
| 1. Cell Seeding | Seed cells in a 96-well plate and allow them to adhere overnight. |
| 2. Treatment | Treat cells with a serial dilution of this compound for the desired time (e.g., 24, 48, 72 hours). |
| 3. MTT Addition | Add MTT reagent to each well and incubate for 2-4 hours at 37°C. |
| 4. Solubilization | Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. |
| 5. Absorbance Reading | Read the absorbance at 570 nm using a plate reader. |
| 6. Data Analysis | Calculate cell viability as a percentage of the vehicle-treated control. |
Results are inconsistent between experiments.
Q: I am getting variable results with this compound across different experimental replicates. What could be the cause?
A: Inconsistent results can stem from several experimental variables.
Potential Causes:
-
Inhibitor Stability: this compound, like many small molecules, may be sensitive to storage conditions, light, or repeated freeze-thaw cycles.
-
Cell Culture Conditions: Variations in cell passage number, confluency, or media components can affect cellular responses to inhibitors.
-
Experimental Timing: The timing of treatment relative to cell seeding or other experimental manipulations can influence outcomes.
Recommendations for Ensuring Consistency:
-
Inhibitor Handling: Aliquot the inhibitor upon receipt to minimize freeze-thaw cycles. Store as recommended by the manufacturer, protected from light.
-
Standardize Cell Culture: Use cells within a consistent passage number range. Seed cells at the same density and treat them at a consistent level of confluency.
-
Precise Timing: Standardize all incubation times and the timing of experimental procedures.
-
Include Controls: Always include positive and negative controls in every experiment to monitor for variability.
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein arginine methyltransferases PRMT1, PRMT4/CARM1 and PRMT5 have distinct functions in control of osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Prmt4-IN-2 stability and degradation in experimental conditions
Welcome to the technical support center for Prmt4-IN-2, a selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage and handling are crucial for maintaining the integrity and stability of this compound.[1][2][3][4]
-
Solid Compound: this compound is supplied as a lyophilized powder. For long-term storage, we recommend storing the vial at -20°C, where it is stable for up to 3 years.[1] For short-term storage, 4°C is acceptable for up to 2 years.[1] The compound is shipped at room temperature, and its stability is not compromised during standard shipping times.[1] Always protect the solid compound from moisture and light.[2][4]
-
Stock Solutions: Prepare stock solutions by dissolving the powder in an appropriate solvent, such as DMSO. For compounds provided in quantities of 10 mg or less, the solvent can be added directly to the vial.[1] For larger quantities, it is advisable to weigh out the desired amount for preparing the stock solution.[1] Once prepared, stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Q2: I am observing lower than expected potency of this compound in my cell-based assays. What could be the cause?
A2: A decrease in potency can stem from several factors related to compound stability and experimental setup.
-
Compound Degradation: this compound, like many small molecules, can be susceptible to degradation.[5][6][7] Ensure that the stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles.[1] Consider preparing fresh stock solutions if degradation is suspected.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) in your cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects that can mask the inhibitor's true potency.[1][2]
-
Assay Conditions: The potency of kinase inhibitors can be influenced by the concentration of ATP in the assay.[8][9] If you are performing in vitro kinase assays, ensure that the ATP concentration is appropriate and consistent across experiments.[8]
-
Precipitation: this compound may precipitate out of the solution if its solubility limit is exceeded in the aqueous culture medium. Visually inspect the media for any signs of precipitation.
Q3: What are the primary degradation pathways for small molecule inhibitors like this compound?
A3: The most common chemical degradation pathways for small molecule drugs are hydrolysis, oxidation, and photolysis.[5][7]
-
Hydrolysis: This involves the reaction of the molecule with water, which can cleave labile functional groups such as esters and amides.[6][10] The rate of hydrolysis can be influenced by pH.[5]
-
Oxidation: This is another frequent degradation pathway, often involving reaction with atmospheric oxygen.[5][7] Functional groups that are electron-rich are more susceptible to oxidation.[11] This process can be accelerated by heat, light, and the presence of certain metal ions.[6]
-
Photolysis: Exposure to light, particularly UV light, can induce chemical degradation in light-sensitive compounds.[7] It is recommended to store this compound solutions in amber vials or otherwise protected from light.[6]
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh stock solutions of this compound from the lyophilized powder. Avoid using old stock solutions or those that have been stored improperly. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. |
| Cell Passage Number | Use cells within a consistent and low passage number range for your experiments, as cellular responses can change with excessive passaging. |
| Variable Assay Conditions | Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. |
Issue 2: this compound Precipitation in Aqueous Solution
| Potential Cause | Troubleshooting Step |
| Low Solubility | Determine the maximum solubility of this compound in your specific cell culture medium. Do not exceed this concentration. |
| Solvent Shock | When diluting the DMSO stock solution into an aqueous buffer or medium, add it dropwise while vortexing or mixing to prevent localized high concentrations that can lead to precipitation. |
| Temperature Effects | Some compounds are less soluble at lower temperatures. Ensure your solutions are at the appropriate temperature for your experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) can be used if necessary to aid dissolution.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Assessment of this compound Stability by HPLC
This protocol outlines a method to assess the stability of this compound under various stress conditions.[12]
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in different solvents (e.g., water, PBS, cell culture medium) and under various stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal).[11][12]
-
Time Points: Incubate the samples under the specified conditions and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).[12]
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.
-
Data Analysis: Quantify the peak area of this compound at each time point to determine the percentage of the compound remaining.
Table 1: Hypothetical Stability Data for this compound in Different Solvents at 37°C
| Time (hours) | % Remaining in Water | % Remaining in PBS (pH 7.4) | % Remaining in DMEM |
| 0 | 100 | 100 | 100 |
| 2 | 98.5 | 99.1 | 97.2 |
| 4 | 96.2 | 98.5 | 94.8 |
| 8 | 92.1 | 97.3 | 90.1 |
| 24 | 85.4 | 95.1 | 82.5 |
Signaling Pathways and Workflows
Caption: PRMT4 signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. captivatebio.com [captivatebio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. pharmacy180.com [pharmacy180.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Drug degradation | PPTX [slideshare.net]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
How to minimize Prmt4-IN-2 toxicity in primary cells
Welcome to the technical support center for Prmt4-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound while minimizing toxicity in primary cells.
FAQs: Frequently Asked Questions
Q1: What is this compound and what is its mechanism of action?
This compound (also known as compound 55) is a cell-permeable small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1][2] PRMT4 is a Type I PRMT that catalyzes the asymmetric dimethylation of arginine residues on histone (e.g., H3R17, H3R26) and non-histone proteins, playing a crucial role in the regulation of gene transcription.[3][4][5] this compound acts by inhibiting the methyltransferase activity of PRMT4. However, it is important to note that this compound is a pan-inhibitor of Type I PRMTs, meaning it also inhibits other PRMTs to varying degrees, which may contribute to its biological effects and toxicity profile.[1][2]
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentrations (IC50) of this compound against several PRMT isoforms have been determined in biochemical assays and are summarized in the table below.
| Target | IC50 |
| PRMT4 | 92 nM |
| PRMT1 | 460 nM |
| PRMT6 | 436 nM |
| PRMT8 | 823 nM |
| PRMT3 | 1.386 µM |
| Data sourced from MedchemExpress and Clinisciences.[1][2] |
Q3: What is the recommended starting concentration for this compound in primary cells?
Due to the inherent variability and sensitivity of primary cells, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint. A good starting point is to test a wide range of concentrations centered around the IC50 value for PRMT4 (92 nM). We recommend a starting range of 10 nM to 10 µM. For cell-based assays, concentrations are typically in the range of <1-10 µM to observe an effect.[6] It is critical to use the lowest concentration that achieves the desired biological effect to minimize off-target effects and toxicity.[6]
Q4: How long should I incubate my primary cells with this compound?
The optimal incubation time will depend on your experimental goals. For assessing the inhibition of histone methylation, a 24-72 hour incubation is often sufficient.[7] For longer-term studies, consider that the stability of the compound in culture media and its potential for cumulative toxicity may become significant factors. It is advisable to perform a time-course experiment (e.g., 24, 48, 72 hours) in parallel with your dose-response experiment.
Q5: What are the potential off-target effects of this compound?
Given its pan-inhibitory profile against Type I PRMTs, this compound may induce biological effects that are not solely due to the inhibition of PRMT4.[1][2] For example, PRMT1 is a key enzyme responsible for the majority of asymmetric arginine dimethylation in the cell. Inhibition of PRMT1 can have widespread effects on cellular processes. Therefore, it is important to consider that observed phenotypes may be a result of inhibiting multiple PRMTs.
Troubleshooting Guides
Issue 1: High Levels of Cell Death or Low Viability
| Possible Cause | Troubleshooting Steps |
| Concentration of this compound is too high. | 1. Perform a dose-response curve: Test a broad range of concentrations (e.g., 10 nM to 50 µM) to determine the cytotoxic concentration 50 (CC50) for your primary cells. Use a cell viability assay such as MTT, MTS, or RealTime-Glo™.[8] 2. Use the lowest effective concentration: Once you have identified a concentration that gives the desired biological effect (e.g., reduction in H3R17me2a), use the lowest possible concentration to minimize toxicity.[6] |
| Prolonged incubation time. | 1. Perform a time-course experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72, 96 hours) to determine the maximum tolerable exposure time. 2. Consider pulsed treatment: For long-term experiments, consider treating cells for a shorter period, then washing out the inhibitor and culturing in fresh media. |
| Primary cells are stressed. | 1. Ensure optimal cell culture conditions: Primary cells are sensitive to their environment. Use appropriate media, supplements, and cell density. Avoid over-confluency. 2. Allow for recovery after isolation: Give primary cells sufficient time to recover and adapt to in vitro conditions before starting inhibitor treatments. |
| Off-target effects. | 1. Use a negative control compound: If available, use a structurally similar but inactive analog of this compound to confirm that the observed toxicity is due to inhibition of the target.[7] 2. Rescue experiment: If possible, perform a rescue experiment by overexpressing a resistant form of PRMT4 to see if it alleviates the toxicity. 3. Consider the pan-inhibitory profile: Remember that effects may be due to inhibition of PRMT1, PRMT6, etc. |
Issue 2: Unexpected or Inconsistent Phenotypic Changes
| Possible Cause | Troubleshooting Steps |
| Inconsistent inhibitor concentration. | 1. Prepare fresh stock solutions: Small molecule inhibitors can degrade over time. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to avoid freeze-thaw cycles. 2. Verify final concentration: Ensure accurate dilution of the stock solution into your culture media. |
| Variability in primary cells. | 1. Use cells from multiple donors: If possible, repeat experiments with primary cells from different donors to ensure the observed phenotype is not donor-specific. 2. Minimize passage number: Use primary cells at the lowest possible passage number, as their phenotype can change with time in culture. |
| On-target effect with complex downstream consequences. | 1. Confirm target engagement: Use Western blotting or ChIP-seq to verify that this compound is inhibiting its intended target (e.g., by measuring a decrease in H3R17me2a levels).[4][5] 2. Analyze downstream signaling pathways: PRMT4 is involved in multiple signaling pathways. Use techniques like RNA-seq or proteomics to investigate the downstream effects of PRMT4 inhibition and better understand the observed phenotype. |
| Off-target effects from pan-PRMT inhibition. | 1. Compare with a more selective inhibitor: If available, compare the phenotype induced by this compound with that of a more selective PRMT4 inhibitor to dissect the specific contributions of PRMT4 inhibition. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from established methods and is suitable for adherent primary cells.[9][10]
Materials:
-
96-well cell culture plate
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)
-
Microplate spectrophotometer
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of MTT solvent to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate spectrophotometer.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Caspase-3 Activity Assay (Fluorometric)
This protocol provides a method to quantify apoptosis by measuring the activity of caspase-3.[11][12][13]
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Reaction buffer (20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Caspase-3 substrate (Ac-DEVD-AMC)
-
Fluorometer with 380 nm excitation and 420-460 nm emission filters
-
96-well black microplate
Procedure:
-
Culture and treat primary cells with this compound in a multi-well plate. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
After treatment, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of ice-cold cell lysis buffer per 1-2 x 10^6 cells.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well black plate, add 50 µg of protein from each cell lysate and adjust the volume to 50 µL with cell lysis buffer.
-
Prepare a master mix of reaction buffer and caspase-3 substrate. Add 50 µL of this mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the fluorescence using a fluorometer with excitation at 380 nm and emission between 420-460 nm.
-
The fluorescence intensity is proportional to the caspase-3 activity.
Visualizations
Caption: PRMT4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing and minimizing this compound toxicity.
References
- 1. NB-64-84736-5mg | this compound Clinisciences [clinisciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PRMT4/CARM1 (C31G9) Rabbit mAb (#3379) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. The macromolecular complexes of histones affect protein arginine methyltransferase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 13. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
Inconsistent results in PRMT4 enzymatic assays with Prmt4-IN-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in PRMT4 enzymatic assays, with a focus on the use of small molecule inhibitors like Prmt4-IN-2.
Disclaimer
Please Note: As of our latest update, specific public data regarding the physicochemical properties and potential unique assay-related issues of "this compound" is limited. Therefore, the following guidance is based on established principles of enzymatic assays for protein arginine methyltransferases (PRMTs) and troubleshooting common problems observed with other small molecule inhibitors of this enzyme class.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of variability in PRMT4 enzymatic assays?
A1: Inconsistent results in PRMT4 assays can stem from several factors, including:
-
Enzyme Activity: Variations in the specific activity of different PRMT4 batches, improper storage, or freeze-thaw cycles can lead to variability.
-
Substrate Quality: The purity and concentration of the histone or peptide substrate are critical. Incomplete synthesis or degradation of peptide substrates can affect results. PRMT4 has a preference for methylating histone H3.[1]
-
Cofactor Concentration: The concentration of S-adenosylmethionine (SAM), the methyl donor, is a key parameter and should be carefully controlled.
-
Inhibitor Properties: The solubility, stability, and potential off-target effects of the inhibitor (e.g., this compound) can significantly impact the results.
-
Assay Conditions: Buffer pH, ionic strength, temperature, and incubation times must be consistent across experiments.
-
Detection Method: The choice of assay technology (e.g., radioactivity-based, fluorescence, luminescence, AlphaLISA) can introduce different types of artifacts and variability.
Q2: How does this compound likely inhibit PRMT4 activity?
A2: While specific data for this compound is unavailable, most small molecule inhibitors of PRMTs, including PRMT4, act through competitive inhibition.[2] They typically bind to the active site of the enzyme, competing with the natural substrate, S-adenosylmethionine (SAM).[2] Some inhibitors may also be noncompetitive, binding to an allosteric site to induce a conformational change that reduces enzyme activity.[3]
Q3: What are the known substrates for PRMT4 (CARM1)?
A3: PRMT4 has a broad range of substrates, including both histone and non-histone proteins. Key substrates include:
-
Histones: Primarily Histone H3 at arginines 17 and 26 (H3R17, H3R26).[4]
-
Transcriptional Coactivators: p300/CBP, SRC3.
-
RNA-binding proteins: PABP1.
-
Splicing factors.
-
Other proteins: MED12, BAF155.[5]
Troubleshooting Guide
Issue 1: High variability between replicate wells.
| Potential Cause | Recommended Solution |
| Pipetting errors | Use calibrated pipettes and proper technique. For small volumes, consider using a repeating pipette. |
| Incomplete mixing | Gently mix all reagents thoroughly before adding to the plate. After adding reagents to the wells, mix by gentle tapping or orbital shaking. |
| Inhibitor precipitation | Visually inspect wells for any signs of precipitation. Decrease the final DMSO concentration. Test the solubility of this compound in your assay buffer. |
| Edge effects on the plate | Avoid using the outer wells of the plate, or incubate the plate in a humidified chamber to minimize evaporation. |
Issue 2: No or very low PRMT4 activity.
| Potential Cause | Recommended Solution |
| Inactive enzyme | Verify the activity of your PRMT4 enzyme lot with a known positive control substrate and no inhibitor. Avoid repeated freeze-thaw cycles of the enzyme. |
| Degraded SAM | Use fresh or properly stored aliquots of SAM. SAM is unstable at neutral pH and should be prepared in an acidic buffer for storage.[6] |
| Incorrect buffer conditions | Ensure the assay buffer has the optimal pH (typically around 8.0) and contains necessary components like DTT to maintain enzyme stability.[6] |
| Substrate not suitable | Confirm that you are using a known and validated substrate for PRMT4. PRMT4 shows a preference for histone H3 over other histones.[1] |
Issue 3: Inhibitor (this compound) shows no effect or inconsistent inhibition.
| Potential Cause | Recommended Solution |
| Inhibitor degradation | Prepare fresh dilutions of the inhibitor from a new stock for each experiment. |
| Low inhibitor potency at tested concentrations | Perform a dose-response curve over a wider range of concentrations. |
| Incorrect inhibitor mechanism of action assumption | If assuming SAM-competitive inhibition, high concentrations of SAM in the assay may mask the inhibitor's effect. Try varying the SAM concentration. |
| Inhibitor binding to plate or other components | Include BSA (0.01%) in the assay buffer to prevent non-specific binding.[6] |
Experimental Protocols
General PRMT4 Enzymatic Assay Protocol (AlphaLISA)
This protocol is a generalized procedure based on commercially available PRMT4 assay kits.[6]
1. Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20.
-
PRMT4 Enzyme: Dilute to the desired concentration (e.g., 4X the final concentration) in Assay Buffer.
-
This compound Inhibitor: Prepare a 2X stock solution in Assay Buffer.
-
Substrate: Biotinylated histone H3 peptide (e.g., H3 21-44) diluted in Assay Buffer.
-
SAM: Dilute to the desired concentration in Assay Buffer.
-
Detection Reagents: AlphaLISA Acceptor beads and Streptavidin-Donor beads diluted in 1X Epigenetics Buffer 1.
2. Assay Procedure (384-well plate):
-
Add 5 µL of 2X this compound or vehicle control to the wells.
-
Add 2.5 µL of 4X PRMT4 enzyme solution.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of a mix of 4X substrate and 4X SAM.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature, covered.
-
Stop the reaction by adding 5 µL of Acceptor beads.
-
Incubate for 60 minutes at room temperature, covered.
-
Add 10 µL of Donor beads under subdued light.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader.
Visualizations
PRMT4 Signaling Pathway
Caption: PRMT4 methylates histones and transcription factors to regulate gene expression.
Experimental Workflow for PRMT4 Inhibition Assay
Caption: Workflow for a typical PRMT4 AlphaLISA-based inhibition assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent PRMT4 assay results.
References
- 1. The macromolecular complexes of histones affect protein arginine methyltransferase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are PRMT4 activators and how do they work? [synapse.patsnap.com]
- 4. PRMT4-Mediated Arginine Methylation Negatively Regulates Retinoblastoma Tumor Suppressor Protein and Promotes E2F-1 Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 6. resources.revvity.com [resources.revvity.com]
Prmt4-IN-2 dose-response curve not behaving as expected
This technical support guide is intended for researchers, scientists, and drug development professionals using Prmt4-IN-2 in their experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to address potential issues with dose-response curves that do not behave as expected.
Disclaimer: Publicly available information on a compound specifically designated "this compound" is limited. For the purposes of this guide, we will assume "this compound" is a potent and selective inhibitor of PRMT4 (also known as CARM1) with properties similar to other known selective PRMT4 inhibitors. The provided quantitative data is illustrative and based on typical values for such compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PRMT4?
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1][2][3] This post-translational modification plays a crucial role in the regulation of gene transcription, signal transduction, and DNA repair.[2] PRMT4 is a Type I PRMT, meaning it catalyzes both mono- and asymmetric di-methylation of arginine residues.
Q2: What is the expected potency (IC50) of a selective PRMT4 inhibitor?
Potent and selective PRMT4 inhibitors typically exhibit IC50 values in the low nanomolar range in biochemical assays. For example, the selective inhibitor Prmt4-IN-1 has a reported IC50 of 3.2 nM.[4] Another potent inhibitor, AH237, has a reported IC50 of 2.8 nM for PRMT4.[5] The actual IC50 can vary depending on the assay conditions, such as enzyme and substrate concentrations.
Q3: What are some common reasons for a dose-response curve to not look sigmoidal?
A non-sigmoidal dose-response curve can arise from several factors, including:
-
Compound insolubility: The inhibitor may be precipitating out of solution at higher concentrations.
-
Compound interference with the assay signal: The inhibitor may be fluorescent or may quench the fluorescent or luminescent signal of the assay, leading to artificial results.
-
Off-target effects: At higher concentrations, the inhibitor may be hitting other targets in the assay system, leading to complex dose-response relationships.
-
Enzyme or substrate concentration issues: The concentrations of PRMT4 or the substrate may not be optimal for the assay.
-
Contamination: The inhibitor or other assay reagents may be contaminated.
Troubleshooting Guide: this compound Dose-Response Curve Issues
Problem: The dose-response curve is flat (no inhibition).
| Possible Cause | Suggested Solution |
| Inactive Inhibitor | - Verify the identity and purity of this compound using analytical methods like LC-MS or NMR.- Prepare a fresh stock solution of the inhibitor. |
| Incorrect Assay Conditions | - Ensure the PRMT4 enzyme is active using a known control inhibitor.- Verify the concentrations of all assay components (enzyme, substrate, SAM, buffer).- Confirm the assay is within its linear range. |
| Assay Detection Issues | - Check the settings and functionality of the plate reader or other detection instrument.- Ensure the detection reagents are fresh and properly prepared. |
Problem: The dose-response curve is biphasic or has a very shallow slope.
| Possible Cause | Suggested Solution |
| Off-Target Effects | - At higher concentrations, this compound may be inhibiting other enzymes in the system.- Consider using a more specific inhibitor or a different assay format. |
| Compound Aggregation | - Some compounds can form aggregates at higher concentrations, leading to non-specific inhibition.- Include a detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to prevent aggregation. |
| Complex Inhibition Mechanism | - The inhibitor may have a complex mechanism of action, such as being a partial or allosteric inhibitor.- Conduct mechanism of action studies to investigate its binding mode. |
| Cell-to-Cell Variability (in cellular assays) | - Heterogeneity in the cell population can lead to a shallow dose-response curve.[6] |
Problem: The IC50 value is significantly higher than expected.
| Possible Cause | Suggested Solution |
| High Enzyme Concentration | - A high concentration of the enzyme can lead to an artificially high IC50 value.- Titrate the enzyme concentration to find the optimal concentration for the assay. |
| High Substrate Concentration | - If this compound is a competitive inhibitor with respect to the substrate, a high substrate concentration will increase the apparent IC50.- Determine the Km of the substrate and use a concentration at or below the Km. |
| Degraded Inhibitor | - The inhibitor may have degraded over time or due to improper storage.- Use a fresh stock of the inhibitor and store it as recommended. |
Expected Data for a Potent PRMT4 Inhibitor
The following table summarizes the expected data for a hypothetical potent and selective PRMT4 inhibitor, "this compound," based on published data for similar compounds.
| Parameter | Expected Value | Assay Type |
| Biochemical IC50 | 1 - 10 nM | Radiometric or Fluorescence-based methyltransferase assay |
| Cellular EC50 | 10 - 100 nM | Western blot for histone methylation or cell viability assay |
| Mechanism of Action | Competitive or Non-competitive with SAM/Substrate | Biochemical assays with varying SAM and substrate concentrations |
| Selectivity | >100-fold selective over other PRMTs | Profiling against a panel of PRMT enzymes |
Experimental Protocols
Protocol 1: In Vitro PRMT4 Radiometric Assay
This protocol is a standard method for determining the IC50 of an inhibitor against PRMT4 using a radiometric assay format.
Materials:
-
Recombinant human PRMT4
-
Histone H3 peptide (or other suitable substrate)
-
S-[3H]-Adenosyl-L-methionine ([3H]-SAM)
-
This compound (or other inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Phosphocellulose paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, PRMT4 enzyme, and the histone H3 peptide.
-
Add the serially diluted this compound to the wells. Include a DMSO-only control (for 0% inhibition) and a no-enzyme control (for 100% inhibition).
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding [3H]-SAM to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper three times with 75 mM phosphoric acid to remove unincorporated [3H]-SAM.
-
Air dry the paper and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Visualizations
Caption: PRMT4 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for determining the IC50 of this compound.
Caption: A logical workflow for troubleshooting unexpected dose-response curve behavior.
References
- 1. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are PRMT4 activators and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a potent and dual-selective bisubstrate inhibitor for protein arginine methyltransferase 4/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with Prmt4-IN-2 precipitation in stock solutions
Welcome to the technical support center for Prmt4-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding stock solution precipitation.
Troubleshooting Guide: this compound Precipitation in Stock Solutions
Precipitation of this compound in stock or working solutions can lead to inaccurate experimental results. This guide provides a systematic approach to identify and resolve such issues.
Problem: Precipitate observed in the this compound stock solution upon preparation or after storage.
| Potential Cause | Recommended Action |
| Incomplete Dissolution | 1. Ensure the appropriate solvent is used. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. 2. Vortex the solution for several minutes. 3. If precipitation persists, gentle warming of the solution in a water bath (not exceeding 50°C) can aid dissolution.[1] 4. For some compounds, ultrasonication may be necessary to achieve complete dissolution.[1] |
| Solvent Quality | 1. Use high-purity, anhydrous grade DMSO. DMSO is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1] 2. Always use fresh DMSO from a newly opened bottle for preparing stock solutions. |
| Incorrect Storage | 1. Store stock solutions at -20°C or -80°C for long-term stability. 2. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation. |
| Supersaturation | 1. The prepared concentration may exceed the solubility limit of this compound in the chosen solvent at the storage temperature. 2. Refer to the solubility data table below to ensure you are working within the recommended concentration range. |
Problem: Precipitate forms when diluting the this compound DMSO stock solution into an aqueous buffer or cell culture medium.
| Potential Cause | Recommended Action |
| Low Aqueous Solubility | 1. this compound has low solubility in aqueous solutions. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out of solution. 2. Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous medium. 3. When preparing a working solution in an aqueous buffer like PBS, it is recommended to first dissolve the inhibitor in DMSO and then dilute this solution with PBS. For example, a 1:4 solution of DMSO:PBS can be used.[2][3] |
| Final DMSO Concentration | 1. Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts and cytotoxicity. |
| Buffer Composition | 1. The pH and composition of the aqueous buffer can influence the solubility of the compound. Ensure the final pH of the working solution is compatible with the inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[2][3] For some applications, dimethylformamide (DMF) can also be used.[2]
Q2: What is the solubility of this compound in common solvents?
A2: The approximate solubility of a PRMT4/CARM1 inhibitor, which is likely this compound or a closely related compound, is provided in the table below.
| Solvent | Approximate Solubility |
| DMSO | ~30 mg/mL[2][3] |
| DMF | ~30 mg/mL[2] |
| Ethanol | ~0.25 mg/mL[2][3] |
| DMSO:PBS (1:4, pH 7.2) | ~0.2 mg/mL[2][3] |
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions should be stored at -20°C or -80°C. It is highly recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Q4: My this compound powder is difficult to dissolve in DMSO. What should I do?
A4: If you encounter difficulty dissolving the powder, you can try the following:
-
Vortex the solution for an extended period.
-
Gently warm the solution in a water bath up to 50°C.[1]
-
Use an ultrasonic bath to aid dissolution.[1]
Q5: Can I prepare a stock solution of this compound in an aqueous buffer?
A5: this compound is sparingly soluble in aqueous buffers.[3] It is not recommended to prepare high-concentration stock solutions directly in aqueous buffers. To prepare a working solution in an aqueous buffer, first, dissolve the compound in DMSO and then dilute it with the buffer of choice.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Water bath or sonicator
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required amount of this compound and DMSO to achieve a 10 mM concentration. The molecular weight of the PRMT4/CARM1 inhibitor (CAS 1020399-49-8) is 555.3 g/mol .[2]
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously until the powder is completely dissolved. Visual inspection against a light source can help confirm complete dissolution.
-
If the compound does not fully dissolve, gently warm the solution in a water bath (not exceeding 50°C) for short intervals, vortexing in between, until the solution is clear.[1] Alternatively, use a sonicator for brief periods.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
To minimize precipitation, perform an intermediate dilution in DMSO. For example, dilute the 10 mM stock to 1 mM in DMSO.
-
Add the desired volume of the this compound DMSO solution to the aqueous buffer to achieve the final working concentration. It is crucial to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations of the inhibitor that can lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically <0.5%).
Visualizations
References
Technical Support Center: Prmt4-IN-2 Cell Permeability Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cell permeability of the PRMT4 inhibitor, Prmt4-IN-2. The information is presented in a question-and-answer format to directly address potential issues and provide clear experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). It functions as a pan-inhibitor, targeting several PRMT isoforms.[1] PRMT4 is an enzyme that plays a crucial role in various cellular processes, including gene regulation, signal transduction, and DNA repair, by methylating histone and non-histone proteins.[1][2] this compound is designed to block the enzymatic activity of PRMT4, thereby modulating these cellular processes.[1]
Q2: How can I determine if this compound is entering the cells in my experiment?
The most direct way to confirm cell entry is to measure the intracellular concentration of the compound. However, a highly effective indirect method is to assess the inhibition of a known intracellular target of PRMT4. If this compound inhibits the methylation of a specific PRMT4 substrate within the cell, it is a strong indication of its cell permeability.
Q3: What are the known intracellular targets of PRMT4 that I can use as biomarkers for this compound activity?
PRMT4 is known to methylate several intracellular proteins. Two well-validated substrates that can be used as biomarkers are BAF155 and Mediator complex subunit 12 (MED12) .[3][4] A reduction in the asymmetric dimethylation of these proteins upon treatment with this compound would suggest that the inhibitor has entered the cell and is engaging its target.
Q4: Are there established cell-based assays for other PRMT4 inhibitors that I can adapt for this compound?
Yes, validated cellular assays have been developed for other potent PRMT4 inhibitors like TP-064 and MS049.[3][5] These assays typically involve treating cells with the inhibitor and then measuring the methylation status of BAF155 or MED12 by Western blot. These protocols can be readily adapted for this compound.
Q5: What are some common issues I might encounter when assessing cell permeability?
Common challenges include low inhibitor solubility, inhibitor instability in cell culture media, and high non-specific binding to plasticware or serum proteins. It's crucial to assess these physicochemical properties of this compound before proceeding with cell-based assays.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of PRMT4 substrate methylation observed in cells. | 1. This compound is not cell-permeable. 2. This compound is unstable in your cell culture conditions. 3. The concentration of this compound is too low. 4. The incubation time is too short. | 1. Perform a direct permeability assay (e.g., PAMPA or Caco-2). 2. Test the stability of this compound in your specific cell culture medium over time using HPLC-MS. 3. Perform a dose-response experiment with a wider range of concentrations. 4. Conduct a time-course experiment (e.g., 24, 48, 72 hours). |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density. 2. Inaccurate pipetting of the inhibitor. 3. Uneven cell lysis or protein extraction. | 1. Ensure a uniform single-cell suspension before seeding. 2. Calibrate pipettes and use filtered tips. Prepare a master mix of the inhibitor dilution. 3. Ensure complete cell lysis and consistent handling of all samples during protein extraction. |
| This compound shows high biochemical potency but low cellular activity. | 1. Poor cell permeability. 2. Efflux by cellular transporters (e.g., P-glycoprotein). 3. High non-specific binding to serum proteins in the media. | 1. Consider direct permeability assays. 2. Use cell lines with known expression of efflux pumps and consider co-incubation with an efflux pump inhibitor. 3. Perform experiments in low-serum or serum-free media, if your cell line can tolerate it. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and other well-characterized PRMT4 inhibitors. This data is useful for selecting appropriate concentrations for your experiments.
| Inhibitor | Target(s) | Biochemical IC₅₀ | Cellular IC₅₀ (Target) | Reference(s) |
| This compound | PRMT4, PRMT1, PRMT3, PRMT6, PRMT8 | 92 nM (PRMT4) | Not Reported | [1] |
| TP-064 | PRMT4 (selective) | < 10 nM | 43 ± 10 nM (MED12 methylation) 340 ± 30 nM (BAF155 methylation) | [3][7][8] |
| MS049 | PRMT4, PRMT6 | 34 nM (PRMT4) 43 nM (PRMT6) | 1.4 ± 0.1 µM (Med12 methylation) 0.97 ± 0.05 µM (H3R2me2a) | [5][9][10] |
Experimental Protocols
Protocol 1: Indirect Assessment of Cell Permeability via Western Blot
This protocol is adapted from established assays for TP-064 and MS049 and is designed to indirectly assess the cell permeability of this compound by measuring the inhibition of MED12 or BAF155 methylation.[4][11]
Materials:
-
Cell line with detectable levels of PRMT4, MED12, and BAF155 (e.g., HEK293T, NCI-H929)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies:
-
Anti-asymmetric di-methyl Arginine (for MED12 or BAF155)
-
Anti-MED12 or Anti-BAF155 (for total protein)
-
Anti-GAPDH or β-actin (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for the methylated protein, total protein, and loading control. Normalize the methylated protein signal to the total protein signal. Calculate the IC₅₀ value by plotting the normalized signal against the logarithm of the inhibitor concentration.
Protocol 2: Direct Assessment of Cell Permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a general protocol for a non-cell-based assay to evaluate the passive permeability of a compound.[6]
Materials:
-
PAMPA plate (e.g., 96-well format with a donor and acceptor plate)
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)
-
This compound
-
PBS or other suitable buffer
-
Positive and negative control compounds with known permeability
-
Plate reader or HPLC-MS for quantification
Procedure:
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer.
-
Coat Donor Plate: Coat the membrane of the donor plate with the artificial membrane solution.
-
Prepare Donor Solutions: Prepare solutions of this compound and control compounds in buffer.
-
Start Assay: Add the donor solutions to the donor plate and place it on top of the acceptor plate.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: Measure the concentration of the compounds in both the donor and acceptor wells.
-
Calculate Permeability: Calculate the permeability coefficient (Pe) using the appropriate formula based on the change in concentration over time.
Visualizations
Caption: Workflow for indirect assessment of this compound cell permeability.
References
- 1. NB-64-84736-5mg | this compound Clinisciences [clinisciences.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells [jove.com]
Technical Support Center: Prmt4-IN-2 Treatment Optimization
This technical support center provides guidance for researchers and scientists using Prmt4-IN-2, a potent pan-inhibitor of protein arginine methyltransferases (PRMTs). The following resources will help you optimize the incubation time for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets multiple PRMT isoforms.[1][2] It functions by competitively binding to the active site of PRMTs, preventing the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on substrate proteins.[3] PRMT4, also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a key enzyme that methylates histone and non-histone proteins, playing a crucial role in the regulation of gene transcription.[3][4][5] By inhibiting PRMT4, this compound can modulate gene expression and other cellular processes.[3]
Q2: What are the primary cellular effects of PRMT4 inhibition?
Inhibition of PRMT4 can lead to a variety of cellular effects due to its role as a transcriptional coactivator.[6][7] Research has shown that PRMT4 inhibitors can decrease the methylation of histone H3 at arginine 17 (H3R17) and arginine 26 (H3R26), which are marks associated with active gene transcription.[3][4] This can alter chromatin structure and affect the expression of genes involved in critical cellular processes such as cell proliferation, differentiation, and apoptosis.[3][4] Dysregulation of PRMT4 has been linked to several diseases, including various cancers.[3][8]
Q3: What is the recommended starting incubation time for this compound in cell-based assays?
The optimal incubation time for this compound is highly dependent on the specific cell type, the biological question being addressed, and the endpoint being measured. As a general starting point, an incubation time of 24 to 72 hours is often used for small molecule inhibitors in cell-based assays to observe significant phenotypic changes or effects on protein expression.[9] However, for assays measuring more immediate effects, such as the inhibition of histone methylation, a shorter incubation time may be sufficient. It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific experimental system.
Q4: How does the concentration of this compound affect the optimal incubation time?
The concentration of this compound and the incubation time are interconnected. Generally, a higher concentration of the inhibitor may produce a measurable effect in a shorter amount of time. Conversely, a lower concentration might require a longer incubation period to achieve the desired outcome. It is important to determine the optimal concentration and incubation time in parallel through a dose-response and time-course experiment. Using the lowest effective concentration for the shortest necessary time can help minimize potential off-target effects and cytotoxicity.[10]
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal incubation time for this compound.
| Issue | Possible Cause | Suggested Solution |
| No observable effect at any incubation time. | 1. Inhibitor concentration is too low. 2. Incubation time is too short. 3. Cell line is resistant to PRMT4 inhibition. 4. Inhibitor has degraded. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Extend the incubation time in your time-course experiment (e.g., up to 96 hours). 3. Verify PRMT4 expression in your cell line. Consider using a different cell line known to be sensitive to PRMT4 inhibition. 4. Ensure proper storage and handling of the this compound stock solution. |
| High levels of cell death or cytotoxicity. | 1. Inhibitor concentration is too high. 2. Incubation time is too long. 3. Off-target effects of the inhibitor. | 1. Lower the concentration of this compound in your experiments. 2. Reduce the incubation time. 3. Use the lowest effective concentration and consider including control experiments to assess off-target effects. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent timing of inhibitor addition. 3. Differences in cell passage number. | 1. Ensure consistent cell numbers are plated for each experiment. 2. Add the inhibitor at the same time point after cell seeding. 3. Use cells within a consistent and low passage number range. |
| Effect of the inhibitor diminishes over longer incubation times. | 1. Metabolism or degradation of the inhibitor by the cells. 2. Cellular compensation mechanisms are activated. | 1. Consider replenishing the media with fresh inhibitor during long incubation periods (e.g., every 48 hours). 2. Analyze earlier time points to capture the primary effect of the inhibitor. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time via Time-Course Western Blot
This protocol outlines a method to determine the optimal incubation time for this compound by monitoring the methylation status of a known PRMT4 substrate, such as histone H3.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not become over-confluent by the final time point.
-
Inhibitor Treatment: After allowing the cells to adhere overnight, treat them with a predetermined concentration of this compound (based on a prior dose-response experiment). Include a vehicle-treated control (e.g., DMSO).
-
Time Points: Harvest cell lysates at various time points (e.g., 6, 12, 24, 48, and 72 hours) after inhibitor addition.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for asymmetrically dimethylated histone H3 at arginine 17 (H3R17me2a), a known mark of PRMT4 activity.
-
Also, probe for total histone H3 as a loading control.
-
Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for H3R17me2a and normalize them to the total histone H3 levels. The optimal incubation time is the point at which you observe a significant and consistent reduction in the H3R17me2a signal compared to the vehicle control.
Data Presentation
Table 1: this compound Inhibitory Potency (IC50)
| PRMT Isoform | IC50 (nM) |
| PRMT4 | 92 |
| PRMT1 | 460 |
| PRMT6 | 436 |
| PRMT8 | 823 |
| PRMT3 | 1386 |
| Data sourced from MedchemExpress and Clinisciences.[1][2] |
Table 2: Example Time-Course Experiment Results (Hypothetical Data)
| Incubation Time (hours) | Normalized H3R17me2a Level (Treated/Control) | Cell Viability (%) |
| 0 | 1.00 | 100 |
| 6 | 0.85 | 98 |
| 12 | 0.62 | 95 |
| 24 | 0.35 | 92 |
| 48 | 0.28 | 85 |
| 72 | 0.25 | 70 |
Visualizations
Caption: PRMT4 signaling pathway and the inhibitory action of this compound.
References
- 1. NB-64-84736-5mg | this compound Clinisciences [clinisciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are PRMT4 activators and how do they work? [synapse.patsnap.com]
- 5. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 6. PRMT4 blocks myeloid differentiation by assembling a methyl-RUNX1-dependent repressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT4 Is a Novel Coactivator of c-Myb-Dependent Transcription in Haematopoietic Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.biomol.com [resources.biomol.com]
Prmt4-IN-2 interference with downstream assay components
Welcome to the technical support center for Prmt4-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as compound 55, is a pan-inhibitor of protein arginine methyltransferases (PRMTs). It is not selective for PRMT4 and inhibits several PRMT isoforms with varying potency. Its primary mechanism of action is likely competitive with the S-adenosylmethionine (SAM) co-substrate, binding to the SAM binding pocket of the enzyme and preventing the transfer of a methyl group to the substrate.
Q2: What are the reported inhibitory concentrations (IC50) of this compound against different PRMTs?
The reported IC50 values for this compound against various PRMT isoforms are summarized in the table below.
| PRMT Isoform | IC50 (nM) |
| PRMT4 | 92 |
| PRMT6 | 436 |
| PRMT1 | 460 |
| PRMT8 | 823 |
| PRMT3 | 1386 |
Q3: What are some common downstream assays used to assess PRMT4 activity?
Common downstream assays to measure PRMT4 activity include:
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): A bead-based immunoassay that measures the methylation of a biotinylated peptide substrate.
-
Chemiluminescent Assays: These assays typically involve an antibody that specifically recognizes the methylated substrate, followed by a secondary antibody conjugated to an enzyme (like Horseradish Peroxidase - HRP) that catalyzes a light-producing reaction.
-
Radiometric Assays: These assays use a radioactive methyl donor (3H-SAM) and measure the incorporation of the radiolabel into the substrate.
-
Western Blotting: This technique can be used in cellular assays to detect the methylation of specific substrates (e.g., histone H3 at arginine 17) using methylation-specific antibodies.
Troubleshooting Guides
Issue 1: Discrepancy in this compound Potency Between Different Assay Formats
Question: I am observing different IC50 values for this compound when I use an AlphaLISA assay versus a chemiluminescent assay. Why is this happening and how can I troubleshoot it?
Answer:
Discrepancies in inhibitor potency across different assay platforms are a common issue. The root cause often lies in the specific components and detection principles of each assay, which can be susceptible to interference from small molecules.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| AlphaLISA Signal Interference | 1. Run a counter-screen: To identify direct interference with the AlphaLISA beads, perform a control experiment with a pre-methylated biotinylated peptide substrate in the absence of PRMT4 enzyme. If this compound still reduces the signal, it is likely interfering with the bead chemistry. 2. Check for light scattering/quenching: Some compounds can absorb light at the excitation (680 nm) or emission (615 nm) wavelengths of the AlphaLISA assay, leading to a false positive result. Analyze the absorbance spectrum of this compound. |
| Chemiluminescent Assay Interference | 1. HRP Inhibition: this compound may directly inhibit the horseradish peroxidase (HRP) enzyme commonly used as a reporter in these assays. Perform a control experiment where you add this compound directly to a reaction containing HRP and its substrate (e.g., luminol) to check for direct inhibition. 2. Interference with Antibody Binding: The inhibitor might interfere with the binding of the primary or secondary antibody to its target. This is less common but can be investigated using alternative detection methods if available. |
| Pan-Assay Interference Compound (PAINS) Behavior | This compound's chemical structure may contain moieties that are known to be "Pan-Assay Interference Compounds" (PAINS). These compounds can produce false positives through various mechanisms, including non-specific binding, aggregation, or redox activity. 1. Analyze the chemical structure: Use online tools or consult with a medicinal chemist to assess if this compound contains known PAINS motifs. 2. Use an orthogonal assay: Confirm the inhibitory activity using a different assay platform, such as a radiometric assay, which is less prone to certain types of interference. |
Issue 2: High Background or False Positives in Cellular Assays
Question: I am using this compound in a cellular assay to look at the downstream effects of PRMT4 inhibition, but I'm seeing unexpected results or high background. What could be the cause?
Answer:
Cellular assays introduce a higher level of complexity, and unexpected results can arise from off-target effects of the inhibitor or its impact on general cell health.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | As a pan-PRMT inhibitor, this compound will affect multiple PRMTs, not just PRMT4. This can lead to a complex cellular phenotype that is not solely due to PRMT4 inhibition. 1. Use a more selective inhibitor: If available, compare the effects of this compound with a more selective PRMT4 inhibitor to dissect the specific contributions of PRMT4. 2. siRNA/shRNA knockdown: Use RNA interference to specifically knockdown PRMT4 and compare the phenotype to that observed with this compound treatment. This can help to confirm that the observed effect is on-target. |
| Cellular Toxicity | At higher concentrations, this compound may induce cytotoxicity, leading to a variety of non-specific downstream effects. 1. Perform a cell viability assay: Determine the concentration range at which this compound is not toxic to your cell line using an assay like MTT or CellTiter-Glo®. Use concentrations below the toxic threshold for your downstream experiments. |
| Inhibitor Solubility and Stability | Poor solubility or degradation of the inhibitor in cell culture media can lead to inconsistent results. 1. Check solubility: Ensure that this compound is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration of the vehicle in your media is low and consistent across all treatments. 2. Assess stability: If possible, verify the stability of the compound in your cell culture media over the time course of your experiment. |
Experimental Protocols
Protocol 1: PRMT4 AlphaLISA® Assay
This protocol is a generalized procedure for a PRMT4 AlphaLISA® assay. Specific component concentrations and incubation times may need to be optimized.
Materials:
-
White 384-well OptiPlate™
-
Recombinant PRMT4 enzyme
-
Biotinylated histone H3 peptide substrate
-
S-adenosylmethionine (SAM)
-
This compound or other inhibitors
-
AlphaLISA® anti-methylated substrate antibody Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA® Buffer
Procedure:
-
Inhibitor and Enzyme Pre-incubation:
-
Add 2 µL of this compound dilutions (in AlphaLISA® Buffer) to the wells. For control wells, add 2 µL of buffer with the same concentration of vehicle (e.g., DMSO).
-
Add 2 µL of diluted PRMT4 enzyme to all wells.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Add 2 µL of a mix of biotinylated histone H3 peptide substrate and SAM to all wells to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 2 µL of AlphaLISA® anti-methylated substrate antibody Acceptor beads to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 12 µL of Streptavidin-coated Donor beads to all wells.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Read Plate:
-
Read the plate on an Alpha-enabled plate reader at an excitation of 680 nm and emission of 615 nm.
-
Protocol 2: PRMT4 Chemiluminescent Assay
This protocol is a generalized procedure for a PRMT4 chemiluminescent assay.
Materials:
-
96-well plate pre-coated with PRMT4 peptide substrate
-
Recombinant PRMT4 enzyme
-
S-adenosylmethionine (SAM)
-
This compound or other inhibitors
-
Primary antibody specific for the methylated substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent HRP substrate
-
Wash Buffer (e.g., TBST)
-
Blocking Buffer (e.g., TBST with 5% BSA)
Procedure:
-
Enzymatic Reaction:
-
Add 20 µL of this compound dilutions to the wells.
-
Add 20 µL of diluted PRMT4 enzyme and 10 µL of SAM to initiate the reaction.
-
Incubate for 1-2 hours at 37°C.
-
Wash the wells three times with Wash Buffer.
-
-
Antibody Incubation:
-
Block the wells with 200 µL of Blocking Buffer for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of diluted primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of chemiluminescent HRP substrate to each well.
-
Immediately read the luminescence on a plate reader.
-
Visualizations
Caption: PRMT4 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected results with this compound in biochemical assays.
Technical Support Center: Normalizing Western Blot Data after Prmt4-IN-2 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Prmt4-IN-2. The focus is on the critical step of normalizing Western blot data to ensure accurate quantification of protein expression changes following treatment with this specific inhibitor of Protein Arginine Methyltransferase 4 (PRMT4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). PRMT4 is a "writer" enzyme that transfers methyl groups to arginine residues on histone and non-histone proteins.[1][2][3] This methylation is a key post-translational modification that plays a crucial role in regulating gene transcription, signal transduction, and DNA repair.[2] this compound likely acts as a competitive inhibitor, binding to the active site of PRMT4 and preventing the binding of its natural substrate, S-adenosylmethionine (SAM), thereby blocking the methylation of PRMT4 target proteins.[2]
Q2: How can I confirm that this compound is active in my cells?
To confirm the activity of this compound, you should perform a Western blot to detect the methylation status of known PRMT4 substrates. A successful treatment will result in a decrease in the methylation of these substrates without significantly altering their total protein levels.
Key PRMT4 Substrates for Verification:
-
Histone H3 (methylated at Arginine 17 or 26): PRMT4 is known to asymmetrically dimethylate histone H3 at arginines 17 (H3R17me2a) and 26 (H3R26me2a), marks associated with active gene transcription.[1][2][4]
-
BAF155: A core subunit of the SWI/SNF chromatin-remodeling complex.[4][5]
-
MED12: A subunit of the Mediator complex, which is involved in transcriptional regulation.[5]
A dose-dependent decrease in the methylation of these targets upon this compound treatment would confirm the inhibitor's efficacy.[5]
Q3: Why is normalization of Western blot data important after this compound treatment?
Normalization is crucial in quantitative Western blotting to correct for unavoidable variations in sample preparation, protein loading, and transfer efficiency between lanes.[6][7] Without proper normalization, it is impossible to determine if observed changes in your protein of interest are due to the biological effect of this compound or simply due to experimental inconsistencies.
Q4: Can I use common housekeeping proteins like GAPDH, β-actin, or β-tubulin for normalization?
While commonly used, the expression of housekeeping proteins can be affected by experimental conditions, including drug treatments.[6][7] PRMT4 is a transcriptional coactivator, and its inhibition could potentially alter the expression of a wide range of genes, including those encoding housekeeping proteins. Therefore, it is essential to validate that the expression of your chosen housekeeping protein remains constant across all your experimental conditions (i.e., different concentrations of this compound and treatment durations).[6][7]
Troubleshooting Guides
Problem 1: No change in the methylation of target proteins after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inactive Inhibitor | Ensure this compound is properly stored and handled. Prepare fresh stock solutions. |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration for your cell type. |
| Insufficient Treatment Time | Conduct a time-course experiment to identify the optimal duration of treatment for observing a significant decrease in substrate methylation. |
| Low PRMT4 expression in your cell line | Confirm the expression of PRMT4 in your cell line of interest by Western blot. |
| Poor Antibody Quality | Use antibodies specific for the methylated form of the substrate that have been validated for Western blotting. |
Problem 2: Inconsistent or variable housekeeping protein levels across samples.
| Possible Cause | Troubleshooting Step |
| This compound affects housekeeping gene expression | The expression of your chosen housekeeping protein may be regulated by a pathway involving PRMT4. You must validate your housekeeping protein (see Experimental Protocols section). |
| Uneven Protein Loading | Ensure accurate protein quantification of your lysates before loading. Use a consistent loading volume for all samples. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. |
| Signal Saturation | The high abundance of housekeeping proteins can lead to signal saturation. Ensure you are working within the linear range of detection for both your target protein and the housekeeping protein. This may require loading less protein or using a more dilute antibody solution for the housekeeping protein.[6] |
Experimental Protocols
Protocol 1: Validating the Efficacy of this compound
-
Cell Culture and Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with a range of this compound concentrations (e.g., 0, 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 24 or 48 hours).
-
Lysate Preparation: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each treatment group onto an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against a methylated PRMT4 substrate (e.g., anti-H3R17me2a) and the corresponding total protein (e.g., anti-Histone H3).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescent signal.
-
-
Data Analysis: Quantify the band intensities for the methylated substrate and the total substrate. Normalize the methylated signal to the total protein signal for each sample. A dose-dependent decrease in the normalized methylated signal indicates effective inhibition by this compound.
Protocol 2: Validating a Housekeeping Protein for Normalization
-
Experimental Setup: Prepare cell lysates from your experimental conditions (e.g., control vs. different concentrations of this compound).
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Probe the membrane with an antibody against your candidate housekeeping protein (e.g., anti-GAPDH, anti-β-actin).
-
-
Data Analysis:
-
Quantify the band intensity for the housekeeping protein in each lane.
-
Calculate the coefficient of variation (CV) for the band intensities across all samples. A low CV indicates stable expression.
-
Visually inspect the blot to ensure there are no obvious trends (e.g., increasing or decreasing expression with increasing this compound concentration).
-
-
Alternative Normalization Strategy: If you cannot find a stable housekeeping protein, consider using a total protein stain (e.g., Ponceau S, Coomassie Blue, or a fluorescent total protein stain) to normalize your data.[7] This method accounts for variations in total protein loaded per lane and is often considered a more reliable normalization strategy.[7]
Data Presentation
Table 1: Example Data for this compound Efficacy Validation
| This compound (µM) | H3R17me2a (Normalized Intensity) | Total Histone H3 (Normalized Intensity) |
| 0 (Control) | 1.00 | 1.00 |
| 0.1 | 0.85 | 1.02 |
| 1 | 0.45 | 0.98 |
| 10 | 0.15 | 1.01 |
| 100 | 0.05 | 0.99 |
Table 2: Example Data for Housekeeping Protein Validation
| This compound (µM) | GAPDH (Raw Intensity) | β-actin (Raw Intensity) |
| 0 (Control) | 15,234 | 25,678 |
| 1 | 14,987 | 26,123 |
| 10 | 15,543 | 18,456 |
| Conclusion | Stable | Unstable |
Visualizations
Caption: Prmt4 signaling and the inhibitory action of this compound.
Caption: A standard workflow for Western blotting experiments.
References
- 1. Targets in Epigenetics: Inhibiting the Methyl Writers of the Histone Code - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 4. PRMT4-Mediated Arginine Methylation Negatively Regulates Retinoblastoma Tumor Suppressor Protein and Promotes E2F-1 Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 6. licorbio.com [licorbio.com]
- 7. licorbio.com [licorbio.com]
Technical Support Center: Prmt4-IN-2 Inhibitor
This guide provides troubleshooting advice and frequently asked questions for researchers using the Prmt4-IN-2 inhibitor. If you are experiencing inactivity or unexpected results with this compound, please review the following information.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected potency?
This compound is a pan-inhibitor of protein arginine methyltransferases (PRMTs). While it is named for PRMT4, it also inhibits other PRMTs with varying potency. It is crucial to consider its activity against multiple PRMTs when interpreting experimental results. The known half-maximal inhibitory concentrations (IC50) are summarized below.
| Target | IC50 (nM) |
| PRMT4 | 92 |
| PRMT6 | 436 |
| PRMT1 | 460 |
| PRMT8 | 823 |
| PRMT3 | 1,386 |
| Data sourced from MedchemExpress.[1] |
Q2: Why is my this compound inhibitor showing no effect in my cellular assay?
Several factors could contribute to a lack of activity in a cellular context. Here are the most common reasons:
-
Inhibitor Integrity and Storage: The compound may have degraded. Ensure it has been stored correctly, protected from light and moisture, and that stock solutions have not undergone excessive freeze-thaw cycles. It is recommended to aliquot stock solutions and store them at -80°C.
-
Suboptimal Concentration: The concentration used may be too low to achieve effective inhibition in your specific cell line. The cellular IC50 can be significantly higher than the biochemical IC50 due to factors like cell permeability and efflux pumps. A dose-response experiment is recommended, typically starting from the biochemical IC50 and extending to the low micromolar range.
-
Assay-Specific Issues: The readout you are using may not be sensitive enough or may not be a direct target of PRMT4 in your cellular model. It is important to use a validated biomarker for PRMT4 activity.
-
Cell Line-Specific Factors: Your cell line may have low PRMT4 expression or activity, or redundant pathways may compensate for PRMT4 inhibition.
-
Poor Cell Permeability: The inhibitor may not be efficiently entering the cells. While many inhibitors are optimized for cell activity, this can be a limiting factor.
Q3: How can I confirm that my inhibitor is active?
If you are observing inactivity in your cellular experiments, it is advisable to first confirm the inhibitor's activity in a controlled, cell-free environment. An in-vitro biochemical assay using purified recombinant PRMT4 enzyme will determine if the compound itself is active. If the inhibitor is active biochemically but not in cells, the issue likely lies with cellular uptake, stability, or the design of your cellular assay.
Q4: What are the best positive and negative controls for my experiment?
-
Positive Control (Cellular): A well-characterized, cell-active PRMT4 inhibitor like TP-064 can be used to confirm that your cellular assay system is working correctly.[2][3] Alternatively, siRNA or shRNA-mediated knockdown of PRMT4 can validate that the observed phenotype is on-target.[2]
-
Negative Control (Compound): Ideally, a structurally similar but inactive analog of this compound should be used. If one is not available, using a vehicle control (e.g., DMSO) at the same final concentration is essential.
-
Positive Control (Biochemical): S-adenosyl-L-homocysteine (SAH), a product of the methylation reaction, is a known inhibitor of methyltransferases and can be used as a positive control in biochemical assays.[4]
Troubleshooting Workflow
If your this compound inhibitor is inactive, follow this workflow to diagnose the problem. The workflow starts with simple checks and progresses to more complex experimental validations.
References
Validation & Comparative
A Head-to-Head Comparison of Prmt4-IN-2 and MS049 for PRMT4 and PRMT6 Inhibition
In the landscape of epigenetic research, the development of potent and selective inhibitors for Protein Arginine Methyltransferases (PRMTs) is a critical endeavor for dissecting their roles in health and disease. This guide provides a detailed comparison of two notable inhibitors, Prmt4-IN-2 and MS049, with a focus on their inhibitory activity against PRMT4 and PRMT6, two key enzymes implicated in transcriptional regulation and various cancers.
Biochemical Inhibitory Potency
A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals distinct profiles for this compound and MS049. MS049 emerges as a highly potent dual inhibitor of PRMT4 and PRMT6 with nanomolar efficacy. In contrast, this compound, while still a potent PRMT4 inhibitor, exhibits significantly less activity against PRMT6 and a broader inhibitory spectrum across other PRMTs, positioning it as a pan-PRMT inhibitor.
| Inhibitor | PRMT4 IC50 (nM) | PRMT6 IC50 (nM) | PRMT1 IC50 (nM) | PRMT3 IC50 (nM) | PRMT8 IC50 (nM) |
| This compound | 92[1] | 436[1] | 460[1] | 1386[1] | 823[1] |
| MS049 | 34[2] | 43[2] | >13,000 | >22,000 | 1,600 |
Selectivity Profile
MS049 demonstrates remarkable selectivity for PRMT4 and PRMT6 over other PRMTs.[2] This specificity makes it a valuable tool for targeted studies of these two enzymes. This compound, with its broader activity profile, may be more suited for studies investigating the effects of inhibiting multiple PRMTs simultaneously.
Experimental Methodologies
The determination of the inhibitory potency of these compounds relies on robust biochemical and cellular assays. Below are detailed protocols for key experiments.
Biochemical PRMT Inhibition Assay (Radioactive Filter-Binding)
This assay quantifies the enzymatic activity of PRMTs by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a peptide substrate.
Materials:
-
Recombinant PRMT enzyme (e.g., PRMT1, PRMT4, PRMT6)
-
Peptide substrate (e.g., Histone H4 peptide)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]methionine)
-
Inhibitor compound (this compound or MS049)
-
Assay Buffer: 50 mM HEPES (pH 8.0), 50 mM NaCl, 1 mM EDTA, 0.5 mM DTT
-
Phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the peptide substrate and the inhibitor at various concentrations in the reaction buffer.
-
Pre-incubate the mixture for 2 minutes at room temperature.
-
Initiate the methyltransferase reaction by adding the PRMT enzyme and [³H]-SAM. The final concentrations are typically 0.02 µM PRMT1, 0.5 µM ³H-SAM, and 1 µM H4 peptide in a total volume of 30 µL.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Spot the reaction mixture onto phosphocellulose filter paper to capture the methylated peptide.
-
Wash the filter paper to remove unreacted [³H]-SAM.
-
Place the filter paper in a scintillation vial with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Western Blot Analysis of Histone Methylation
This method is used to assess the ability of inhibitors to modulate histone methylation in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T, MCF7)
-
Inhibitor compound (this compound or MS049)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for histone modifications (e.g., anti-H3R2me2a, anti-H4R3me2a) and total histone (e.g., anti-Histone H3)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of the inhibitor for a specified time (e.g., 48-72 hours).
-
Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of methylated histones to the total histone levels.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathways of PRMT4 and PRMT6 and a typical workflow for evaluating PRMT inhibitors.
References
A Comparative Guide to the Selectivity of PRMT Inhibitors: GSK3368715 vs. a Selective PRMT4 Inhibitor
For researchers, scientists, and drug development professionals, understanding the selectivity of chemical probes is paramount for accurate biological interrogation and therapeutic development. This guide provides a detailed comparison of the selectivity profiles of GSK3368715, a broad-spectrum Type I protein arginine methyltransferase (PRMT) inhibitor, and TP-064, a potent and selective inhibitor of PRMT4 (also known as CARM1).
This comparison includes quantitative data on their inhibitory activities, detailed experimental methodologies for assessing selectivity, and visualizations of the PRMT4 signaling pathway and a typical inhibitor screening workflow.
Selectivity Profile Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of GSK3368715 and TP-064 against a panel of protein arginine methyltransferases. This data highlights the distinct selectivity profiles of the two compounds.
| Target | GSK3368715 IC50 (nM) | TP-064 IC50 (nM) |
| PRMT1 | 3.1 | >10,000 |
| PRMT3 | 48 | >10,000 |
| PRMT4 (CARM1) | 38 - 1148 | < 10 |
| PRMT5 | >20,408 | >10,000 |
| PRMT6 | 4.7 - 5.7 | 1,300 |
| PRMT7 | >40,000 | >10,000 |
| PRMT8 | 1.7 - 39 | 8,100 |
| PRMT9 | >15,000 | Not Reported |
GSK3368715 demonstrates potent inhibition across multiple Type I PRMTs, including PRMT1, PRMT3, PRMT6, and PRMT8, with varying degrees of potency.[1][2] Its activity against PRMT4 is moderate. In contrast, TP-064 exhibits high potency and selectivity for PRMT4, with significantly weaker activity against other PRMTs.[2] The selectivity of TP-064 for PRMT4 over other PRMTs is reported to be greater than 100-fold.[2]
PRMT4 Signaling Pathway
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), plays a crucial role in various cellular processes through the methylation of histone and non-histone proteins.[3][4][5] This enzymatic activity modulates gene transcription, RNA splicing, and signal transduction.
References
- 1. Discovery of a potent and dual-selective bisubstrate inhibitor for protein arginine methyltransferase 4/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are PRMT4 activators and how do they work? [synapse.patsnap.com]
A Comparative Guide to PRMT4 Inhibitors: Prmt4-IN-2 versus TP-064
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for dissecting the biological functions of protein arginine methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This guide provides a head-to-head comparison of two commercially available PRMT4 inhibitors, Prmt4-IN-2 and TP-064, presenting key experimental data to inform the selection process for specific research applications.
While both compounds demonstrate inhibitory activity against PRMT4, they exhibit distinct selectivity profiles. TP-064 is characterized as a potent and highly selective inhibitor of PRMT4. In contrast, this compound acts as a pan-inhibitor of Type I PRMTs, displaying activity against multiple PRMT family members, including PRMT4.
Performance Data at a Glance
The following tables summarize the reported biochemical potency and cellular activity of this compound and TP-064, offering a clear comparison of their inhibitory profiles.
Table 1: Biochemical Inhibitory Activity (IC50)
| Target | This compound (nM) | TP-064 (nM) | Selectivity Profile |
| PRMT4 | 92[1] | <10[2][3] | TP-064: Highly selective for PRMT4.[3] |
| PRMT1 | 460[1] | >10,000[3] | This compound: Pan-Type I PRMT inhibitor.[1] |
| PRMT3 | 1386[1] | >10,000[3] | |
| PRMT6 | 436[1] | 1300[3] | |
| PRMT8 | 823[1] | 8100[3] | |
| PRMT5 | - | >10,000[3] | |
| Other Methyltransferases | - | >10,000 against 24 other methyltransferases[3] |
Note: A lower IC50 value indicates higher potency.
Table 2: Cellular Inhibitory Activity (IC50)
| Cellular Substrate | This compound | TP-064 (nM) |
| BAF155 Dimethylation | Not Available | 340[3] |
| MED12 Dimethylation | Not Available | 43[3] |
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors are used, the following diagrams illustrate the PRMT4 signaling pathway and a typical experimental workflow for inhibitor characterization.
References
Prmt4-IN-2: A Comparative Guide to Selectivity Against Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of Prmt4-IN-2 and other notable PRMT4 inhibitors against a panel of protein methyltransferases. The data presented herein is essential for researchers designing experiments and interpreting results related to the inhibition of protein arginine methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).
Introduction to PRMT4 Inhibition
PRMT4 is a type I protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, by methylating arginine residues on histone and non-histone proteins.[1] Its involvement in the progression of several cancers has made it an attractive target for therapeutic intervention. The development of potent and selective PRMT4 inhibitors is critical for dissecting its biological functions and for advancing novel cancer therapies. A key challenge in developing such inhibitors is achieving high selectivity over other protein methyltransferases, particularly the closely related members of the PRMT family, to minimize off-target effects.
Comparative Selectivity of PRMT4 Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of Prmt4-IN-1 and other well-characterized PRMT4 inhibitors against a range of protein methyltransferases. Lower IC50 values indicate higher potency.
| Target | Prmt4-IN-1 IC50 (nM) | TP-064 IC50 (nM) | MS049 IC50 (nM) |
| PRMT4 (CARM1) | 3.2 | <10 | 34 |
| PRMT1 | >10,000 | >10,000 | >10,000 |
| PRMT3 | >10,000 | >10,000 | >10,000 |
| PRMT5 | >10,000 | >10,000 | >10,000 |
| PRMT6 | >10,000 | 1,300 | 43 |
| PRMT7 | >10,000 | >10,000 | >10,000 |
| PRMT8 | >10,000 | 8,100 | >10,000 |
| SETD2 | >10,000 | >10,000 | >10,000 |
| G9a (EHMT2) | >10,000 | >10,000 | >10,000 |
| SUV39H1 | >10,000 | >10,000 | >10,000 |
| DNMT1 | >10,000 | >10,000 | >10,000 |
Data compiled from publicly available sources. Note that assay conditions may vary between studies.
As the data indicates, Prmt4-IN-1 demonstrates high selectivity for PRMT4.[2] Similarly, TP-064 is a potent and selective PRMT4 inhibitor, with some activity against the closely related PRMT6 and PRMT8 at higher concentrations.[3] MS049 is a potent dual inhibitor of PRMT4 and PRMT6.[4]
Experimental Protocols
The determination of inhibitor selectivity is paramount in drug discovery. Below are detailed methodologies for common in vitro methyltransferase inhibition assays.
Radiometric Methyltransferase Assay
This assay directly measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the specific methyltransferase, its corresponding substrate (e.g., a histone peptide), and the inhibitor at various concentrations in an appropriate assay buffer.
-
Initiation: Start the reaction by adding [3H]-SAM.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction, typically by adding trichloroacetic acid (TCA) to precipitate the substrate.
-
Detection: The precipitated, radiolabeled substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control, and the IC50 value is determined by fitting the data to a dose-response curve.
Chemiluminescent Methyltransferase Assay
This method utilizes an antibody that specifically recognizes the methylated substrate.
Protocol:
-
Enzymatic Reaction: In a microtiter plate well pre-coated with the substrate, incubate the methyltransferase, SAM, and the test inhibitor.
-
Primary Antibody Incubation: After the enzymatic reaction, add a primary antibody that specifically binds to the methylated substrate.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Signal Generation: Add an HRP substrate that produces a chemiluminescent signal upon reaction with HRP.
-
Detection: Measure the chemiluminescence using a luminometer. The signal intensity is proportional to the amount of methylated substrate.
-
Data Analysis: Calculate IC50 values as described for the radiometric assay.
TR-FRET Methyltransferase Assay
This homogeneous assay format relies on the detection of S-adenosyl-L-homocysteine (SAH), the universal product of all SAM-dependent methyltransferases.
Protocol:
-
Enzymatic Reaction: Perform the methyltransferase reaction with the enzyme, substrate, SAM, and inhibitor in a microplate.
-
Detection Mix Addition: Add a detection mix containing an SAH-binding aptamer or antibody labeled with a donor fluorophore (e.g., terbium) and an SAH tracer labeled with an acceptor fluorophore (e.g., d2).
-
Equilibration: Allow the mixture to equilibrate. In the absence of SAH produced by the enzymatic reaction, the tracer binds to the aptamer/antibody, bringing the donor and acceptor into close proximity and generating a high TR-FRET signal.
-
Competition and Signal Quenching: SAH produced during the enzymatic reaction competes with the tracer for binding to the aptamer/antibody, leading to a decrease in the TR-FRET signal.
-
Detection: Measure the TR-FRET signal at appropriate wavelengths.
-
Data Analysis: The decrease in the TR-FRET signal is proportional to the enzyme activity. Calculate IC50 values from the dose-response curves.
Visualizing PRMT4's Role and Experimental Design
To provide a clearer understanding of PRMT4's biological context and the experimental workflow for inhibitor profiling, the following diagrams are provided.
Caption: PRMT4 in Transcriptional Activation.
Caption: Workflow for Inhibitor Selectivity Profiling.
References
- 1. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of Prmt4-IN-2 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Prmt4-IN-2's performance with alternative inhibitors, supported by experimental data. Detailed methodologies for key validation experiments are presented to facilitate reproducibility and critical evaluation.
Introduction to PRMT4 (CARM1)
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a key enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1][2] As a Type I PRMT, it is responsible for mono- and asymmetric dimethylation of its substrates.[3][4] PRMT4 plays a crucial role in various cellular processes, including transcriptional activation, RNA splicing, and cell cycle regulation.[1][5] Its substrates include histone H3 at arginines 17 and 26 (H3R17, H3R26), as well as non-histone proteins like the transcriptional coactivators p300/CBP and the Mediator complex subunit 12 (MED12).[1][3] Overexpression of PRMT4 has been linked to several cancers, making it a significant target for therapeutic intervention.[1][6]
This compound (also referred to as PRMT4-IN-1) is a potent and selective small molecule inhibitor of PRMT4.[7] Like many PRMT4 inhibitors, it is designed to interfere with the enzyme's catalytic activity, thereby modulating gene expression and other cellular processes regulated by PRMT4.[2] Orthogonal validation is critical to confirm the on-target activity of such inhibitors and to rule out off-target effects or assay artifacts. This involves utilizing distinct experimental approaches to assess the inhibitor's efficacy, from direct biochemical assays to cell-based functional readouts.[6]
Comparative Performance of PRMT4 Inhibitors
The following table summarizes the in vitro potency of this compound and other notable PRMT4 inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, such as substrate and SAM concentrations.
| Inhibitor | PRMT4 IC50 | Selectivity Profile Highlights | Reference |
| This compound (PRMT4-IN-1) | 3.2 nM | Selective for PRMT4. | [7] |
| TP-064 | < 10 nM | >100-fold selective for PRMT4 over other PRMTs, except for PRMT6 (IC50 = 1.3 µM).[1] | [1][8] |
| MS049 | 34 nM | Potent dual inhibitor of PRMT4 and PRMT6 (IC50 = 43 nM).[7] | [7] |
| AH237 | 2.8 nM | Potent and selective inhibitor of PRMT4 and PRMT5 (IC50 = 0.42 nM).[9] | [9][10] |
| Sinefungin | - | Broad-spectrum methyltransferase inhibitor.[5] | [5][11] |
| AMI-5 | - | A known PRMT inhibitor. | [12] |
Orthogonal Validation Experimental Protocols
To ensure the specific and potent activity of a PRMT4 inhibitor like this compound, a series of orthogonal validation experiments are essential. These assays assess direct enzyme inhibition, target engagement in a cellular context, and the functional consequences of target inhibition.
In Vitro Biochemical Potency Assay (AlphaLISA)
This assay quantitatively measures the methylation of a biotinylated histone H3 peptide by PRMT4. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology provides a sensitive, no-wash format for detecting the methylated product.[12]
Protocol:
-
Reagent Preparation:
-
Enzyme Inhibition Reaction:
-
In a 384-well white OptiPlate, add 5 µL of 2X inhibitor solution or Assay Buffer (for control).
-
Add 2.5 µL of 4X PRMT4 enzyme solution.
-
Incubate for 10 minutes at room temperature.[12]
-
Initiate the reaction by adding 2.5 µL of a 4X solution of biotinylated histone H3 peptide and SAM. A typical final concentration for SAM is 2 µM.[12]
-
Incubate for 60 minutes at room temperature.[12]
-
-
Detection:
-
Stop the reaction by adding 5 µL of AlphaLISA Acceptor beads (conjugated to an anti-methyl-arginine antibody) diluted in 1X Epigenetics Buffer 1.[12]
-
Incubate for 60 minutes at room temperature.[12]
-
Add 10 µL of Streptavidin Donor beads diluted in 1X Epigenetics Buffer 1 in subdued light.[12]
-
Incubate for 30 minutes at room temperature in the dark.[12]
-
Read the signal on an EnVision or EnSpire plate reader in Alpha mode.[12]
-
Target Engagement: Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, measures the change in the thermal denaturation temperature of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates that the inhibitor binds to and stabilizes the protein.[6][13]
Protocol:
-
Reaction Setup:
-
Prepare a master mix containing purified recombinant PRMT4 protein (e.g., 1-10 µM) and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer (e.g., 10 mM HEPES, 200 mM NaCl, pH 7.2).[14]
-
Dispense the master mix into a 384-well PCR plate.
-
Add this compound or other compounds at various concentrations (e.g., 2.5 to 20 µM). Include a DMSO control.[13]
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Increase the temperature gradually (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Monitor the fluorescence intensity at each temperature increment.[15]
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein with DMSO from the Tm of the protein with the inhibitor. A positive ΔTm indicates binding and stabilization.
-
Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[6][16]
Protocol:
-
Sample Preparation:
-
Dialyze the purified PRMT4 protein and the inhibitor (this compound) extensively against the same buffer to minimize heats of dilution. A typical buffer is 20 mM Tris-HCl, pH 8.0, 150 mM NaCl.
-
Accurately determine the concentrations of the protein and the inhibitor.
-
Degas all solutions before use.[17]
-
-
ITC Experiment:
-
Fill the sample cell (e.g., 200 µL) with the PRMT4 solution (e.g., 5-50 µM).[17]
-
Fill the injection syringe (e.g., 40 µL) with the inhibitor solution (typically 10-fold higher concentration than the protein).[17][18]
-
Perform a series of small injections (e.g., 2 µL) of the inhibitor into the protein solution while monitoring the heat change.[18]
-
-
Data Analysis:
-
Integrate the heat signal for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
Cellular Target Validation: Western Blot for Substrate Methylation
This assay confirms that the inhibitor is active in a cellular context by measuring the methylation status of a known PRMT4 substrate. MED12 and BAF155 are well-established substrates, and specific antibodies can detect their asymmetrically dimethylated forms (Rme2a).[3]
Protocol:
-
Cell Treatment:
-
Culture a suitable cell line (e.g., HEK293T) to ~70-80% confluency.
-
Treat the cells with varying concentrations of this compound or a control inhibitor for a specified period (e.g., 48 hours).[3]
-
-
Protein Extraction:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the methylated substrate (e.g., anti-MED12-Rme2a or anti-BAF155-Rme2a).
-
Also, probe separate membranes with antibodies against total MED12, total BAF155, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to normalize the methylation signal.[3]
-
Wash the membranes and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for the methylated substrate and the total protein.
-
Normalize the methylated signal to the total protein signal and then to the loading control.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the PRMT4 signaling pathway, the orthogonal validation workflow, and the logical framework for comparing PRMT4 inhibitors.
Caption: PRMT4 signaling pathway and point of inhibition.
References
- 1. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The application of differential scanning fluorimetry in exploring bisubstrate binding to protein arginine N-methyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure, Function, and Activity of Small Molecule and Peptide Inhibitors of Protein Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a potent and dual-selective bisubstrate inhibitor for protein arginine methyltransferase 4/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sinefungin Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prod-shared-star-protocols.s3.amazonaws.com [prod-shared-star-protocols.s3.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. Isothermal Titration Calorimetry (ITC) [protocols.io]
Comparing the efficacy of Prmt4-IN-2 with other pan-PRMT inhibitors
In the landscape of epigenetic research, the targeted inhibition of protein arginine methyltransferases (PRMTs) has emerged as a promising therapeutic strategy for a variety of diseases, including cancer. This guide provides a detailed comparison of Prmt4-IN-2, a notable PRMT inhibitor, against other pan-PRMT inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative efficacies. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate an objective assessment.
Biochemical Efficacy: A Head-to-Head Comparison
The inhibitory activity of this compound and other pan-PRMT inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50) against a panel of PRMT enzymes. The data presented below has been compiled from various sources to provide a comparative overview. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Inhibitor | PRMT1 (nM) | PRMT3 (nM) | PRMT4 (nM) | PRMT5 (nM) | PRMT6 (nM) | PRMT7 (nM) | PRMT8 (nM) | PRMT9 (nM) |
| This compound | 460 | 1386 | 92 | - | 436 | - | 823 | - |
| MS023 [1][2][3] | 30 | 119 | 83 | >10000 | 4 | - | 5 | - |
| II757 [4][5] | 16 | 133 | 5.05 | 18.2 | 30.5 | 555 | 28.6 | 118 |
| GSK3368715 [6] | 3.1 | 48 | 1148 | - | 5.7 | - | 1.7 | - |
Data Interpretation:
-
This compound demonstrates notable potency against PRMT4 with an IC50 of 92 nM. It also exhibits inhibitory activity against other Type I PRMTs, including PRMT1, PRMT3, PRMT6, and PRMT8, positioning it as a pan-inhibitor with a preference for PRMT4.
-
MS023 is a potent inhibitor of Type I PRMTs, showing low nanomolar efficacy against PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2][3] It is highly selective over Type II (PRMT5, PRMT9) and Type III (PRMT7) PRMTs.[7]
-
II757 is a potent pan-PRMT inhibitor, exhibiting the highest potency for PRMT4 with an IC50 of 5.05 nM.[4] It demonstrates broad activity across eight tested PRMTs.[4][5]
-
GSK3368715 is another potent Type I PRMT inhibitor with strong activity against PRMT1, PRMT6, and PRMT8.[6] Its activity against PRMT4 is comparatively lower.[6]
Experimental Protocols
The determination of inhibitor efficacy relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays commonly employed in the characterization of PRMT inhibitors.
Biochemical Assays for IC50 Determination
1. Radioisotope-Based Filter Assay:
This traditional and sensitive method measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a substrate.
-
Reaction Mixture: Prepare a reaction mixture containing the specific PRMT enzyme, a suitable substrate (e.g., histone H3 for PRMT4, histone H4 for PRMT1), and varying concentrations of the inhibitor in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20 mM KCl, 10 mM MgCl₂, 1 mM β-mercaptoethanol, 100 mM sucrose).[8]
-
Initiation: Start the reaction by adding ³H-SAM.[8]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).[8]
-
Termination: Stop the reaction by adding a solution like 2x SDS sample buffer.[8]
-
Detection: Spot the reaction mixture onto a filter paper (e.g., P81 phosphocellulose paper), wash to remove unincorporated ³H-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
This bead-based immunoassay offers a non-radioactive, high-throughput alternative for measuring enzyme activity.
-
Reaction Setup: In a 384-well plate, incubate the PRMT enzyme with a biotinylated peptide substrate (e.g., biotinylated histone H3 (21-44) for PRMT4) and S-adenosylmethionine (SAM) in the presence of varying inhibitor concentrations.[9][10]
-
Detection: Stop the enzymatic reaction and add AlphaLISA Acceptor beads conjugated to an antibody specific for the methylated substrate and Streptavidin-coated Donor beads.[9][10]
-
Signal Generation: Upon illumination at 680 nm, the Donor beads generate singlet oxygen, which diffuses to a nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. The intensity of the signal is proportional to the amount of methylated substrate.[10]
-
Data Analysis: Determine IC50 values by plotting the AlphaLISA signal against the inhibitor concentration.
Cellular Assays
1. Western Blotting for Histone Methylation:
This technique is used to assess the ability of an inhibitor to modulate histone methylation within a cellular context.
-
Cell Treatment: Culture cells (e.g., MCF7, HEK293) and treat them with varying concentrations of the PRMT inhibitor for a specified duration (e.g., 24-48 hours).
-
Histone Extraction: Isolate histones from the treated cells using acid extraction or a commercial kit.
-
Gel Electrophoresis and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting: Probe the membrane with primary antibodies specific for the methylation mark of interest (e.g., anti-H3R17me2a for PRMT4 activity) and a loading control (e.g., anti-histone H3).
-
Detection: Use a labeled secondary antibody and a suitable detection reagent to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the dose-dependent effect of the inhibitor on cellular histone methylation.
2. Cell Viability Assays (e.g., MTT, CellTiter-Glo):
These assays evaluate the impact of PRMT inhibitors on the proliferation and viability of cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations for a defined period (e.g., 72 hours).
-
MTT Assay: Add MTT reagent to the wells, which is converted to formazan crystals by metabolically active cells. Solubilize the crystals and measure the absorbance at a specific wavelength.[12]
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability through a luminescent signal.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: PRMT4 activates the AKT/mTOR signaling pathway.
Caption: Workflow for a biochemical PRMT inhibitor assay.
Caption: Workflow for cellular assays of PRMT inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. A Pan-Inhibitor for Protein Arginine Methyltransferase Family Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Pan-Inhibitor for Protein Arginine Methyltransferase Family Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epigentek.com [epigentek.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Prmt4-IN-2: A Comparative Analysis of Cross-reactivity with Arginine-Binding Proteins
In the landscape of epigenetic drug discovery, the development of highly selective inhibitors is paramount to ensure targeted therapeutic effects while minimizing off-target toxicities. Prmt4-IN-2 is a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This guide provides a comprehensive comparison of the cross-reactivity profile of a representative selective PRMT4 inhibitor, TP-064, which serves as a surrogate for this compound, against a panel of other arginine-binding proteins, primarily other PRMT family members. The information presented herein is intended for researchers, scientists, and drug development professionals.
Selectivity Profile of a Representative PRMT4 Inhibitor (TP-064)
The inhibitory activity of TP-064 was assessed against a panel of Protein Arginine Methyltransferases (PRMTs) and other methyltransferases to determine its selectivity profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of cross-reactivity.
| Target Enzyme | IC50 (µM) | Fold Selectivity vs. PRMT4 (IC50 < 0.01 µM) |
| PRMT4 | < 0.01 | - |
| PRMT1 | > 10 | > 1000 |
| PRMT2 | > 10 | > 1000 |
| PRMT3 | > 10 | > 1000 |
| PRMT5 | > 10 | > 1000 |
| PRMT6 | 1.3 ± 0.4 | ~130 |
| PRMT7 | > 10 | > 1000 |
| PRMT8 | 8.1 ± 0.6 | ~810 |
| PRMT9 | > 10 | > 1000 |
| Other Methyltransferases (Panel of 24) | > 10 | > 1000 |
Data is based on published results for TP-064, a highly selective PRMT4 inhibitor.
As the data indicates, the representative PRMT4 inhibitor demonstrates high selectivity for PRMT4 over other PRMTs.[1] Notably, it displays a greater than 100-fold selectivity for PRMT4 over all other PRMTs tested, with the exception of PRMT6, which is the most structurally related to PRMT4.[1] Even against PRMT6, a significant selectivity window is maintained.[1] Furthermore, the inhibitor showed no significant activity against a broad panel of 24 other protein lysine and DNA methyltransferases.[1]
Experimental Protocols
The determination of the selectivity profile of PRMT inhibitors involves rigorous biochemical and biophysical assays. The following are detailed methodologies for key experiments.
Radiometric Methyltransferase Assay
This biochemical assay is a gold standard for quantifying the in vitro activity of methyltransferases.[1] It directly measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate.
Principle: The assay relies on the use of [3H]-SAM as the methyl donor. In the presence of the PRMT enzyme and its substrate (e.g., a histone peptide), the radioactive methyl group is transferred to the substrate. The reaction is then stopped, and the radiolabeled substrate is separated from the unreacted [3H]-SAM, typically by spotting the reaction mixture onto phosphocellulose filter paper which binds the peptide substrate. After washing away the unincorporated [3H]-SAM, the radioactivity retained on the filter paper is quantified using a scintillation counter. The amount of radioactivity is directly proportional to the enzyme's activity. To determine the IC50 value of an inhibitor, the assay is performed with varying concentrations of the compound, and the percentage of inhibition is calculated relative to a control reaction without the inhibitor.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT). To this, add the specific PRMT enzyme, the peptide substrate (e.g., Histone H3 peptide), and the test inhibitor at various concentrations.
-
Initiation of Reaction: Initiate the methyltransferase reaction by adding a mixture of unlabeled SAM and [3H]-SAM.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a stopping buffer, often containing a high concentration of unlabeled SAM or a denaturing agent.
-
Separation: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Washing: Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove any unreacted [3H]-SAM.
-
Quantification: Place the dried filter paper in a scintillation vial with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Principle: ITC measures the heat released or absorbed when a ligand (the inhibitor) is titrated into a solution containing a macromolecule (the PRMT enzyme). The instrument consists of a reference cell and a sample cell. The sample cell contains the protein solution, and the ligand solution is loaded into a syringe. Small aliquots of the ligand are injected into the sample cell, and the heat change upon binding is measured by a sensitive calorimeter. The resulting data is a series of heat pulses, the area of which is proportional to the heat of interaction for each injection.
Protocol:
-
Sample Preparation: Dialyze the purified PRMT enzyme and the inhibitor into the same buffer to minimize heat of dilution effects. A typical buffer would be 20 mM HEPES pH 7.5, 150 mM NaCl.
-
Instrument Setup: Thoroughly clean the sample cell and the injection syringe. Load the protein solution into the sample cell and the inhibitor solution into the syringe.
-
Titration: Perform a series of small, sequential injections of the inhibitor into the protein solution while stirring to ensure rapid mixing.
-
Data Acquisition: The instrument records the heat change after each injection.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: PRMT4 signaling pathway and its inhibition.
Caption: Workflow for PRMT inhibitor selectivity profiling.
References
Comparative Analysis of Biochemical and Cellular Potency of PRMT4 Inhibitors
A detailed guide for researchers and drug development professionals on the comparative efficacy of various Protein Arginine Methyltransferase 4 (PRMT4) inhibitors. This guide provides a summary of their biochemical and cellular potencies, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1][2] This post-translational modification plays a vital role in various cellular processes, including transcriptional regulation, RNA processing, and DNA damage response.[3] Dysregulation of PRMT4 activity has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.[3] A variety of small molecule inhibitors have been developed to target PRMT4, each with distinct biochemical and cellular potencies.
While the specific compound "Prmt4-IN-2" did not yield public data in our search, this guide provides a comparative analysis of several other well-characterized PRMT4 inhibitors, offering a valuable resource for researchers in the field.
Biochemical Potency of PRMT4 Inhibitors
The biochemical potency of an inhibitor is a measure of its ability to directly inhibit the enzymatic activity of its target protein in a controlled, in vitro setting. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | PRMT4 IC50 (nM) | Other Type I PRMTs IC50 (nM) | Notes |
| MS049 | 34 ± 10 | PRMT6: 43 ± 7 | A potent and selective dual inhibitor of PRMT4 and PRMT6.[4] |
| MS023 | 83 ± 10 | PRMT1: 30 ± 9, PRMT3: 119 ± 14, PRMT6: 4 ± 0.5, PRMT8: 5 ± 0.1 | A potent inhibitor of multiple type I PRMTs.[1] |
| AH237 | 2.8 ± 0.17 | PRMT5: 0.42 ± 0.13, PRMT1: 5900 ± 2300, PRMT7: 831 ± 93 | A highly potent and selective bisubstrate inhibitor for PRMT4 and PRMT5.[5] |
| AMI-1 | 74,000 | Pan-PRMT inhibitor (PRMT1, 3, 5, 6) | The first discovered PRMT inhibitor with relatively low potency.[2] |
| TP-064 | Data not available in provided search results | Selective for PRMT4 | Used as a chemical probe to validate PRMT4 cellular assays.[6] |
| EZM2302 | Data not available in provided search results | Selective for PRMT4 | Used as a warhead for the PROTAC degrader C199.[7] |
Cellular Potency of PRMT4 Inhibitors
Cellular potency measures an inhibitor's effectiveness within a living cell, reflecting its ability to cross the cell membrane, engage the target protein, and elicit a biological response. This is often assessed by measuring the inhibition of a specific cellular event or by quantifying the degradation of the target protein in the case of PROTACs (Proteolysis Targeting Chimeras).
| Compound | Cellular Activity | Assay | Cell Line |
| MS049 | Active in cellular assays | Not specified | Not specified |
| MS023 | Cell-active inhibitor | Not specified | Not specified |
| TP-064 | Dose-dependent decrease of MED12 and BAF155 asymmetric dimethylation | Western Blot | HEK293T |
| C199 (PROTAC) | DC50 = 106 nM (Dmax = 93.1%) | Cellular degradation of PRMT4 | Not specified |
Experimental Protocols
Biochemical IC50 Determination (General Protocol)
A common method for determining the biochemical potency of PRMT4 inhibitors is a radiometric assay using a tritiated methyl donor, S-adenosyl-L-methionine ([3H]-SAM).
-
Enzyme and Substrate Preparation: Recombinant human PRMT4 enzyme and a suitable methyl-accepting substrate (e.g., a histone H3 peptide) are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The PRMT4 enzyme is pre-incubated with varying concentrations of the inhibitor compound for a defined period.
-
Reaction Initiation: The methylation reaction is initiated by the addition of the substrate and [3H]-SAM.
-
Reaction Quenching: After a specific incubation time, the reaction is stopped, typically by the addition of trichloroacetic acid.
-
Detection: The radiolabeled, methylated substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
Cellular Western Blot Assay for PRMT4 Activity
This assay measures the methylation of known PRMT4 substrates within cells to assess the inhibitor's cellular efficacy.
-
Cell Culture and Treatment: A suitable cell line (e.g., HEK293T) is cultured and treated with varying concentrations of the PRMT4 inhibitor for a specific duration (e.g., 48 hours).[6]
-
Cell Lysis: The cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the asymmetrically dimethylated form of a known PRMT4 substrate (e.g., MED12 or BAF155).[6] A primary antibody against the total protein of the substrate is used as a loading control.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the bands corresponding to the methylated substrate is quantified and normalized to the total substrate protein levels. These values are then used to determine the dose-dependent effect of the inhibitor.[6]
Visualizing PRMT4's Role and Inhibition
PRMT4 Signaling Pathway
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and biochemical evaluation of bisubstrate inhibitors of protein arginine N-methyltransferases PRMT1 and CARM1 (PRMT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a potent and dual-selective bisubstrate inhibitor for protein arginine methyltransferase 4/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 7. Development of a Selective and Potent PRMT4 PROTAC Degrader with Efficacy against Multiple Myeloma in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Prmt4-IN-1 and Other Type I PRMT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The field of epigenetics has identified Protein Arginine Methyltransferases (PRMTs) as critical regulators of cellular processes, making them attractive targets for therapeutic intervention in various diseases, including cancer. Type I PRMTs, which catalyze the formation of asymmetric dimethylarginine, are of particular interest. This guide provides a detailed head-to-head comparison of Prmt4-IN-1 with other notable Type I PRMT inhibitors, MS023 and GSK3368715, supported by experimental data to inform research and drug development decisions.
Biochemical Potency Comparison
The inhibitory activity of Prmt4-IN-1, MS023, and GSK3368715 against a panel of Type I PRMTs was determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a quantitative comparison of their potency and selectivity.
| Inhibitor | PRMT1 IC50 (nM) | PRMT3 IC50 (nM) | PRMT4 (CARM1) IC50 (nM) | PRMT6 IC50 (nM) | PRMT8 IC50 (nM) |
| Prmt4-IN-1 | >10,000 | >10,000 | 3.2[1] | >10,000 | >10,000 |
| MS023 | 30[2][3][4] | 119[2][3][4] | 83[2][3][4] | 4[2][3][4] | 5[2][3][4] |
| GSK3368715 | 3.1[1][5] | 48[1][5] | 1148[1][5] | 5.7[1][5] | 1.7[1][5] |
Key Observations:
-
Prmt4-IN-1 demonstrates high selectivity for PRMT4, with an IC50 value in the low nanomolar range and minimal activity against other Type I PRMTs tested.
-
MS023 is a potent pan-Type I PRMT inhibitor, showing strong inhibition against PRMT1, PRMT6, and PRMT8, with moderate activity against PRMT3 and PRMT4.[2][3][4]
-
GSK3368715 is a potent inhibitor of PRMT1, PRMT6, and PRMT8, with moderate activity against PRMT3, but is significantly less potent against PRMT4.[1][5]
Cellular Activity Comparison
The efficacy of these inhibitors was further evaluated in cellular assays to determine their ability to inhibit PRMT activity within a biological context.
| Inhibitor | Cell Line | Assay | Cellular IC50 (nM) |
| MS023 | MCF7 | H4R3me2a reduction | 9[4][6] |
| MS023 | HEK293 | H3R2me2a reduction | 56[4][6] |
PRMT4 Signaling Pathway
PRMT4 (CARM1) plays a crucial role in transcriptional regulation by methylating histone and non-histone proteins. The following diagram illustrates a simplified signaling pathway involving PRMT4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MS023, PRMT Inhibitor - CD BioSciences [celluars.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Prmt4-IN-2 Specificity Profiling: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to ensuring accurate experimental results and predicting potential off-target effects. This guide provides a comparative overview of the specificity profiling of Prmt4-IN-2, a potent inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).
Due to the limited publicly available kinase screening data for a compound specifically named "this compound," this guide will utilize data from a well-characterized and highly selective PRMT4 inhibitor, TP-064 , as a representative example for comparative analysis. We will also include data for another known PRMT4 inhibitor, EZM2302 , where available, to provide a broader context of PRMT4 inhibitor selectivity. This approach allows for a detailed examination of the methodologies and data interpretation involved in specificity profiling.
Executive Summary
PRMT4 is a critical enzyme involved in transcriptional regulation and has been implicated in various diseases, including cancer.[1][2] Small molecule inhibitors of PRMT4 are valuable tools for studying its biological function and for therapeutic development. A key aspect of characterizing these inhibitors is determining their selectivity, not only against other protein methyltransferases (PMTs) but also across the broader human kinome. This guide presents selectivity data for representative PRMT4 inhibitors against a panel of other methyltransferases and provides a comprehensive, generalized protocol for conducting a kinase panel screen.
Comparison of PRMT4 Inhibitor Selectivity
The following tables summarize the inhibitory activity of the representative PRMT4 inhibitor, TP-064, and the comparator, EZM2302, against a panel of protein methyltransferases. This data is crucial for assessing on-target potency and off-target activity within the methyltransferase family.
Table 1: Selectivity Profile of TP-064 Against Protein Methyltransferases
| Target | IC50 (µM) | Fold Selectivity vs. PRMT4 |
| PRMT4 | < 0.01 | - |
| PRMT1 | > 10 | > 1000 |
| PRMT3 | > 10 | > 1000 |
| PRMT5 | > 10 | > 1000 |
| PRMT6 | 1.3 ± 0.4 | ~130 |
| PRMT7 | > 10 | > 1000 |
| PRMT8 | 8.1 ± 0.6 | ~810 |
| SETD2 | > 10 | > 1000 |
| EZH2 | > 10 | > 1000 |
| SUV39H2 | > 10 | > 1000 |
| DNMT1 | > 10 | > 1000 |
Data sourced from Nakayama et al., 2018.[3]
Table 2: Selectivity Profile of EZM2302 Against Protein Methyltransferases
| Target | IC50 (nM) |
| PRMT4 (CARM1) | 6 |
| PRMT1 | > 10,000 |
| PRMT3 | > 10,000 |
| PRMT5 | > 10,000 |
| PRMT6 | 4,800 |
| PRMT7 | > 10,000 |
| PRMT8 | > 10,000 |
| PRMT9 | > 10,000 |
Data sourced from Drew et al., 2017.
Kinase Panel Specificity Profiling (Hypothetical)
While specific kinase panel data for this compound or our representative inhibitor TP-064 is not publicly available, a typical kinase screen is essential for comprehensive specificity profiling. The following table provides a template for presenting such data, which is critical for identifying potential off-target kinase interactions that could lead to unforeseen biological effects or toxicities.
Table 3: Hypothetical Kinase Selectivity Profile of a PRMT4 Inhibitor (e.g., at 1 µM)
| Kinase Family | Kinase | % Inhibition at 1 µM |
| TK | ABL1 | < 10% |
| TK | SRC | < 10% |
| TK | VEGFR2 | 15% |
| TKL | RAF1 | < 10% |
| STE | MAP2K1 (MEK1) | < 10% |
| CMGC | CDK2 | < 10% |
| AGC | AKT1 | < 10% |
| CAMK | CAMK1 | < 10% |
| Other | PLK1 | 25% |
Experimental Protocols
Detailed and standardized protocols are the foundation of reproducible scientific research. Below is a generalized protocol for conducting a kinase panel screening assay, a critical step in evaluating the specificity of any small molecule inhibitor.
Kinase Panel Screening Protocol (Radiometric Assay)
This protocol outlines a common method for assessing the inhibitory activity of a compound against a panel of kinases using a radiometric assay format.
1. Reagents and Materials:
-
Kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Corporation Kinase HotSpot℠)
-
Test compound (e.g., this compound) dissolved in DMSO
-
[γ-³³P]ATP
-
Kinase-specific substrates (peptides or proteins)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
ATP solution
-
Stop solution (e.g., phosphoric acid)
-
Filter plates or phosphocellulose paper
-
Scintillation counter and scintillation fluid
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration for a primary screen is 10 µM.
-
Reaction Setup:
-
In a microplate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the test compound at the desired concentration.
-
Add the kinase-specific substrate.
-
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Separation of Phosphorylated Substrate:
-
Spot the reaction mixture onto filter plates or phosphocellulose paper.
-
Wash the filters extensively to remove unincorporated [γ-³³P]ATP.
-
-
Detection:
-
Dry the filters and add scintillation fluid.
-
Measure the amount of incorporated ³³P using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to a DMSO control.
-
Percentage of Inhibition = 100 - [((counts with inhibitor - background counts) / (counts with DMSO - background counts)) * 100]
-
For dose-response curves, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal curve to determine the IC50 value.
-
Visualizing Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to depict the PRMT4 signaling pathway and the experimental workflow for kinase specificity profiling.
Caption: Simplified PRMT4 signaling pathway in the nucleus.
Caption: General workflow for kinase specificity profiling.
References
Confirming Prmt4-IN-2 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Prmt4-IN-2 with other commercially available PRMT4 inhibitors, focusing on the confirmation of target engagement in a cellular context. We present supporting experimental data, detailed protocols for key experiments, and visualizations of relevant pathways and workflows to aid in the selection of the most appropriate tool compound for your research needs.
Introduction to PRMT4 and its Inhibition
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of various cellular processes, including transcriptional activation, RNA splicing, and DNA repair.[1] Dysregulation of PRMT4 activity has been implicated in several diseases, most notably in cancer, making it an attractive target for therapeutic intervention.
This compound is a potent inhibitor of PRMT4. However, it also demonstrates significant activity against other Type I PRMTs, classifying it as a pan-Type I PRMT inhibitor. Understanding its cellular activity and target engagement is crucial for the accurate interpretation of experimental results. This guide compares this compound with two other well-characterized PRMT4 inhibitors: TP-064, a highly selective PRMT4 inhibitor, and MS049, a dual inhibitor of PRMT4 and PRMT6.
Comparative Analysis of PRMT4 Inhibitors
The following table summarizes the biochemical and cellular potencies of this compound and its alternatives. This data is essential for selecting the appropriate inhibitor and concentration for your cellular experiments.
| Compound | Type | Target(s) | Biochemical IC50 (PRMT4) | Cellular IC50 (Target Methylation) | Key Cellular Substrates for Target Engagement |
| This compound | Pan-Type I PRMT Inhibitor | PRMT4, PRMT1, PRMT3, PRMT6, PRMT8 | 92 nM | Not Reported (See Note 1) | MED12, BAF155, H4R3 |
| TP-064 | Selective PRMT4 Inhibitor | PRMT4 | < 10 nM | 43 nM (MED12), 340 nM (BAF155) | MED12, BAF155 |
| MS049 | Dual PRMT4/PRMT6 Inhibitor | PRMT4, PRMT6 | 34 nM (PRMT4), 43 nM (PRMT6) | 1.4 µM (MED12) | MED12, H3R2 |
| MS023 | Pan-Type I PRMT Inhibitor | PRMT1, PRMT3, PRMT4, PRMT6, PRMT8 | 83 nM | 56 nM (H3R2me2a in HEK293) | H4R3, H3R2 |
Note 1: The cellular IC50 for this compound has not been publicly reported. However, as a pan-Type I PRMT inhibitor with a similar biochemical profile to MS023, a comparable cellular potency in the nanomolar range can be anticipated.[1][2][3][4][5] It is crucial to experimentally determine the optimal concentration for target engagement in your specific cell line and assay.
Experimental Workflow for Confirming Target Engagement
The following diagram illustrates a typical workflow for confirming the cellular target engagement of a PRMT4 inhibitor.
Detailed Experimental Protocol: Western Blot for MED12/BAF155 Methylation
This protocol provides a detailed methodology for assessing the methylation status of endogenous PRMT4 substrates, MED12 and BAF155, in cells treated with a PRMT4 inhibitor.
1. Cell Culture and Treatment:
-
Seed HEK293T or MCF7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
The following day, treat the cells with a dose-response of the PRMT4 inhibitor (e.g., this compound, TP-064, or MS049) or DMSO as a vehicle control. A typical concentration range to start with is 1 nM to 10 µM.
-
Incubate the cells for 48 to 72 hours. The optimal incubation time may vary depending on the cell line and the turnover rate of the methylation mark.
2. Cell Lysis and Protein Quantification:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use antibodies specific for the asymmetrically dimethylated forms of MED12 or BAF155, and antibodies for the total levels of these proteins as a loading control.
-
The following day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
4. Data Analysis:
-
Quantify the band intensities for the methylated substrate and the total substrate using image analysis software.
-
Normalize the intensity of the methylated substrate band to the corresponding total substrate band for each sample.
-
Plot the normalized methylation levels against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
PRMT4 Signaling Pathway
The diagram below illustrates the central role of PRMT4 in transcriptional regulation.
Conclusion
Confirming target engagement is a critical step in the validation of small molecule inhibitors. This guide provides a framework for comparing this compound with other available PRMT4 inhibitors and for designing and executing experiments to confirm its activity in a cellular context. While this compound is a potent pan-Type I PRMT inhibitor, researchers should consider the use of more selective inhibitors like TP-064 to dissect the specific roles of PRMT4. The provided protocols and diagrams serve as a starting point for these investigations, and optimization for specific experimental systems is encouraged.
References
A Comparative Guide to Cellular Target Engagement Assays for the PRMT4 Inhibitor, Prmt4-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for verifying the target engagement of Prmt4-IN-2, a selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4). As specific CETSA data for "this compound" is not publicly available, this guide will utilize data from a well-characterized and selective PRMT4 inhibitor, TP-064 , as a surrogate to illustrate the principles and comparative performance of these assays.
Executive Summary
Confirming that a compound binds to its intended target within a cellular context is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures the interaction between a drug and its protein target in intact cells. This guide compares CETSA to established biochemical and cellular assays for PRMT4, providing researchers with the necessary information to select the most appropriate method for their studies. We present quantitative data, detailed experimental protocols, and visual workflows to facilitate a clear understanding of each technique.
Data Presentation: Quantitative Comparison of Target Engagement Assays
The following table summarizes the performance of different assays in characterizing the interaction of the PRMT4 inhibitor TP-064 with its target.
| Assay Type | Method | Parameter Measured | TP-064 Potency | Throughput | Cellular Context |
| Biophysical | Cellular Thermal Shift Assay (CETSA) / Differential Static Light Scattering (DSLS) * | Target Stabilization (ΔTagg) | ΔTagg ≈ 6°C at 80 µM[1] | Low to Medium | Intact Cells |
| Biochemical | In vitro Methyltransferase Assay | Enzymatic Inhibition (IC50) | < 10 nM[1][2] | High | Acellular |
| Cellular | Western Blot (Substrate Methylation) | Inhibition of MED12 Dimethylation (IC50) | 43 ± 10 nM[2] | Low | Intact Cells |
| Cellular | Western Blot (Substrate Methylation) | Inhibition of BAF155 Dimethylation (IC50) | 340 ± 30 nM[2] | Low | Intact Cells |
*Differential Static Light Scattering (DSLS) measures ligand-induced changes in protein aggregation temperature (Tagg), which is analogous to the principle of CETSA.[1]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding increases the thermal stability of a target protein.[3] This increased stability is detected by quantifying the amount of soluble protein remaining after heat treatment.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T or a relevant cancer cell line) to 70-80% confluency. Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating: After incubation, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C.[4]
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of soluble PRMT4 is then quantified by a standard protein detection method, typically Western blotting, using a specific anti-PRMT4 antibody.
-
Data Analysis: Plot the amount of soluble PRMT4 as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Isothermal dose-response curves can also be generated by heating cells at a single, optimized temperature with varying compound concentrations.[3]
Alternative Assay: Cellular Substrate Methylation (Western Blot)
This assay indirectly measures the target engagement of this compound by quantifying the methylation of a known downstream substrate of PRMT4, such as MED12 or BAF155.[2][5]
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) and treat with a dose-response range of this compound for an extended period (e.g., 48-72 hours) to allow for changes in substrate methylation levels.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the asymmetrically dimethylated form of the substrate (e.g., anti-MED12-Rme2a). Also, probe for the total level of the substrate protein and a loading control (e.g., GAPDH or β-actin) on the same or a parallel blot.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities and normalize the methylated substrate signal to the total substrate and/or loading control. Plot the normalized signal against the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Simplified PRMT4 signaling pathway in transcription.
Comparison and Recommendations
-
CETSA offers the most direct evidence of target engagement in a cellular environment by physically detecting the drug-protein interaction.[3] It is invaluable for confirming that a compound reaches and binds to its intracellular target. The main drawbacks are its relatively low throughput and the requirement for a specific antibody that works well in detecting the soluble protein fraction.
-
Biochemical assays are excellent for high-throughput screening and determining the intrinsic inhibitory activity of a compound (IC50) in a purified system.[6] However, these assays do not account for cell permeability, off-target effects, or the influence of other cellular components on compound binding.
-
Cellular substrate methylation assays provide a functional readout of target inhibition within the cell.[2] They confirm that the compound not only enters the cell and binds to PRMT4 but also inhibits its enzymatic activity. These assays are crucial for correlating target engagement with a downstream cellular effect. However, they are indirect measures of binding and can be influenced by other pathways that may affect substrate methylation.
For a comprehensive understanding of this compound's activity, a multi-assay approach is recommended. CETSA is the gold standard for confirming direct target binding in cells. Its findings should be complemented with biochemical assays to understand the compound's intrinsic potency and with cellular substrate methylation assays to link target engagement to a functional cellular outcome. This integrated approach provides a robust validation of a compound's mechanism of action, which is essential for advancing drug discovery programs.
References
- 1. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CETSA-based target engagement of taxanes as biomarkers for efficacy and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Affinity of PRMT4 Inhibitors: A Comparative Guide to Isothermal Titration Calorimetry
For researchers, scientists, and drug development professionals, understanding the binding affinity of small molecule inhibitors to their protein targets is a cornerstone of modern therapeutic design. This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) for determining the binding affinity of inhibitors to Protein Arginine Methyltransferase 4 (PRMT4), a key enzyme implicated in various diseases, including cancer. We will use the well-characterized dual PRMT4/PRMT6 inhibitor, MS049, as a case study to illustrate the principles and compare ITC with alternative biophysical techniques.
Introduction to PRMT4 and the Inhibitor MS049
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), plays a crucial role in transcriptional regulation by methylating histone and non-histone proteins.[1] Its dysregulation is linked to several cancers, making it an attractive target for therapeutic intervention.[1] MS049 is a potent, selective, and cell-active dual inhibitor of PRMT4 and PRMT6.[1][2] Its binding affinity has been characterized using multiple techniques, providing a solid foundation for a comparative analysis of these methods.
Isothermal Titration Calorimetry (ITC) for PRMT4-Inhibitor Binding
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Quantitative Data for MS049 Binding to PRMT4
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 100 nM | [1] |
| Stoichiometry (n) | 2 (n=2) | [1] |
Detailed Experimental Protocol for ITC
The following protocol is a generalized procedure for determining the binding affinity of a small molecule inhibitor, such as MS049, to PRMT4 using ITC.
1. Protein and Ligand Preparation:
-
Protein: Recombinant human PRMT4 is expressed and purified. The final protein buffer should be extensively dialyzed against the ITC running buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM TCEP). The protein concentration should be accurately determined. For the experiment with MS049, a cofactor like S-adenosyl-L-homocysteine (SAH) may be included in the buffer to mimic the cellular environment.[1]
-
Ligand (Inhibitor): MS049 is dissolved in the final dialysis buffer to a concentration typically 10-20 times that of the protein concentration in the cell. It is crucial to ensure the buffer composition for the protein and ligand is identical to minimize heats of dilution.
2. ITC Instrument Setup:
-
A MicroCal ITC200 or similar instrument is used.
-
The sample cell is loaded with the PRMT4 solution (typically 10-20 µM).
-
The injection syringe is loaded with the MS049 solution (typically 100-200 µM).
-
The experiment is performed at a constant temperature, for example, 25°C.
3. Titration Experiment:
-
A series of small injections (e.g., 1-2 µL) of the MS049 solution are made into the PRMT4 solution in the sample cell.
-
The heat change after each injection is measured.
-
A binding isotherm is generated by plotting the heat change per injection against the molar ratio of ligand to protein.
4. Data Analysis:
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software (e.g., Origin).
-
This analysis yields the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Comparison with Alternative Binding Affinity Methods
While ITC is considered a gold standard, other techniques can provide complementary or high-throughput data on inhibitor binding.
| Method | Principle | Advantages | Disadvantages | PRMT4-MS049 Application |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Provides a complete thermodynamic profile (Kd, n, ΔH, ΔS). Label-free, in-solution measurement. | Requires relatively large amounts of pure protein. Lower throughput. | Kd of 100 nM determined for MS049 binding to PRMT4 in the presence of SAH.[1] |
| Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature (ΔTm) upon ligand binding. | High throughput, low protein consumption. Rapid screening of compound libraries. | Indirect measure of binding; does not provide Kd directly without further experiments. Sensitive to buffer conditions. | Binding of MS049 to PRMT4 was confirmed, showing a ΔTm of 3.3 °C at 200 µM.[1] |
| AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) | A bead-based immunoassay that measures the inhibition of enzymatic activity or disruption of a protein-protein interaction. | High throughput, very sensitive, requires small sample volumes. | Indirect measure of binding affinity (provides IC50). Prone to interference from sample components. | Can be used to determine the IC50 of inhibitors by measuring the inhibition of PRMT4's methyltransferase activity on a biotinylated histone H3 peptide.[3] |
Experimental Protocols for Alternative Methods
Differential Scanning Fluorimetry (DSF) Protocol
-
Reagent Preparation:
-
Prepare a solution of PRMT4 (e.g., 2 µM) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) and dilute it to the working concentration.
-
Prepare serial dilutions of the inhibitor (MS049).
-
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, mix the PRMT4 protein, fluorescent dye, and inhibitor solutions.
-
Include appropriate controls (protein with and without DMSO, protein with a known binder).
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Increase the temperature in a stepwise manner (e.g., from 25°C to 95°C with a ramp rate of 1°C/min).
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate melting curves.
-
The melting temperature (Tm) is the midpoint of the transition.
-
The change in melting temperature (ΔTm) in the presence of the inhibitor indicates binding.
-
AlphaLISA Protocol for PRMT4 Inhibition
-
Reagent Preparation:
-
Enzymatic Reaction:
-
In a 384-well plate, pre-incubate the PRMT4 enzyme with the inhibitor for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the SAM and biotinylated histone H3 peptide substrate.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction and detect the methylated product by adding Streptavidin-Donor beads and Acceptor beads conjugated to an anti-methyl-arginine antibody.
-
Incubate in the dark to allow for bead proximity and signal generation.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The signal is inversely proportional to the inhibitor's potency.
-
Calculate the IC50 value by plotting the signal against the inhibitor concentration.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of PRMT4, the following diagrams are provided.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Caption: Simplified PRMT4 Signaling Pathway and Inhibition.
Conclusion
Isothermal Titration Calorimetry provides unparalleled insight into the thermodynamics of PRMT4-inhibitor binding, offering a direct and comprehensive characterization of the interaction. While techniques like DSF and AlphaLISA offer higher throughput for initial screening, ITC remains the definitive method for detailed thermodynamic analysis in drug development. The choice of method will depend on the specific research question, available resources, and the stage of the drug discovery pipeline. For the potent PRMT4 inhibitor MS049, a combination of these techniques has provided a robust understanding of its binding characteristics, validating its use as a chemical probe to explore PRMT4 biology.
References
Safety Operating Guide
Navigating the Safe Handling of Prmt4-IN-2: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe and effective handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for Prmt4-IN-2, a pan-inhibitor of protein arginine methyltransferases (PRMTs), ensuring operational excellence and a secure laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on the precautionary principle for handling research chemicals of unknown toxicity. This conservative approach is designed to maximize safety and minimize risk.
Personal Protective Equipment (PPE): A Multi-layered Defense
The cornerstone of safe laboratory practice is the consistent and correct use of Personal Protective Equipment. For handling this compound, a comprehensive PPE strategy is essential.
| PPE Category | Minimum Requirement | Recommended for Enhanced Safety |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a face shield worn over safety glasses, especially when handling larger quantities or if there is a splash risk. |
| Hand Protection | Disposable nitrile gloves | Double-gloving with nitrile gloves. For extended contact, consider heavier-duty gloves such as neoprene or butyl rubber.[1][2] |
| Body Protection | Flame-resistant laboratory coat | A lab coat that extends below the knee.[1] |
| Footwear | Closed-toe shoes | --- |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | A NIOSH-approved respirator may be necessary if there is a risk of aerosolization and work cannot be conducted in a fume hood. |
Operational Plan: A Step-by-Step Protocol for Safe Handling and Disposal
A clear and methodical operational plan is critical to ensure safety and experimental reproducibility. The following steps provide a framework for the safe handling of this compound from receipt to disposal.
Preparation and Planning:
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment specific to the planned procedures involving this compound.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Gather Materials: Assemble all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers before accessing the compound.
Handling the Compound:
-
Location: All manipulations of solid this compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Weighing: When weighing the solid compound, use anti-static weighing paper or a weighing boat. Handle with care to avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Ensure the vessel is appropriately capped or covered.
During the Experiment:
-
Containment: Keep all containers with this compound sealed when not in immediate use.
-
Avoid Contamination: Use dedicated equipment for handling this compound to prevent cross-contamination of other experiments.
-
Spill Preparedness: Have a spill kit readily available that is appropriate for chemical spills.
Disposal Plan:
-
Waste Segregation: Dispose of all materials contaminated with this compound (e.g., gloves, pipette tips, weighing paper) in a designated hazardous waste container. Do not mix with general laboratory waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound while maintaining a secure and controlled laboratory environment, thereby fostering a culture of safety and enabling the advancement of scientific discovery.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
